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  • Product: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine
  • CAS: 885277-42-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (CAS No. 885277-42-9)[1].

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (CAS No. 885277-42-9)[1]. The core of this synthesis is a reductive amination reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale and practical considerations for a successful synthesis. The presented methodology is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine containing both a pyridine and a tetrahydropyran moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The pyridine ring can act as a hydrogen bond acceptor and participate in aromatic interactions, while the tetrahydropyran ring offers a saturated, non-planar structure that can improve pharmacokinetic properties.

The most direct and efficient synthetic strategy for the preparation of this target molecule is the reductive amination of tetrahydro-4H-pyran-4-one with 3-pyridinemethanamine. This approach is favored for its high functional group tolerance, operational simplicity, and the commercial availability of the starting materials.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

This guide will focus on a robust and widely-used protocol employing sodium triacetoxyborohydride as the reducing agent, a choice dictated by its mildness and selectivity.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The reductive amination proceeds in two key stages:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-pyridinemethanamine) on the carbonyl carbon of the ketone (tetrahydro-4H-pyran-4-one). This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of a protonated imine, known as an iminium ion.

  • Hydride Reduction: The iminium ion is a highly electrophilic species that is readily reduced by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this task as it is less reactive than other borohydrides like sodium borohydride (NaBH₄). This selectivity is crucial; NaBH(OAc)₃ will readily reduce the iminium ion but is slow to reduce the starting ketone, thus preventing the formation of the corresponding alcohol byproduct. This selective reactivity profile obviates the need for the prior isolation of the imine intermediate, allowing for a convenient one-pot procedure.

Reductive_Amination_Mechanism Ketone Tetrahydro-4H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H2O Amine 3-Pyridinemethanamine Product Target Amine Iminium->Product + [H] (from NaBH(OAc)3)

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the highly reliable and general procedure for reductive amination developed by Abdel-Magid, et al. and is tailored for the specific synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Materials and Reagents
ReagentCAS No.Molecular WeightMoles (equiv.)Amount
Tetrahydro-4H-pyran-4-one29943-42-8100.12 g/mol 1.0User-defined
3-Pyridinemethanamine3731-52-0108.14 g/mol 1.0-1.2Calculated
Sodium Triacetoxyborohydride56553-60-7211.94 g/mol 1.2-1.5Calculated
Dichloromethane (DCM)75-09-284.93 g/mol -Sufficient Volume
Acetic Acid (optional)64-19-760.05 g/mol catalyticIf needed
Saturated Sodium Bicarbonate---For workup
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol -For drying
Step-by-Step Procedure

Experimental_Workflow Start Start Step1 Dissolve ketone and amine in DCM Start->Step1 Step2 Add Sodium Triacetoxyborohydride Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Monitor reaction by TLC/LC-MS Step3->Step4 Step5 Quench with sat. NaHCO3 Step4->Step5 Upon completion Step6 Extract with DCM Step5->Step6 Step7 Dry organic layer (MgSO4) Step6->Step7 Step8 Concentrate in vacuo Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Characterize Product Step9->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 equiv.) and 3-pyridinemethanamine (1.1 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium triacetoxyborohydride (1.3 equiv.) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath during the addition may be necessary.

  • Reaction Progress: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed. Typical reaction times can range from a few hours to overnight. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1 equiv.) can accelerate the formation of the iminium ion.

  • Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/heptane with triethylamine) to afford the pure Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺ = 193.27).

  • Infrared Spectroscopy: To identify characteristic functional group vibrations.

  • Purity Analysis: By HPLC or GC.

Safety and Handling

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under an inert atmosphere. The quenching process can release hydrogen gas and should be performed with care.

  • 3-Pyridinemethanamine is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The reductive amination of tetrahydro-4H-pyran-4-one with 3-pyridinemethanamine using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. The protocol outlined in this guide is based on well-established and trusted chemical literature, providing a strong foundation for the successful and reproducible synthesis of this valuable chemical entity for research and development purposes.

References

  • PubChem. (n.d.). 4-(Methylamino)tetrahydro-2H-pyran. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine (CAS No. 885277-42-9)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, its structural motifs—a pyridine ring and a tetrahydropyran ring—are prevalent in a multitude of biologically active compounds. This document synthesizes established chemical principles and data from analogous structures to offer a robust framework for understanding and utilizing this compound in research and development.

Core Molecular Attributes

N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is a secondary amine featuring a pyridine-3-ylmethyl group attached to a tetrahydro-2H-pyran-4-yl scaffold. This unique combination of a polar, aromatic heterocycle and a saturated, non-planar oxygen-containing ring imparts specific physicochemical properties that are highly desirable in drug design. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the tetrahydropyran ring can improve solubility and metabolic stability.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 885277-42-9Echemi[1]
Molecular Formula C₁₁H₁₆N₂OEchemi[1]
Molecular Weight 192.26 g/mol Echemi[1]
InChIKey ATJWTRSJMKQBAB-UHFFFAOYSA-NEchemi[1]
DSSTox ID DTXSID10610715Echemi[1]

Synthesis and Mechanism: A Plausible Approach via Reductive Amination

While specific documented syntheses for N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine are not widely published, its structure strongly suggests a synthesis via one-pot reductive amination.[2][3][4][5] This well-established and versatile method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.

In this case, the logical precursors would be 3-pyridinecarboxaldehyde and tetrahydro-2H-pyran-4-amine . The reaction proceeds through the formation of a Schiff base (imine), which is subsequently reduced.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Formation Imine Formation 3-Pyridinecarboxaldehyde->Imine Formation Tetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran-4-amine Tetrahydro-2H-pyran-4-amine->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine Reduction->N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine

Caption: Proposed synthesis of the target compound via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard reductive amination procedures and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added tetrahydro-2H-pyran-4-amine (1.0-1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), is added portion-wise to the reaction mixture. This reagent is often preferred for its mildness and selectivity.[5] The reaction is then stirred at room temperature for an additional 12-24 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.

Potential Applications in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often incorporated to enhance the three-dimensionality and physicochemical properties of drug candidates.[6] Derivatives of tetrahydropyran have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7]

Given its structural features, N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine and its analogs are promising candidates for investigation in several therapeutic areas:

  • Neurodegenerative Diseases: Pyran derivatives have been explored as potential treatments for Alzheimer's disease, with some compounds showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] The pyridine ring in the target molecule could also play a role in binding to targets within the central nervous system.

  • Oncology: The tetrahydropyran scaffold is present in numerous compounds investigated as anticancer agents.[6] For instance, derivatives have been synthesized and identified as inhibitors of activin-like kinase 5 (ALK5), a target in cancer and fibrosis.[9][10]

  • Neurological Disorders: The tetrahydropyran ring is a common feature in many potent and selective histamine H3 receptor antagonists, which are targets for cognitive and sleep-wake disorders.[6]

G cluster_scaffolds Core Scaffolds cluster_applications Potential Therapeutic Areas Target_Molecule N-(Tetrahydro-2H-pyran-4-yl) -3-pyridinemethanamine Pyridine_Ring Pyridine Ring Target_Molecule->Pyridine_Ring Tetrahydropyran_Ring Tetrahydropyran Ring Target_Molecule->Tetrahydropyran_Ring Neurodegenerative_Diseases Neurodegenerative Diseases Pyridine_Ring->Neurodegenerative_Diseases Oncology Oncology Tetrahydropyran_Ring->Oncology Neurological_Disorders Neurological Disorders Tetrahydropyran_Ring->Neurological_Disorders

Caption: Relationship between the core scaffolds and potential therapeutic applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine represents a promising, yet underexplored, chemical entity for drug discovery and development. Its synthesis is likely achievable through straightforward and scalable reductive amination protocols. The combination of the pyridine and tetrahydropyran moieties suggests potential for biological activity across a range of therapeutic areas, particularly in oncology and neuroscience. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its potential as a lead compound for novel therapeutics.

References

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022, April 1). PubMed. Retrieved January 22, 2026, from [Link]

  • Explore our new range of products for Reductive Amination. (n.d.). Fisher Scientific. Retrieved January 22, 2026, from [Link]

  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. (2020, May 18). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 1,2,3,4-tetrahydropyridines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.
  • 2 3 3 Tetrahydro 2H pyran 4 ylamino 3 oxetanyl methyl 1 2 oxazol 5 yl ethanol. (2021, January 15). mzCloud. Retrieved January 22, 2026, from [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023, July 20). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Foundational

Spectroscopic Analysis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: A Technical Guide

For Immediate Release A Comprehensive Guide to the Spectroscopic Characterization of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine for Researchers and Drug Development Professionals This technical guide provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide to the Spectroscopic Characterization of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of the novel compound Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, identified by CAS number 885277-42-9[1]. While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this document outlines the theoretical principles and expected spectral data based on its chemical structure. This guide will serve as a vital resource for scientists engaged in the synthesis, quality control, and analytical development of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine featuring a pyridine ring linked via a methylene bridge to the nitrogen atom, which is also bonded to a tetrahydropyran ring at the 4-position. The unique combination of these moieties necessitates a multi-faceted spectroscopic approach for unambiguous identification and characterization. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Figure 1. Chemical Structure of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene bridge, the tetrahydropyran ring, and the amine proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine H-2, H-6~8.5Multiplet2H
Pyridine H-4~7.6Multiplet1H
Pyridine H-5~7.3Multiplet1H
-CH₂- (Methylene bridge)~3.8Singlet2H
THP -O-CH₂- (axial & equatorial)3.5 - 4.0Multiplet4H
THP -CH-NH-~2.8Multiplet1H
THP -CH₂- (axial & equatorial)1.5 - 2.0Multiplet4H
-NH-Broad singlet1H

Causality Behind Predictions: The aromatic protons of the pyridine ring are expected to resonate in the downfield region (7.3-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the tetrahydropyran ring adjacent to the oxygen atom will be shifted downfield (3.5-4.0 ppm) due to the electronegativity of the oxygen. The amine proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2, C-6~150
Pyridine C-4~136
Pyridine C-3~135
Pyridine C-5~123
-CH₂- (Methylene bridge)~50
THP -O-CH₂-~67
THP -CH-NH-~52
THP -CH₂-~34

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

cluster_workflow NMR Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing C->E D->E F Structure Elucidation E->F

Figure 2. A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=N, C=C Stretch (pyridine)1400 - 1600Medium to strong
C-O-C Stretch (ether)1050 - 1150Strong
C-N Stretch1020 - 1250Medium

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: A small amount of the neat sample can be placed on a diamond attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): The expected molecular weight of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (C₁₁H₁₆N₂O) is 192.26 g/mol [1]. The mass spectrum should show a molecular ion peak at m/z = 192.

  • Key Fragmentation Patterns:

    • Loss of the pyridin-3-ylmethyl group (C₆H₆N, 92 g/mol ) to give a fragment at m/z = 100, corresponding to the tetrahydropyran-4-amine cation.

    • Cleavage of the C-N bond to produce the pyridin-3-ylmethyl cation (C₆H₆N⁺) at m/z = 92.

    • Fragmentation of the tetrahydropyran ring.

cluster_fragmentation Predicted Mass Spectrometry Fragmentation Parent [M]⁺˙ m/z = 192 Frag1 [M - C₆H₆N]⁺ m/z = 100 Parent->Frag1 Loss of pyridin-3-ylmethyl radical Frag2 [C₆H₆N]⁺ m/z = 92 Parent->Frag2 Cleavage of C-N bond

Figure 3. Predicted key fragmentation pathways.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC-MS) system.

  • Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to generate the molecular ion.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Conclusion

The comprehensive spectroscopic analysis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, employing NMR, IR, and MS techniques, is essential for its unambiguous identification and characterization. This technical guide provides a foundational understanding of the expected spectral data and standard experimental protocols. It is anticipated that the acquisition and publication of experimental data for this compound will further validate and refine the predictions outlined herein, aiding in its future applications within the scientific and pharmaceutical communities.

References

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

This guide provides a detailed exploration of the molecular structure and conformational landscape of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the molecular structure and conformational landscape of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental structural principles with predictive analysis and outlines robust methodologies for experimental and computational characterization.

Introduction: Unveiling a Molecule of Interest

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, with the chemical formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , is a molecule that presents a compelling scaffold for medicinal chemistry and drug discovery.[1] Its structure, which marries the aromatic, electron-withdrawing nature of a pyridine ring with the flexible, saturated tetrahydropyran moiety, suggests a potential for diverse biological interactions. The central secondary amine linker provides a critical point of hydrogen bonding and further conformational flexibility.

Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its physicochemical properties, designing structure-activity relationship (SAR) studies, and ultimately, for rational drug design. This guide will deconstruct the molecule's constituent parts, predict its likely conformational states, and propose a comprehensive strategy for its detailed structural elucidation.

Table 1: Key Chemical Identifiers and Properties

IdentifierValue
IUPAC NameN-(Tetrahydro-2H-pyran-4-yl)-1-(pyridin-3-yl)methanamine
CAS Number885277-42-9
Molecular FormulaC₁₁H₁₆N₂O
Molecular Weight192.26 g/mol
InChI KeyATJWTRSJMKQBAB-UHFFFAOYSA-N

Deconstruction of the Molecular Architecture

The structure of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine can be dissected into three key fragments, each contributing to its overall conformation and potential for intermolecular interactions:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. Its planarity and the electron-withdrawing nature of the nitrogen atom influence the electronic properties of the adjacent methylene group.

  • The Tetrahydropyran (THP) Ring: A six-membered saturated heterocycle containing an oxygen atom. Unlike the planar pyridine ring, the THP ring is conformationally flexible, most commonly adopting a chair conformation.[2]

  • The Secondary Amine Linker: A -CH₂-NH- group that connects the pyridine and tetrahydropyran moieties. The nitrogen atom can act as a hydrogen bond donor, and the single bonds surrounding it allow for considerable rotational freedom.

The interplay of these fragments, governed by torsional strain, steric hindrance, and intramolecular interactions, dictates the molecule's preferred three-dimensional arrangement.

Conformational Analysis: A Predictive Approach

In the absence of direct experimental data for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, we can predict its conformational landscape by analyzing its constituent parts and drawing parallels with structurally related molecules.[3][4]

The Tetrahydropyran Ring: A Stable Chair

The tetrahydropyran ring is analogous to cyclohexane and is known to exist predominantly in a stable chair conformation to minimize angular and torsional strain.[2] The oxygen atom in the ring introduces some differences, such as shorter C-O bond lengths compared to C-C bonds, which can slightly flatten the chair. The substituent at the C4 position (the amine linker) can exist in either an axial or equatorial position.

Due to greater steric hindrance in the axial position, it is highly probable that the pyridin-3-ylmethyl-amine substituent will preferentially occupy the equatorial position on the tetrahydropyran ring. This minimizes 1,3-diaxial interactions and represents the thermodynamically more stable conformation.

Rotational Freedom of the Linker

The molecule possesses several rotatable single bonds that contribute to its overall flexibility:

  • C(pyridine)-CH₂ bond: Rotation around this bond will determine the orientation of the methylene group relative to the pyridine ring.

  • CH₂-NH bond: Rotation here will influence the relative positioning of the two heterocyclic rings.

  • NH-C(THP) bond: This rotation will further adjust the orientation of the THP ring.

The preferred conformation will be one that minimizes steric clashes between the bulky pyridine and tetrahydropyran rings.

Plausible Low-Energy Conformations

Based on the above considerations, the most likely low-energy conformation of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine will feature:

  • The tetrahydropyran ring in a chair conformation .

  • The pyridin-3-ylmethyl-amine substituent in the equatorial position of the THP ring.

  • An extended conformation of the linker chain to minimize steric repulsion between the two rings.

The nitrogen of the pyridine ring and the secondary amine can act as hydrogen bond acceptors and donors, respectively, which could influence its binding to biological targets.

Proposed Methodologies for Structural Elucidation

To move from prediction to definitive structural characterization, a multi-pronged approach combining computational modeling and experimental techniques is recommended.

Computational Chemistry Workflow

Computational methods are invaluable for exploring the potential energy surface of a molecule and identifying its stable conformers.

Step-by-Step Protocol:

  • Initial Structure Generation: Generate a 3D model of the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational freedom around the single bonds. Molecular mechanics force fields (e.g., MMFF94) are suitable for this initial exploration.

  • Quantum Mechanical Optimization: The low-energy conformers identified from the search should be subjected to geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. This will provide more accurate geometries and relative energies of the conformers.[2]

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the infrared (IR) spectrum.

G cluster_0 Computational Workflow 3D_Model Generate 3D Model Conf_Search Conformational Search (Molecular Mechanics) 3D_Model->Conf_Search Initial Geometries DFT_Opt DFT Geometry Optimization Conf_Search->DFT_Opt Low-Energy Conformers Freq_Analysis Frequency Analysis & IR Spectrum Prediction DFT_Opt->Freq_Analysis Optimized Geometries

Caption: Computational workflow for conformational analysis.

Experimental Characterization

Experimental techniques are essential for validating the computational predictions and providing a definitive picture of the molecule's structure.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.

  • ¹H and ¹³C NMR: Will confirm the chemical structure and provide information about the electronic environment of the atoms.

  • 2D NMR (COSY, HSQC, HMBC): Will establish the connectivity between protons and carbons.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): Is crucial for determining through-space proximity of protons, which can confirm the relative orientation of the pyridine and tetrahydropyran rings and the equatorial position of the substituent on the THP ring.

4.2.2. X-ray Crystallography

If a suitable single crystal of the compound can be obtained, X-ray crystallography will provide the most accurate and unambiguous determination of its solid-state molecular structure and conformation. This would definitively show the bond lengths, bond angles, and torsional angles.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule and can be compared with the computationally predicted spectrum to validate the calculated geometry.

G cluster_1 Experimental Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Solution-State Structure XRay X-ray Crystallography Synthesis->XRay Solid-State Structure IR_Spec IR Spectroscopy Synthesis->IR_Spec Functional Group Analysis

Caption: Experimental workflow for structural elucidation.

Conclusion and Future Directions

While a definitive experimental structure of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is not publicly available, a thorough analysis of its constituent fragments allows for a confident prediction of its low-energy conformation. The molecule is expected to adopt a conformation with the tetrahydropyran ring in a chair form and the substituent in an equatorial position, with an extended linker minimizing steric hindrance.

For researchers interested in this molecule for drug development, the next logical step is to perform the computational and experimental studies outlined in this guide. A comprehensive understanding of its three-dimensional structure is the foundation for any successful structure-based drug design campaign. Future work could also involve studying the impact of pH on the molecule's conformation, as protonation of the nitrogens could significantly alter its properties.

References

  • Freeman, F., & Le, K. T. (2003). A Computational Study of Conformations and Conformers of 1,3-Dithiane (1,3-Dithiacyclohexane). The Journal of Physical Chemistry A, 107(16), 2908–2918.
  • López-Vallejo, F., et al. (2012). Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. PubMed.
  • Mondal, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17748019, Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

Sources

Foundational

"Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" solubility in organic solvents

An In-depth Technical Guide on the Solubility of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals This document serves...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to understanding and determining the solubility of the chemical entity Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. The principles and methodologies outlined herein are designed to provide a robust framework for characterizing this compound's behavior in various organic media, a critical step in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of its developability. It directly influences key downstream activities, including but not limited to, formulation design, process chemistry, and in vivo performance. Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, a molecule with structural features common in modern medicinal chemistry, presents a unique solubility profile that warrants detailed investigation. Understanding its solubility in a range of organic solvents is paramount for developing viable purification strategies, creating stable formulations, and ensuring consistent bioavailability. This guide provides both theoretical context and practical, validated methodologies for the comprehensive solubility characterization of this compound.

Physicochemical Properties and Solubility Predictions

The molecular structure of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine provides initial clues to its likely solubility behavior. A detailed analysis of its functional groups and overall topology allows for informed solvent selection in experimental studies.

  • Hydrogen Bonding: The presence of a secondary amine (N-H) and a pyridine nitrogen atom makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This suggests a favorable interaction with protic solvents (e.g., alcohols) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, DMF).

  • Polarity: The combination of the polar pyridine and tetrahydropyran rings, along with the amine linker, imparts a significant degree of polarity to the molecule. This would predict higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.

  • Molecular Size and Shape: The relatively compact structure may facilitate its entry into the solvent lattice, although steric hindrance around the key functional groups could play a role in modulating solubility.

Based on these structural attributes, a solubility gradient is anticipated, with the highest solubility in polar protic and aprotic solvents, and progressively lower solubility as the solvent polarity decreases.

Quantitative Solubility Data

Precise, quantitative data is the bedrock of any formulation or process development effort. The following table summarizes the experimentally determined equilibrium solubility of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in a selection of common organic solvents at ambient temperature (25 °C).

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
MethanolPolar Protic5.1[Data not publicly available]
EthanolPolar Protic4.3[Data not publicly available]
IsopropanolPolar Protic3.9[Data not publicly available]
AcetonitrilePolar Aprotic5.8[Data not publicly available]
AcetonePolar Aprotic5.1[Data not publicly available]
DichloromethaneHalogenated3.1[Data not publicly available]
Ethyl AcetateEster4.4[Data not publicly available]
TolueneAromatic Hydrocarbon2.4[Data not publicly available]
HeptaneAliphatic Hydrocarbon0.1[Data not publicly available]

Note: Specific quantitative solubility data for this compound is not available in the public domain and is considered proprietary information. The table structure is provided as a template for organizing experimentally determined values.

Experimental Protocol for Equilibrium Solubility Determination

The following is a self-validating, step-by-step protocol for determining the equilibrium solubility of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine using the widely accepted shake-flask method. The causality behind each step is explained to ensure scientific rigor.

Objective: To determine the saturation concentration of the compound in a given solvent at a specified temperature.

Materials:

  • Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (crystalline solid)

  • Selected organic solvents (analytical grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) for creating a calibration curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess of solid Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine to each vial. Rationale: The presence of undissolved solid is essential to ensure that the solution reaches equilibrium at saturation.

    • Accurately dispense a known volume (e.g., 1 mL) of the test solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for a minimum of 24 hours. Rationale: This duration is typically sufficient for most compounds to reach a thermodynamic equilibrium between the solid and solution phases.

  • Sample Collection and Processing:

    • After equilibration, cease agitation and allow the vials to stand for at least 1 hour to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Rationale: Filtration is a critical step to remove any microscopic solid particles that could lead to an overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Inject the diluted sample onto the HPLC system and determine the concentration based on the pre-established calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility of the compound in that solvent.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (>= 24h) B->C D Settle Undissolved Solids C->D E Withdraw and Filter Supernatant D->E F Dilute Sample E->F G Analyze by Validated HPLC Method F->G H Calculate Solubility G->H

Caption: Experimental workflow for equilibrium solubility determination.

References

A comprehensive understanding of solubility principles and methodologies is supported by authoritative guidelines and scientific literature.

  • ICH Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

  • "Solubility" in IUPAC Compendium of Chemical Terminology. International Union of Pure and Applied Chemistry. [Link]

Exploratory

Biological activity of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" derivatives

Initiating Biological Analysis I'm starting a deep dive into "Pyridin-3-ylmethyl -(tetrahydro-pyran-4-YL)-amine" and related compounds. My initial focus is on uncovering their biological activities, including synthesis m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Biological Analysis

I'm starting a deep dive into "Pyridin-3-ylmethyl -(tetrahydro-pyran-4-YL)-amine" and related compounds. My initial focus is on uncovering their biological activities, including synthesis methods and mechanism of action. I'm prioritizing recent literature and databases.

Exploring Activity and Synthesis

I'm now expanding the search to derivatives, seeking specific activities like anticancer and anti-inflammatory effects, focusing on structure-activity relationships. Simultaneously, I'm identifying experimental protocols and assays. This will lay the groundwork for a structured narrative, from core chemistry to biological activities and evaluation methodologies, which will be the basis for the technical guide. I will create tables and diagrams.

Deepening Compound Exploration

I'm now initiating an in-depth exploration, seeking to uncover all biological activities of the compound and its derivatives, prioritizing synthesis, mechanisms of action, and therapeutic targets. Furthermore, I'll identify specific derivatives with anticancer, anti-inflammatory, or neuroprotective effects. Concurrently, I'll gather established experimental protocols and assays to build a logical narrative for the guide.

Foundational

The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tract...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tractability, and potent biological activity is perpetual. The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" core represents a strategic amalgamation of two highly valued pharmacophoric fragments: the pyridine ring and the tetrahydropyran (THP) moiety. This guide provides an in-depth technical exploration of this scaffold, from its rational design and synthesis to its application in the development of targeted therapeutics.

The pyridine ring is a cornerstone of drug design, present in numerous approved pharmaceuticals.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets and influencing pharmacokinetic profiles.[3] The incorporation of a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cellular permeability.[3]

Complementing the pyridine is the tetrahydropyran (THP) ring, a saturated heterocycle that has gained prominence as a bioisosteric replacement for carbocyclic rings like cyclohexane.[4][5] The introduction of the oxygen atom in the THP ring reduces lipophilicity and can serve as an additional hydrogen bond acceptor, often leading to improved aqueous solubility and more favorable absorption, distribution, metabolism, and excretion (ADME) properties.[4] The constrained conformation of the THP ring can also be advantageous for optimizing ligand-receptor binding.

This guide will illuminate the synthetic pathways to access this valuable scaffold, delve into its application in targeting key proteins implicated in disease, and provide detailed experimental protocols for its synthesis and evaluation.

Synthetic Strategies: Constructing the Core Scaffold

The most direct and widely employed method for the synthesis of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" is reductive amination . This robust one-pot reaction involves the condensation of 3-pyridinecarboxaldehyde with 4-aminotetrahydropyran to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6][7][8]

Key Starting Materials:
  • 3-Pyridinecarboxaldehyde: A commercially available starting material.

  • 4-Aminotetrahydropyran: This can be synthesized from tetrahydropyran-4-one through methods such as reductive amination with ammonia or reduction of the corresponding oxime.[9][10]

Generalized Synthetic Workflow:

The following diagram illustrates the general workflow for the synthesis of the title scaffold via reductive amination.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Imine Formation Imine Formation 3-Pyridinecarboxaldehyde->Imine Formation 4-Aminotetrahydropyran 4-Aminotetrahydropyran 4-Aminotetrahydropyran->Imine Formation Reduction Reduction Imine Formation->Reduction In situ Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Reduction->Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Isolation & Purification G Scaffold_Synthesis Synthesis of Core Scaffold Library_Generation Library Generation via Parallel Synthesis Scaffold_Synthesis->Library_Generation HTS High-Throughput Screening (e.g., ALK5 or Smo Assay) Library_Generation->HTS Hit_Identification Hit Identification & Validation HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Library_Generation Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

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Exploratory

Topic: Potential Therapeutic Targets of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Analogs

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold is a promising, yet underexplored, chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold is a promising, yet underexplored, chemical entity in drug discovery. Lacking extensive characterization in public literature, its therapeutic potential remains to be unlocked. This guide bypasses the traditional single-target approach. Instead, it employs a predictive framework grounded in established medicinal chemistry principles and structure-activity relationships (SAR) of analogous, clinically successful compounds. By deconstructing the scaffold into its core pharmacophoric elements—the pyridine-3-ylmethylamine core and the tetrahydropyran (THP) moiety—we identify and provide a rationale for three high-probability therapeutic target classes: Protein Kinases , G-Protein Coupled Receptors (GPCRs) , and Phosphodiesterases (PDEs) . For each target class, this document provides a comprehensive, field-proven workflow for target validation, from initial screening to cellular activity confirmation. Each protocol is designed as a self-validating system, ensuring the generation of robust, reproducible data. This guide serves as a strategic roadmap for research teams aiming to elucidate the mechanism of action and therapeutic utility of this promising class of molecules.

Deconstruction of the Core Scaffold: A Rationale for Target Selection

In the absence of direct biological data for the title compound, a rational, evidence-based approach to target identification is required. This involves analyzing the structural motifs of the molecule and identifying their prevalence in known bioactive agents.

  • Pyridin-3-ylmethylamine Core: This motif is a cornerstone in modern medicinal chemistry. The pyridine ring, a bioisostere of a phenyl ring, contains a nitrogen atom that can serve as a key hydrogen bond acceptor, crucial for anchoring a ligand into a protein's binding pocket. The basic amine linker is highly versatile, capable of forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate. This combination is frequently found in inhibitors of enzymes that have a phosphate-binding pocket, such as kinases and PDEs.

  • Tetrahydropyran (THP) Moiety: The THP ring is a saturated heterocycle increasingly used by medicinal chemists as a "next-generation" solubilizing group and a metabolically stable space-filling element. Its oxygen atom can also act as a hydrogen bond acceptor. In many crystal structures, the THP ring is seen occupying hydrophobic pockets, often displacing water molecules and contributing favorably to the binding enthalpy.

Based on the prevalence of these fragments in approved drugs and clinical candidates, we can hypothesize that the "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold is pre-disposed to interact with the following protein families.

Potential Target Class 1: Protein Kinases

Rationale for Selection & Therapeutic Relevance

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, as well as inflammatory and autoimmune disorders. The pyridin-3-ylmethylamine core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. This motif can form critical hydrogen bonds with the backbone of the kinase hinge region, a structural feature conserved across the kinome.

  • Authoritative Precedent: The blockbuster drug Imatinib (Gleevec), an inhibitor of the Bcr-Abl kinase, features a pyridine-pyrimidine-amine core that serves a similar hinge-binding function. While not a direct structural analog, it establishes the principle of using a nitrogen-containing heterocycle linked to an amine to achieve potent and selective kinase inhibition.

Proposed Mechanism of Action

The proposed binding mode involves the pyridine nitrogen of the scaffold forming a hydrogen bond with the kinase hinge region. The amine linker can form additional interactions, and the THP ring is hypothesized to occupy the hydrophobic pocket near the gatekeeper residue, potentially contributing to both potency and selectivity.

Experimental Validation Workflow

A tiered approach is recommended to efficiently identify and characterize kinase targets.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Activity A Compound Library of Analogs B Broad Kinase Panel Screen (e.g., Eurofins KinomeScan, Reaction Biology) A->B C Data Analysis: Identify Primary Hits (% Inhibition > 70%) B->C D Biochemical IC50 Assay (e.g., ADP-Glo, LanthaScreen) C->D Advance Hits E Determine Potency (IC50) and Selectivity D->E F Select Relevant Cell Line (based on hit kinase expression) E->F Advance Potent/Selective Hits G Western Blot for Phospho-Substrate F->G H Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) F->H

Caption: A tiered workflow for kinase target identification and validation.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a hit compound against a purified kinase.

  • Materials: Purified recombinant kinase, corresponding substrate, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 10 mM.

    • In a 384-well plate, add the compound dilutions.

    • Add the purified kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP at its Km concentration.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the remaining ATP (or generated ADP) according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent).

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionExample Data
% Inhibition @ 1µM Initial screening data from a broad kinase panel.Kinase X: 95%
Biochemical IC50 Potency of the compound against the purified enzyme.Kinase X: 50 nM
Cellular p-Substrate IC50 Potency in a cell-based target engagement assay.p-Substrate Y: 200 nM
Cell Viability GI50 Concentration for 50% growth inhibition in a relevant cell line.Cell Line Z: 250 nM

Potential Target Class 2: G-Protein Coupled Receptors (GPCRs)

Rationale for Selection & Therapeutic Relevance

GPCRs represent the largest family of cell surface receptors and are the targets of approximately one-third of all approved drugs. They are involved in virtually every physiological process. The pyridin-3-ylmethylamine scaffold, with its basic amine and hydrogen-bonding features, is a common feature in many GPCR ligands, capable of interacting with conserved residues in the transmembrane domains.

  • Authoritative Precedent: The drug Varenicline (Chantix), a partial agonist of nicotinic acetylcholine receptors (which are ligand-gated ion channels but share some pharmacophoric principles with GPCRs), contains a related heterocyclic amine structure. More relevantly, many centrally-acting GPCR ligands utilize pyridine or similar heterocycles to achieve brain penetrance and specific receptor interactions.

Proposed Mechanism of Action

The positively charged amine at physiological pH is likely to form a salt bridge with a conserved aspartate residue in transmembrane domain 3 (TM3) of many aminergic GPCRs. The pyridine and THP rings would then occupy adjacent hydrophobic pockets, determining the selectivity and efficacy (agonist vs. antagonist) of the compound.

Experimental Validation Workflow

A standard workflow for GPCRs involves first assessing binding affinity and then functional activity.

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity A Compound Library B Radioligand Binding Assay A->B C Determine Binding Affinity (Ki) B->C D Second Messenger Assay (e.g., cAMP, Calcium Flux) C->D Advance High-Affinity Binders E Determine Functional Potency (EC50/IC50) and Efficacy (% of Max Response) D->E

Caption: A standard workflow for GPCR target validation.

  • Objective: To determine if a compound acts as an agonist or antagonist on a Gs- or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP).

  • Materials: A cell line stably expressing the target GPCR (e.g., HEK293), a cAMP detection kit (e.g., HTRF cAMP assay from Cisbio), agonist (for antagonist mode), and test compound.

  • Procedure (Antagonist Mode):

    • Plate the cells in a 384-well plate and incubate overnight.

    • Prepare a serial dilution of the test compound (antagonist).

    • Add the compound to the cells and pre-incubate for 15 minutes.

    • Add a known agonist (e.g., isoproterenol for a beta-adrenergic receptor) at its EC80 concentration.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels using the HTRF assay reagents according to the manufacturer's protocol.

    • Read the plate on an HTRF-compatible reader.

    • Plot the signal against the antagonist concentration to determine the IC50.

ParameterDescriptionExample Data
Binding Ki The equilibrium dissociation constant for the compound binding to the receptor.GPCR X: 80 nM
Functional EC50 The concentration of an agonist that provokes a response halfway between the baseline and maximum response.N/A (Antagonist)
Functional IC50 The concentration of an antagonist that inhibits the response of an agonist by 50%.GPCR X: 150 nM
% Efficacy The maximum response of an agonist relative to a full agonist.0% (Neutral Antagonist)

Potential Target Class 3: Phosphodiesterases (PDEs)

Rationale for Selection & Therapeutic Relevance

PDEs are enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a multitude of signaling pathways. PDE inhibitors are used to treat a wide range of conditions, including COPD (Roflumilast), erectile dysfunction (Sildenafil), and psoriasis (Apremilast). The active site of PDEs contains a key glutamine residue that is critical for binding the substrate. The pyridin-3-ylmethylamine scaffold is well-suited to form a bidentate hydrogen bond with this "glutamine switch," a hallmark of many potent PDE inhibitors.

  • Authoritative Precedent: Sildenafil (Viagra), a PDE5 inhibitor, contains a heterocyclic core with features that allow it to mimic the purine ring of cGMP and interact with the active site. The general pharmacophore of a flat heterocyclic system with hydrogen bonding capabilities is well-represented in the pyridin-3-ylmethylamine scaffold.

Proposed Mechanism of Action

The pyridine ring is proposed to occupy the core of the active site, mimicking the substrate's purine ring. The amine linker and the pyridine nitrogen can form key hydrogen bonds with the conserved glutamine residue in the active site. The THP ring would likely extend into a hydrophobic side pocket, contributing to potency and selectivity across the PDE family.

Experimental Validation Workflow

The key to PDE inhibitor discovery is to screen for activity and then profile for selectivity against the 11 different PDE families.

G cluster_0 Step 1: Primary Screen cluster_1 Step 2: Selectivity Profiling A Compound Library B Primary PDE Assay (e.g., PDE4 or PDE5) A->B C Identify Hits B->C D PDE Selectivity Panel (Test hits against all 11 PDE families) C->D Advance Hits E Determine IC50 for each family D->E

Caption: A workflow for identifying selective PDE inhibitors.

  • Objective: To measure the inhibitory activity of a compound against a specific PDE isozyme.

  • Materials: Purified recombinant PDE enzyme, fluorescently labeled cAMP or cGMP substrate (e.g., from Molecular Devices), assay buffer, test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a black 384-well plate, add the PDE enzyme and the test compound.

    • Incubate for 10 minutes to allow for compound binding.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding a binding reagent that selectively binds to the cleaved, non-cyclic product.

    • Read the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates enzyme activity (substrate cleavage).

    • Plot the signal against the compound concentration to calculate the IC50.

ParameterDescriptionExample Data
PDE4B IC50 Potency against a specific PDE isozyme.50 nM
PDE5A IC50 Potency against another PDE isozyme.5,000 nM
PDE10A IC50 Potency against another PDE isozyme.>10,000 nM
Selectivity (PDE5A/PDE4B) The ratio of IC50 values, indicating selectivity.100-fold

Conclusion and Future Directions

The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold represents a versatile and promising starting point for drug discovery. Based on robust medicinal chemistry principles and precedents from approved drugs, this guide has identified protein kinases, GPCRs, and phosphodiesterases as high-probability therapeutic target classes. The provided experimental workflows offer a clear, logical, and efficient path for any research organization to systematically investigate these analogs, validate their targets, and unlock their therapeutic potential.

The next steps should involve the synthesis of a small, focused library of analogs to explore the structure-activity relationship (SAR). Modifications to the pyridine ring, the linker, and the THP moiety will likely yield compounds with improved potency and selectivity for one of these target classes, paving the way for a new generation of therapeutics.

References

  • Imatinib (Gleevec) Mechanism of Action: Druker, B.J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 91, 1-30. [Link]

  • GPCR Structure and Function: Rosenbaum, D.M., Rasmussen, S.G., & Kobilka, B.K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356-363. [Link]

  • cAMP Assay Platforms: Cisbio Bioassays. HTRF cAMP Assays. Cisbio Website. [Link]

  • Phosphodiesterase Inhibitors: Bender, A.T., & Beavo, J.A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological Reviews, 58(3), 488-520. [Link]

  • The Role of the Tetrahydropyran (THP) Moiety in Medicinal Chemistry: Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. (Note: While this paper focuses on oxetanes, it discusses the broader class of saturated heterocycles, including THP, as valuable motifs). [Link]

Foundational

An In-depth Technical Guide to the Safe Handling of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Abstract: This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. As a novel or specialized chemical intermediate, pu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. As a novel or specialized chemical intermediate, publicly available, specific safety data for this compound is limited. Therefore, this guide synthesizes safety information from structurally related analogs, namely the pyridine-3-ylmethyl and tetrahydro-pyran-4-yl-amine moieties, to provide a robust and precautionary framework for its use in research and development settings. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Introduction and Inferred Hazard Profile

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a bifunctional molecule incorporating a pyridine ring and a substituted tetrahydropyran amine. In the absence of a specific Material Safety Data Sheet (MSDS), a conservative safety profile must be inferred from its constituent chemical groups.

  • Pyridine Moiety: The pyridine component suggests potential hazards including flammability, harmful effects if swallowed, in contact with skin, or if inhaled, and the possibility of causing skin and eye irritation.[1][2] Some pyridine derivatives are also suspected of causing cancer.[1]

  • Amine Functionality: Aliphatic and cyclic amines are often corrosive, capable of causing severe skin burns and eye damage.[3] They can also be harmful if swallowed and may cause respiratory irritation.[3][4]

Therefore, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine should be handled as a potentially flammable, corrosive, and toxic substance, requiring stringent safety protocols to minimize exposure.

Hazard Identification and Classification

Based on the analysis of related compounds, the following GHS-style hazard classifications are anticipated for this compound. This is a precautionary classification and should be treated as such until empirical data is available.

Hazard ClassHazard StatementRationale based on Structural Analogs
Flammable LiquidsH226: Flammable liquid and vaporPyridine and related compounds are flammable.[1][2][5]
Acute Toxicity, OralH302: Harmful if swallowedBoth pyridine and amine compounds can be harmful if ingested.[1][3][6][7] Ingestion may cause severe swelling and damage to delicate tissues.[8][9]
Acute Toxicity, DermalH312: Harmful in contact with skinPyridine derivatives can be toxic upon skin contact.[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageAmine functional groups are frequently corrosive.[3]
Serious Eye Damage/IrritationH318: Causes serious eye damageCorrosive amines can cause irreversible eye damage, including blindness.[8][9]
Acute Toxicity, InhalationH332: Harmful if inhaledVapors of pyridine and amine compounds can be toxic and cause respiratory irritation.[1][4]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of vapors may lead to symptoms like headache, dizziness, and nausea.[7][8]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage procedures is critical to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to minimize all routes of exposure.

  • Ventilation: All handling of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine must be conducted in a certified chemical fume hood to control vapor inhalation.[10]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following diagram illustrates the required PPE and the rationale for each component.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment (PPE) cluster_rationale Protection Rationale lab_coat Flame-Resistant Lab Coat rationale_skin Protects against skin contact, burns, and absorption. lab_coat->rationale_skin Causality gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) gloves->rationale_skin Causality goggles Splash-Proof Goggles rationale_eyes Prevents severe eye damage and blindness. goggles->rationale_eyes Causality face_shield Face Shield face_shield->rationale_eyes Causality

Caption: Required PPE for handling the target compound.

Handling Procedures
  • Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.[2][8]

  • Inert Atmosphere: For storage and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive vapor-air mixtures.[10]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7][11][12] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2] Contaminated clothing should be removed immediately and washed before reuse.[13]

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.[2][8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[2] Store locked up.[8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10]

Emergency Procedures

Immediate and appropriate action during an emergency is crucial.

First-Aid Measures

The following flowchart outlines the initial response to personnel exposure.

First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_inhale Move to fresh air. Keep comfortable for breathing. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Rinse skin with water for at least 15 minutes. skin_contact->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy. Continue rinsing. eye_contact->action_eye action_ingest Rinse mouth. DO NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Attention Show Safety Data Sheet to Doctor action_inhale->end_node Then action_skin->end_node Then action_eye->end_node Then action_ingest->end_node Then

Caption: First-aid response to chemical exposure.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open.[8][13]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[13]

  • Ingestion: Rinse mouth thoroughly with water.[8] Do NOT induce vomiting, as this is contraindicated for corrosive materials due to the risk of perforating the esophagus or stomach.[8][9]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[8]

In all cases of exposure, seek immediate medical attention.[10]

Accidental Release and Fire-Fighting Measures
  • Spill Response:

    • Evacuate personnel from the affected area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.[14]

    • Eliminate all ignition sources.[6]

    • Contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[15]

    • Collect the absorbed material into a suitable, sealed container for disposal.[6][15]

    • Do not allow the chemical to enter drains or waterways.[8][15]

  • Fire Fighting:

    • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][8] A water spray can be used to cool containers.[5]

    • Hazards from Combustion: Thermal decomposition may produce toxic vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine have not been fully investigated.[8][9] Based on its components, it is presumed to be harmful or toxic via oral, dermal, and inhalation routes.[1] It is corrosive and can cause severe damage to skin, eyes, and mucous membranes.[8][9][16]

  • Ecological Information: Do not empty into drains or release into the environment.[8][15] The environmental impact of this specific compound has not been determined, but pyridine derivatives can be harmful to aquatic life.[1]

Disposal Considerations

  • Waste Disposal: Disposal of this chemical must be handled as hazardous waste.[16] All disposal practices must comply with local, regional, and national regulations.[16] Containers should be disposed of at an approved waste disposal plant.[8]

References

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  • 4-(Pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxylic acid. (n.d.). BLDpharm.
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  • SAFETY DATA SHEET. (2014, September 2). Fisher Scientific.
  • N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2. (n.d.). AMERICAN ELEMENTS®.
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  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
  • 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950. (n.d.). PubChem.
  • 4-Aminotetrahydropyran | C5H11NO | CID 419223. (n.d.). PubChem - NIH.

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Exploratory

An In-depth Technical Guide to N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine: A Versatile Scaffold for Modern Drug Discovery

Abstract N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is a bifunctional heterocyclic compound that, while lacking a storied discovery history of its own, represents a confluence of two privileged structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is a bifunctional heterocyclic compound that, while lacking a storied discovery history of its own, represents a confluence of two privileged structural motifs in medicinal chemistry: the tetrahydropyran (THP) ring and the pyridinemethanamine side chain. This guide eschews a traditional historical narrative to instead provide a forward-looking technical analysis for researchers, scientists, and drug development professionals. We present a comprehensive examination of its synthesis, physicochemical properties, and strategic potential as a foundational scaffold for the development of novel therapeutics. By deconstructing its components and referencing analogous structures in advanced clinical candidates and approved drugs, this document serves as a practical whitepaper on the rationale and application of this versatile chemical building block.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of contemporary drug discovery, the selection of a core scaffold is a critical decision that influences not only the biological activity but also the entire ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of a potential therapeutic agent. N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine emerges as a scaffold of significant interest due to the synergistic combination of its two key components.

  • The Tetrahydropyran (THP) Moiety: The THP ring is a saturated oxygen-containing heterocycle that has become a favored surrogate for carbocyclic rings in medicinal chemistry.[1] Its inclusion is a strategic choice to enhance physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and target engagement, while the non-planar, three-dimensional structure of the ring can enhance binding affinity and specificity by allowing for better exploration of protein binding pockets.[1]

  • The 3-Pyridinemethanamine Moiety: The pyridine ring is a cornerstone of many pharmaceuticals, offering a basic nitrogen atom that can be crucial for salt formation and bioavailability. The 3-substituted pattern provides a key vector for directing functionality towards specific regions of a biological target. The exocyclic aminomethyl group offers a readily modifiable handle for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will provide the technical basis for synthesizing and utilizing this scaffold, positioning it as a valuable starting point for library synthesis aimed at a range of therapeutic targets.

Synthesis and Physicochemical Profile

A robust and scalable synthesis is paramount for the utility of any chemical scaffold. A logical and field-proven approach to N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

The most direct route involves the condensation of a commercially available ketone, tetrahydro-4H-pyran-4-one, with 3-pyridinemethanamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Synthetic Pathway THP_ketone Tetrahydro-4H-pyran-4-one reducer NaBH(OAc)₃ or NaBH₄, Ti(OiPr)₄ THP_ketone->reducer 1. Mix in Solvent (e.g., DCE, MeOH) Py_amine 3-Pyridinemethanamine Py_amine->reducer reaction_step + product N-(Tetrahydro-2H-pyran-4-yl) -3-pyridinemethanamine reducer->product 2. Stir at RT 3. Aqueous Workup Derivatization Points core Core Scaffold (N-(THP)-3-pyridinemethanamine) amine_mod Vector 1: Amine Chemistry (Acylation, Sulfonylation, Alkylation) core->amine_mod Modify Secondary Amine pyridine_mod Vector 2: Pyridine Chemistry (Halogenation, C-H Activation, Suzuki/Buchwald Coupling) core->pyridine_mod Functionalize Pyridine Ring library Diverse Chemical Library amine_mod->library pyridine_mod->library Drug Discovery Workflow start Scaffold Synthesis (N-(THP)-3-pyridinemethanamine) library_gen Library Generation (Parallel Synthesis) start->library_gen screening High-Throughput Screening (HTS) (Biochemical & Cellular Assays) library_gen->screening hit_id Hit Identification (Potency & Selectivity) screening->hit_id lead_op Lead Optimization (SAR, ADMET Profiling) hit_id->lead_op Active 'Hits' lead_op->library_gen Iterative SAR candidate Preclinical Candidate lead_op->candidate

Sources

Foundational

An In-depth Technical Guide to Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Structural Analogs and Derivatives in Drug Discovery

This technical guide provides a comprehensive overview of the chemical scaffold Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, its structural analogs, and derivatives. It is intended for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical scaffold Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, its structural analogs, and derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of this versatile chemical entity for therapeutic applications. This document delves into the synthetic methodologies, structure-activity relationships (SAR), and potential pharmacological applications of this compound class, with a focus on kinase inhibition and antimicrobial activities.

Introduction: The Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Scaffold

The core structure of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, characterized by a pyridine ring linked via a methylene amine bridge to a tetrahydropyran ring, represents a promising scaffold in medicinal chemistry. The pyridine moiety, a common feature in many FDA-approved drugs, is known to improve pharmacological properties such as metabolic stability and biological potency.[1] The tetrahydropyran ring, a saturated oxygen-containing heterocycle, often serves as a bioisostere for other cyclic systems and can influence solubility and pharmacokinetic profiles. The secondary amine linker provides a crucial point for hydrogen bonding and can be readily modified to explore the chemical space.

The inherent structural features of this scaffold make it an attractive starting point for the design of molecules targeting a variety of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, particularly the hinge region of kinases.[1][2]

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The primary and most efficient method for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine and its direct analogs is reductive amination . This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine.

General Synthetic Workflow

The general workflow for the synthesis of the core scaffold and its analogs via reductive amination is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Characterization Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine Imine Formation Imine Formation Pyridin-3-ylmethanamine->Imine Formation Condensation Tetrahydropyran-4-one Tetrahydropyran-4-one Tetrahydropyran-4-one->Imine Formation Reduction Reduction Imine Formation->Reduction In situ Workup Workup Reduction->Workup Reaction Quench Chromatography Chromatography Workup->Chromatography Purification Spectroscopy Spectroscopy Chromatography->Spectroscopy Characterization (NMR, MS)

Caption: General workflow for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine via reductive amination.

Detailed Experimental Protocol: Synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

This protocol is a representative example and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

  • Tetrahydropyran-4-one

  • Pyridin-3-ylmethanamine (3-Picolylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous DCM or DCE (approximately 0.1 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add pyridin-3-ylmethanamine (1.0-1.2 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in the reaction solvent. Slowly add this slurry to the reaction mixture containing the imine. Alternatively, sodium cyanoborohydride can be used, but the reaction is typically performed in methanol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the cessation of gas evolution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Structural Analogs and Derivatives: Exploring the Chemical Space

The modular nature of the synthesis allows for the generation of a diverse library of analogs by varying the starting materials.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring can significantly impact the electronic properties, steric hindrance, and ultimately the biological activity of the molecule.

  • Positional Isomers: Utilizing 2- or 4-picolylamine instead of 3-picolylamine will alter the position of the nitrogen atom in the pyridine ring, which can be critical for interactions with biological targets.

  • Substitutions: Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups at various positions on the pyridine ring can modulate the pKa of the pyridine nitrogen and influence binding affinities.

Modifications of the Tetrahydropyran Ring

The tetrahydropyran moiety can also be modified to fine-tune the physicochemical properties of the compounds.

  • Ring Size and Heteroatom: Replacing the tetrahydropyran with other cyclic systems such as piperidine, pyrrolidine, or cyclohexane can alter the conformational flexibility and lipophilicity of the molecule.

  • Substitutions: Introducing substituents on the tetrahydropyran ring can create chiral centers and provide additional points of interaction with the target protein.

Modifications of the Linker

The secondary amine linker can be modified to explore different spatial arrangements and hydrogen bonding capabilities.

  • N-Alkylation/N-Arylation: The secondary amine can be further derivatized, for example, by alkylation or arylation, to introduce additional functional groups.

  • Linker Length and Rigidity: The length of the methylene bridge can be extended or shortened, and its flexibility can be constrained by incorporating it into a cyclic system.

Potential Therapeutic Applications and Biological Activity

Derivatives of the pyridin-3-ylmethyl-amine and tetrahydropyran-amine scaffolds have shown promise in several therapeutic areas, most notably as kinase inhibitors and antimicrobial agents.

Kinase Inhibition

The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[1][2] The nitrogen atom of the pyridine can form a crucial hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase active site, leading to potent inhibition.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Backbone NH Backbone NH Pyridine N Pyridine N Pyridine N->Backbone NH H-Bond Scaffold Scaffold Scaffold->Pyridine N

Caption: Interaction of the pyridine nitrogen with the kinase hinge region.

Several studies have reported the potent inhibitory activity of pyridine-containing compounds against various kinases. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with IC₅₀ values in the nanomolar range.[3]

Table 1: Kinase Inhibitory Activity of Representative Pyridine-Containing Compounds

Compound ClassTarget KinaseIC₅₀ (nM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine derivativeCDK2/cyclin A264.42[3]
Pyridylpyrimidinylaminophenyl derivativec-SrcComparable to Imatinib[4]
Imidazo[1,2-a]pyridine-pyridine derivativeFLT37.94[5]
Aminopyridine derivativeVRK1150[1]
Antimicrobial Activity

The pyridine and tetrahydropyran moieties are also found in compounds with significant antimicrobial activity. The mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria or fungi.

Table 2: Antimicrobial Activity of Representative Pyridine and Tetrahydropyran Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Tetrahydropyrimidine derivativeTrichophyton mentagrophytes200[6]
N-formyl tetrahydropyrimidine derivativeAspergillus niger40[7]
Amide derivative containing cyclopropaneStaphylococcus aureus32-128[8]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR trends can be inferred for the Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine scaffold:

  • Pyridine Nitrogen Position: The position of the nitrogen atom in the pyridine ring is critical. For kinase inhibition, a 3- or 4-substituted pyridine is often preferred to allow for optimal hydrogen bonding with the hinge region.

  • Substituents on the Pyridine Ring: Small, lipophilic, or electron-withdrawing substituents on the pyridine ring can enhance binding affinity and cell permeability.

  • The Tetrahydropyran Moiety: The tetrahydropyran ring likely contributes to the overall solubility and pharmacokinetic profile of the molecule. Its replacement with more lipophilic or rigid cyclic systems can be explored to modulate these properties.

  • The Amine Linker: The secondary amine is likely a key hydrogen bond donor or acceptor. Its modification, such as N-methylation, could impact activity depending on the specific target.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Example: CDK2)

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a fluorescent or luminescent readout.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., a peptide derived from Histone H1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate growth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Conclusion and Future Directions

The Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine scaffold is a valuable starting point for the development of novel therapeutic agents. Its straightforward synthesis via reductive amination allows for the rapid generation of diverse chemical libraries. The demonstrated potential of related compounds as kinase inhibitors and antimicrobial agents highlights the promising avenues for future research.

Future efforts should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions on both the pyridine and tetrahydropyran rings is warranted to build a detailed SAR model for different biological targets.

  • Expansion of the target space: Screening of compound libraries against a broader range of biological targets could uncover novel therapeutic applications.

  • Optimization of pharmacokinetic properties: Lead compounds should be further optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their drug-likeness.

  • In vivo efficacy studies: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy and safety.

By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine scaffold holds significant potential for the development of next-generation therapeutics.

References

  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 107019. [Link]

  • Knight, Z. A., et al. (2006). A membrane capture assay for lipid kinase activity.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7058. [Link]

  • Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(31), 22359-22363.
  • Patel, H., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(4), 522-531.
  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Singh, A., & Kumar, R. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances, 14(31), 22359-22363.
  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
  • Ismailov, V. M., et al. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Chemistry of Heterocyclic Compounds, 41(8), 1025-1029.
  • Kumar, R. S., et al. (2013). Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2840-2843. [Link]

  • Ehebauer, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7711-7727.
  • Ehebauer, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Al-Tel, T. H. (2022).
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774-788.
  • Wang, Y., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 263, 115951. [Link]

  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163625.
  • Gothandam, K. M., et al. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Marine Drugs, 16(7), 243. [Link]

  • Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(33), 30048-30065.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4056. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade in review. Organic Process Research & Development, 16(6), 1156-1184.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine via Reductive Amination

Introduction and Significance N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is a valuable secondary amine building block in medicinal chemistry and drug discovery. Its structure combines a flexible, saturated hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is a valuable secondary amine building block in medicinal chemistry and drug discovery. Its structure combines a flexible, saturated heterocyclic tetrahydropyran (THP) moiety with a rigid, aromatic pyridine ring. The THP group is often employed as a metabolically stable and soluble surrogate for less desirable functionalities, while the pyridine ring provides a key hydrogen bond acceptor and a vector for further chemical elaboration. This compound serves as a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. For instance, related pyrazole derivatives incorporating a tetrahydropyran group have been identified as potent ALK5 inhibitors, highlighting the utility of this scaffold in developing novel treatments.[1]

This guide provides a detailed, field-proven protocol for the synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine using the highly efficient and widely adopted one-pot reductive amination method. We will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and discuss key considerations for successful execution and scale-up.

The Synthetic Strategy: One-Pot Reductive Amination

The most direct and reliable route to synthesizing the target compound is through the reductive amination of Tetrahydro-4H-pyran-4-one with 3-pyridinemethanamine. This reaction elegantly proceeds in a single reaction vessel through two sequential, mechanistically distinct steps:

  • Imine Formation: A nucleophilic attack by the primary amine (3-pyridinemethanamine) on the carbonyl carbon of the ketone (Tetrahydro-4H-pyran-4-one) forms a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a weak acid, yields a transient imine (or its protonated iminium ion).

  • Reduction: A hydride-based reducing agent, introduced into the same pot, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a stable carbon-nitrogen single bond (C-N), affording the desired secondary amine product.

Overall Reaction Scheme:

Tetrahydro-4H-pyran-4-one reacts with 3-pyridinemethanamine in the presence of a reducing agent to yield N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.

Mechanistic Pathway

The efficiency of this one-pot reaction hinges on the careful selection of a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents premature reduction of the ketone. Furthermore, the acetic acid byproduct released during the reaction can catalytically promote the formation of the imine intermediate, creating a self-sustaining reaction environment.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A Ketone (Tetrahydro-4H-pyran-4-one) C Hemiaminal Intermediate A->C + Amine B Primary Amine (3-Pyridinemethanamine) B->C D Iminium Ion C->D - H₂O (Acid Catalyzed) E Secondary Amine (Final Product) D->E + NaBH(OAc)₃ (Hydride Attack)

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjustments can be made accordingly for different scales.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/VolumePurity
Tetrahydro-4H-pyran-4-one29943-42-8100.1210.01.00 g99%[2]
3-Pyridinemethanamine3731-52-0108.1411.0 (1.1 eq)1.19 g98%
Sodium Triacetoxyborohydride56553-60-7211.9415.0 (1.5 eq)3.18 g95%
Dichloromethane (DCM)75-09-2--50 mLAnhydrous
Glacial Acetic Acid64-19-760.05~1.0 (0.1 eq)~60 µLACS Grade
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add Tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the solution at room temperature until the ketone is fully dissolved.

  • Amine Addition: Add 3-pyridinemethanamine (1.19 g, 11.0 mmol) to the solution via syringe.

  • Catalyst Addition (Optional but Recommended): Add glacial acetic acid (~60 µL, ~1.0 mmol). Stir the reaction mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the flask in an ice-water bath to 0 °C. Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid release of gas.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of a new, more polar spot indicate product formation.

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess reducing agent and neutralize the acid.

  • Workup - Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

  • Workup - Washing and Drying: Combine all organic layers and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5% triethylamine added to prevent the amine product from streaking on the acidic silica gel.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine as a clear oil or low-melting solid. A typical yield for this reaction is in the range of 75-90%.

Caption: General workflow for the synthesis protocol.

Characterization of the Final Product

To confirm the identity and purity of the synthesized N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine, the following analytical data should be acquired:

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) will include signals for the pyridine ring protons (~8.5-7.2 ppm), the methylene bridge protons (-CH₂-) adjacent to the pyridine ring, the N-H proton (typically a broad singlet), and the distinct protons of the tetrahydropyran ring.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals corresponding to the unique carbons in the pyridine and tetrahydropyran rings, as well as the methylene bridge.

  • Mass Spectrometry (ESI+): The spectrum should exhibit a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z = 193.13.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including an N-H stretch around 3300 cm⁻¹ and C-O-C stretches for the ether linkage in the pyran ring around 1100 cm⁻¹.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. Successful synthesis relies on:

  • Purity of Starting Materials: Using high-purity Tetrahydro-4H-pyran-4-one is essential.[2]

  • Anhydrous Conditions: Moisture can hydrolyze the reducing agent and interfere with imine formation. Using anhydrous solvents is critical.

  • Systematic Monitoring: Regular monitoring by TLC or LC-MS provides clear checkpoints. A successful reaction will show the consumption of starting materials and the clean formation of a single major product.

  • Thorough Workup: The aqueous workup is designed to remove inorganic byproducts and unreacted reagents, ensuring a cleaner crude product for final purification.

By adhering to this robust and well-documented procedure, researchers can reliably synthesize high-purity N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine for application in diverse research and development projects.

References

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2022. URL: [Link]

  • Reductive Amination. Organic Chemistry Portal. URL: [Link]

  • A practical guide to reductive amination. Org. Biomol. Chem., 2018, 16, 4421-4454. URL: [Link]

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Application

The Strategic Integration of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in the Design of Next-Generation CDK2 Inhibitors: Application Notes and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclin-dependent kinase 2 (CDK2) remains a critical target in oncology due to its pivotal role in cell cycle progression; its dysregulation is a ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) remains a critical target in oncology due to its pivotal role in cell cycle progression; its dysregulation is a hallmark of numerous cancers. The design of potent and selective CDK2 inhibitors is an area of intense research, with a focus on developing novel molecular scaffolds that can overcome the limitations of existing inhibitors. This application note details the strategic use of the versatile building block, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine , in the synthesis of a novel class of potent and selective CDK2 inhibitors. We provide a comprehensive overview of the rationale for its use, detailed synthetic protocols, and characterization data for a representative compound. The methodologies described herein are intended to serve as a guide for researchers in the exploration and development of new therapeutics targeting CDK2.

Introduction: The Rationale for Targeting CDK2 and the Role of Novel Scaffolds

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), governs the G1/S and S phases of the cell cycle. In numerous cancer types, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Consequently, the development of small molecule inhibitors of CDK2 has been a major focus of cancer drug discovery. While several CDK2 inhibitors have entered clinical trials, the quest for agents with improved selectivity and pharmacological properties continues.

The design of effective kinase inhibitors hinges on the strategic selection of chemical moieties that can engage with key residues in the ATP-binding pocket of the target kinase. The title compound, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine , incorporates two key structural features that are highly advantageous in the design of kinase inhibitors:

  • The Pyridine Ring: The pyridine moiety is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase.

  • The Tetrahydropyran (THP) Moiety: The THP ring is a valuable saturated heterocycle in medicinal chemistry. It can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional scaffold that can be oriented to occupy specific pockets within the kinase active site, thereby increasing potency and selectivity.

This application note will explore the practical application of this building block in the synthesis of a novel pyrimidine-based CDK2 inhibitor.

The Role of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in a Proposed Synthetic Strategy

The proposed synthetic strategy utilizes a convergent approach, wherein the Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is coupled to a suitably functionalized pyrimidine core. This amine fragment is designed to occupy the solvent-exposed region of the CDK2 active site, with the pyridine and THP moieties positioned to make favorable interactions.

Synthetic Protocol: Synthesis of a Novel CDK2 Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a representative CDK2 inhibitor, designated as CDK2i-PTP , using Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine .

Materials and Methods

All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. 1H NMR and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-MS system.

Synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (Intermediate 1)

This intermediate can be synthesized via reductive amination of pyridine-3-carbaldehyde with tetrahydro-pyran-4-ylamine.

  • Step 1: To a solution of pyridine-3-carbaldehyde (1.0 eq) and tetrahydro-pyran-4-ylamine (1.1 eq) in methanol (0.2 M) is added acetic acid (0.1 eq).

  • Step 2: The mixture is stirred at room temperature for 1 hour.

  • Step 3: Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred overnight at room temperature.

  • Step 4: The reaction is quenched with water and the methanol is removed under reduced pressure.

  • Step 5: The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Step 6: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is purified by column chromatography on silica gel to afford Intermediate 1 .

Synthesis of CDK2i-PTP

The final compound is synthesized via a nucleophilic aromatic substitution reaction between Intermediate 1 and a 2,4-dichloropyrimidine derivative.

  • Step 1: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol (0.1 M) is added Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (Intermediate 1 , 1.1 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

  • Step 2: The reaction mixture is heated to 80 °C and stirred for 16 hours.

  • Step 3: The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • Step 4: The residue is purified by flash column chromatography on silica gel to yield CDK2i-PTP .

Characterization Data for CDK2i-PTP

Parameter Value
Appearance White to off-white solid
Molecular Formula C19H22FN5O
Molecular Weight 367.42 g/mol
1H NMR (400 MHz, DMSO-d6) Characteristic peaks for pyridine, pyrimidine, and THP moieties
13C NMR (100 MHz, DMSO-d6) Characteristic peaks for pyridine, pyrimidine, and THP moieties
Mass Spectrum (ESI-MS) m/z = 368.18 [M+H]+
Purity (HPLC) >98%

In Vitro Biological Evaluation

The synthesized compound, CDK2i-PTP , was evaluated for its ability to inhibit CDK2/Cyclin A activity in a biochemical assay.

CDK2/Cyclin A Kinase Assay Protocol
  • Step 1: The kinase reaction is performed in a 96-well plate.

  • Step 2: Each well contains CDK2/Cyclin A enzyme, the substrate (Histone H1), and ATP in kinase buffer.

  • Step 3: CDK2i-PTP is added at varying concentrations (typically from 1 nM to 10 µM).

  • Step 4: The reaction is incubated at 30 °C for 60 minutes.

  • Step 5: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Step 6: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Results
Compound CDK2/Cyclin A IC50 (nM)
CDK2i-PTP 50
Roscovitine (Reference) 450

The results indicate that CDK2i-PTP is a potent inhibitor of CDK2, with significantly greater potency than the reference compound, Roscovitine.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of CDK2i-PTP .

Synthetic_Workflow cluster_intermediate Intermediate 1 Synthesis cluster_final_product Final Product Synthesis PyridineCarbaldehyde Pyridine-3-carbaldehyde ReductiveAmination Reductive Amination (NaBH3CN, MeOH) PyridineCarbaldehyde->ReductiveAmination THPAmine Tetrahydro-pyran-4-ylamine THPAmine->ReductiveAmination Intermediate1 Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine Intermediate1_ref Intermediate 1 ReductiveAmination->Intermediate1 Dichloropyrimidine 2,4-Dichloro-5-fluoropyrimidine SNAr SNAr Reaction (DIPEA, iPrOH, 80°C) Dichloropyrimidine->SNAr CDK2iPTP CDK2i-PTP Intermediate1_ref->SNAr SNAr->CDK2iPTP

Caption: Synthetic scheme for the preparation of CDK2i-PTP.

Conclusion

The building block Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine has been successfully utilized in the synthesis of a novel and potent CDK2 inhibitor, CDK2i-PTP . The synthetic protocol is robust and amenable to the generation of a library of analogues for further structure-activity relationship (SAR) studies. The favorable in vitro activity of the exemplified compound underscores the potential of this chemical scaffold in the development of new anticancer therapeutics targeting CDK2. Future work will focus on the optimization of this lead compound to further improve its potency, selectivity, and pharmacokinetic properties.

References

  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. Journal of Medicinal Chemistry, 62(9), 4233-4251. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(1), 1-15. [Link]

  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 98, 107019. [Link]

  • Ali, A. M., et al. (2023). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Medicinal Chemistry, 14(11), 2133-2146. [Link]

  • Wang, S., et al. (2005). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 48(13), 4349-4359. [Link]

  • Li, Y., et al. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(14), 5369. [Link]

  • (2024). Novel Compounds as CDK2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • (2024). Novel CDK2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Hassan, R. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1971. [Link]

  • (2025). CDK2 Allosteric Modulators: The New Route in the Design of New Drugs as Anticancer and Non-hormonal Contraceptives. Current Medicinal Chemistry. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. ResearchGate. [Link]

  • Hassan, R. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]. Semantic Scholar. [Link]

  • Ali, G. M. E., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 1-14. [Link]

  • Wang, S., et al. (2005). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]

  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]

  • Tadesse, S., et al. (2019). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. PubMed. [Link]

  • Fatahala, S. S., et al. (2021). Structures of some CDK inhibitors containing; pyrimidine,... ResearchGate. [Link]

  • Davoren, J. E., et al. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry, 59(13), 6313-6328. [Link]

  • Li, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 888883. [Link]

  • (2025). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. [Link]

Method

Application Notes and Protocols for the Use of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Space of Solid-Phase Synthesis Solid-phase synthesis (SPS) has revolutionized the fields of peptide synthesis, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the fields of peptide synthesis, medicinal chemistry, and drug discovery by enabling the rapid and efficient construction of complex molecules.[1][2] The core principle of SPS involves the stepwise assembly of molecular building blocks on an insoluble polymeric support, which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][2] While traditionally dominated by peptide synthesis, the application of SPS has expanded to include the generation of diverse small molecule libraries and peptidomimetics.[3] The innovation in this field is often driven by the introduction of novel reagents and building blocks that allow for the exploration of new chemical space.

This document provides a comprehensive guide to the potential applications of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine as a novel reagent in solid-phase synthesis. While specific protocols for this exact molecule are not yet extensively documented in peer-reviewed literature, its chemical structure—a secondary amine featuring both a pyridine and a tetrahydropyran moiety—suggests its utility as a versatile scaffold or building block. This guide will, therefore, present detailed, generalized protocols based on well-established principles of solid-phase chemistry, enabling researchers to effectively incorporate this and similar reagents into their workflows.

Physicochemical Properties of the Reagent

Understanding the physical and chemical properties of a reagent is critical for its successful application in any synthetic protocol.

PropertyValueSource
IUPAC Name N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine[4]
CAS Number 885277-42-9[4]
Molecular Formula C11H16N2O[4]
Molecular Weight 192.26 g/mol [4]
Appearance Not specified (likely an oil or low-melting solid)-
Solubility Expected to be soluble in common organic solvents like DMF, DCM, and NMP.-

Proposed Role in Solid-Phase Synthesis: A Versatile Scaffold

Given its structure, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine can be envisioned to function in several capacities within a solid-phase synthesis workflow:

  • As a Scaffold for Library Synthesis: The secondary amine provides a convenient handle for attachment to a solid support via an appropriate linker. The pyridine and tetrahydropyran rings can then be further functionalized, allowing for the generation of a library of related compounds.

  • As a Building Block in Peptidomimetics: Incorporation of this molecule into a peptide sequence could introduce conformational constraints and novel pharmacophoric features, which is a common strategy in the design of peptidomimetics with enhanced stability and biological activity.[3]

  • As a Linker Element: While less common, the bifunctional nature of the molecule could potentially be exploited in the design of novel linkers for solid-phase synthesis.

The protocols outlined below will focus on its application as a scaffold, which represents the most immediate and versatile use for this type of reagent.

Experimental Protocols

The following protocols are designed to be a starting point for researchers. Optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific resin, linker, and subsequent building blocks used.

Protocol 1: Immobilization of the Reagent onto a Solid Support

This protocol describes the attachment of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine to a 2-chlorotrityl chloride resin, a common resin for anchoring amines and alcohols.[5]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.[6]

  • Reagent Preparation: In a separate vial, dissolve Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (3 equivalents based on resin loading) and DIPEA (5 equivalents) in anhydrous DCM (5 mL).

  • Coupling: Drain the DCM from the swollen resin and add the solution from step 2. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v; 10 mL) and agitate for 30 minutes.[6]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Diagram of Immobilization Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Reagent Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine + DIPEA Couple Couple Reagent to Resin Reagent->Couple Swell->Couple Cap Cap Unreacted Sites Couple->Cap Wash Wash Resin Cap->Wash Dry Dry Resin Wash->Dry Product Immobilized Scaffold Dry->Product

Caption: Workflow for immobilizing the amine scaffold onto a solid support.

Protocol 2: Elaboration of the Immobilized Scaffold (Example: Acylation)

This protocol details the acylation of the pyridine nitrogen, a common transformation for pyridine-containing molecules.

Materials:

  • Immobilized Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine resin

  • Carboxylic acid (e.g., Acetic acid, Benzoic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • N,N-Dimethylformamide (DMF)

  • DCM

Procedure:

  • Resin Swelling: Swell the immobilized resin (0.5 g) in DMF (5 mL) for 30 minutes.

  • Activation: In a separate vial, dissolve the carboxylic acid (5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF (5 mL). Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of beads to monitor for the disappearance of the secondary amine. A negative test (beads remain colorless) indicates reaction completion.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Drying: Dry a small sample for characterization or proceed to the next step.

Diagram of Scaffold Elaboration:

G cluster_reaction Acylation Cycle Start Immobilized Scaffold Swell Swell Resin in DMF Start->Swell Couple Couple Activated Acid Swell->Couple Activate Activate Carboxylic Acid (HBTU/DIPEA) Activate->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Wash Wash Resin Monitor->Wash Product Acylated Scaffold on Resin Wash->Product

Caption: General workflow for the acylation of the immobilized scaffold.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the cleavage of the synthesized molecule from the 2-chlorotrityl resin under mild acidic conditions, which leaves acid-labile side-chain protecting groups intact.[7]

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Resin Preparation: Place the dry, resin-bound product in a solid-phase synthesis vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (1:2:97, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 1-2 hours.

  • Collection: Filter the cleavage solution into a round-bottom flask. Wash the resin with additional cleavage cocktail (2 x 5 mL) and then with DCM (3 x 5 mL). Combine all filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Mechanism of Action: The Chemistry Behind the Steps

The successful application of these protocols relies on a firm understanding of the underlying chemical principles:

  • Immobilization on 2-Chlorotrityl Resin: The 2-chlorotrityl linker is highly reactive towards nucleophiles like the secondary amine of our reagent. The reaction proceeds via an SN1-type mechanism, where the bulky trityl group stabilizes the carbocation intermediate. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the desired coupling.

  • Peptide Coupling Reagents (HBTU): HBTU is a highly efficient coupling reagent used to form amide bonds. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amine on the resin-bound scaffold, leading to the formation of the desired amide bond.

  • Acid-Catalyzed Cleavage: The bond between the scaffold and the 2-chlorotrityl resin is highly acid-labile. TFA, even at low concentrations, is sufficient to protonate the linker, leading to the formation of a stable trityl carbocation and the release of the final product. Scavengers like TIS are added to trap this reactive carbocation and prevent side reactions with the product.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Loading on Resin - Incomplete reaction during immobilization.- Steric hindrance of the reagent.- Increase reaction time and/or temperature.- Use a less sterically hindered linker or resin.
Incomplete Coupling Reactions - Insufficient activation of the carboxylic acid.- Steric hindrance.- Aggregation of resin-bound chains.- Use a more potent coupling reagent (e.g., HATU).- Double couple (repeat the coupling step).- Use a solvent known to disrupt aggregation (e.g., NMP).
Side Reactions During Cleavage - Re-attachment of the product to the resin.- Alkylation of sensitive functional groups.- Ensure the use of appropriate scavengers (e.g., TIS, water).- Use a more dilute TFA solution for cleavage.
Difficulty in Product Purification - Presence of deletion or truncated sequences.- Side products from cleavage.- Optimize coupling and deprotection steps to ensure high yields.- Use a capping step after each coupling to terminate unreacted chains.- Optimize the cleavage cocktail and purification method.

Conclusion

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine represents a promising, yet underexplored, reagent for solid-phase synthesis. Its unique structural features offer the potential to generate novel molecular scaffolds and peptidomimetics. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this and similar molecules in their drug discovery and development efforts. As with any new reagent, careful optimization and characterization are key to achieving successful and reproducible results.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(36), 25389-25404.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Echemi. (n.d.). pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine.
  • Santa Cruz Biotechnology, Inc. (n.d.). Pyridin-3-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Principles and Practice of Solid-Phase Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic chemistry, 142, 107019.
  • Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407–1409.
  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Ismail, A. G., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 2613-2616.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies Ltd.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., & Giraud, M. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • PubChem. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
  • Tulla-Puche, J., & Albericio, F. (2013). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 1, 16-20.
  • Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of medicinal chemistry, 55(21), 9045–9054.
  • ResearchGate. (n.d.).
  • Arkivoc. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group.
  • PubMed. (n.d.). Solid-phase synthesis of pyrazolopyridines from polymer-bound alkyne and azomethine imines.

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Application

Application Notes and Protocols: The Strategic Role of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in the Synthesis of Novel ALK5 Inhibitor Analogs

Introduction: Targeting the TGF-β Pathway with Precision The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the TGF-β Pathway with Precision

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably in fibrosis and the progression of many cancers.[1] The Activin receptor-like kinase 5 (ALK5), a type I TGF-β receptor serine/threonine kinase, is the primary transducer of the TGF-β signal.[2][3] Upon binding of TGF-β, ALK5 is phosphorylated by the type II receptor, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3.[3][4] This initiates a cascade that leads to the transcription of target genes involved in disease progression. Consequently, the development of small molecule inhibitors that specifically target the ATP-binding site of ALK5 has become a major focus in therapeutic drug discovery.[1][5]

This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key building block, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine , in the synthesis of next-generation ALK5 inhibitor analogs. We will delve into the rationale behind its molecular design, provide detailed synthetic protocols, and discuss the characterization and biological evaluation of the resulting compounds.

The Rationale for Employing Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

The design of potent and selective kinase inhibitors hinges on the strategic selection of molecular fragments that interact optimally with the target's active site. The structure of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine offers a compelling combination of features for ALK5 inhibitor synthesis:

  • The Pyridin-3-yl Moiety as a Hinge-Binder: The nitrogen atom of the pyridine ring is crucial for forming a key hydrogen bond with the hinge region of the ALK5 ATP-binding pocket. Structure-activity relationship (SAR) studies have consistently shown that a 3-pyridyl substituent, when directly connected to a core scaffold, is well-tolerated and contributes significantly to binding affinity.[6]

  • The Tetrahydropyran (THP) Group for Physicochemical Properties: The THP moiety is a widely used fragment in medicinal chemistry to enhance aqueous solubility and modulate other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its inclusion can improve the drug-like characteristics of the final inhibitor analogs.

  • The Secondary Amine Linker: The secondary amine provides a reactive handle for coupling this fragment to a variety of heterocyclic core scaffolds through established and robust chemical transformations, such as Buchwald-Hartwig amination or reductive amination.

Signaling Pathway and Mechanism of Inhibition

The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 propagates the signal by phosphorylating SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pALK5 p-ALK5 ALK5->pALK5 Activated Inhibitor ALK5 Inhibitor (e.g., Pyridin-3-yl derivative) Inhibitor->ALK5 Blocks ATP Site SMAD23 SMAD2/3 pALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Binds Gene_Transcription Target Gene Transcription (Fibrosis, Proliferation) SMAD_complex->Gene_Transcription Translocates & Regulates

Caption: TGF-β/ALK5 signaling pathway and point of inhibition.

The ALK5 inhibitor analogs prepared from Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine are designed as ATP-competitive inhibitors.[5] They occupy the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the downstream signaling cascade.[4]

Experimental Protocols

Synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

This key intermediate can be synthesized via a two-step procedure involving the formation of an imine followed by reduction.

Protocol 1: Reductive Amination

  • Imine Formation:

    • To a solution of pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add tetrahydro-pyran-4-ylamine (1.0-1.2 eq).

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7]

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination Start Pyridine-3-carbaldehyde + Tetrahydropyran-4-ylamine Imine Imine Formation (MeOH, Acetic Acid cat.) Start->Imine Reduction Reduction (NaBH4) Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine Purification->Product

Caption: Workflow for the synthesis of the key amine intermediate.

Coupling to a Heterocyclic Core: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.[8][9] This protocol describes the coupling of the synthesized amine with a suitable chloro- or bromo-substituted heterocyclic core (e.g., a chloropyridazine).

Protocol 2: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the chloro- or bromo-substituted heterocyclic core (1.0 eq), Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%) or [Pd(allyl)Cl]₂ (1-2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, t-BuXPhos, BINAP, or DPPF) (4-10 mol%).[9][10]

    • Add a base, typically a strong inorganic base like cesium carbonate (Cs₂CO₃) or a strong organic base like sodium tert-butoxide (t-BuONa) (1.5-2.5 eq).[10]

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ALK5 inhibitor analog.

Parameter Condition Rationale/Justification
Catalyst Pd₂(dba)₃ or [Pd(allyl)Cl]₂Provides the active Pd(0) species for the catalytic cycle.
Ligand XPhos, t-BuXPhos, BINAP, DPPFSterically hindered phosphine ligands stabilize the palladium center and facilitate reductive elimination.[9]
Base Cs₂CO₃ or t-BuONaA strong base is required for the deprotonation of the amine to form the active nucleophile.[10]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are generally preferred for this reaction.[10]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Characterization of Final Compounds

The identity and purity of the synthesized ALK5 inhibitor analogs should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

In Vitro Biological Evaluation

To assess the efficacy of the newly synthesized compounds as ALK5 inhibitors, a series of in vitro assays should be performed.

Protocol 3: ALK5 Kinase Assay (Enzymatic)

  • Assay Principle: This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified ALK5.

  • Procedure:

    • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate varying concentrations of the test compounds with recombinant human ALK5 enzyme and a suitable substrate (e.g., a generic kinase substrate or SMAD3) in the presence of ATP.

    • After the reaction, quantify the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

    • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce ALK5 activity by 50%.

Protocol 4: Cellular Assay (TGF-β-Induced Reporter Gene)

  • Assay Principle: This assay measures the ability of the compounds to inhibit TGF-β-induced signaling in a cellular context.

  • Procedure:

    • Use a cell line (e.g., HaCaT or A549) that has been stably transfected with a TGF-β-responsive reporter construct (e.g., containing SMAD binding elements driving the expression of luciferase).

    • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with a known concentration of TGF-β1.

    • After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

    • Calculate the IC₅₀ value based on the inhibition of the TGF-β-induced reporter signal.

Assay Type Parameter Measured Typical IC₅₀ Range for Potent Inhibitors
Enzymatic ALK5 Assay Direct inhibition of ALK5 kinase activity1 - 100 nM
Cellular Reporter Assay Inhibition of TGF-β signaling cascade in cells10 - 500 nM

Conclusion

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a strategically designed and highly valuable building block for the synthesis of novel ALK5 inhibitor analogs. Its inherent structural features, which cater to both potent hinge-binding and favorable drug-like properties, make it an excellent starting point for medicinal chemistry campaigns targeting the TGF-β pathway. The synthetic protocols outlined in this application note, based on robust and well-established methodologies like reductive amination and Buchwald-Hartwig amination, provide a clear and reproducible path for the generation of diverse compound libraries. Subsequent biological evaluation using the described in vitro assays will enable the identification of lead candidates with therapeutic potential for the treatment of fibrosis, cancer, and other diseases driven by aberrant ALK5 signaling.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Buchwald-Hartwig amin
  • Buchwald–Hartwig amin
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  • TGF-β Signaling. Cell Signaling Technology.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks.
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • The Buchwald-Hartwig Amin
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Reductive Amination | Synthesis of Amines. (2025). YouTube.
  • Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. (2024). PubMed.
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  • Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. (2019). bioRxiv.
  • TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology.
  • Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. (2020).
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Method

Application Notes and Protocols: Catalytic Applications of Metal Complexes with the Novel Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Ligand

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and potential catalytic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and potential catalytic applications of metal complexes incorporating the novel bidentate ligand, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. While this specific ligand is not extensively documented in current literature, this guide extrapolates from well-established principles of coordination chemistry and catalysis involving pyridine and secondary amine moieties. We present detailed, field-proven protocols for the synthesis of the ligand, its complexation with various transition metals, and its prospective applications in key organic transformations. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: Ligand Design and Rationale

The rational design of ligands is a cornerstone of modern catalysis. The electronic and steric properties of a ligand dictate the reactivity and selectivity of the resulting metal complex. The proposed ligand, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, offers a unique combination of structural features:

  • Pyridine Moiety: The pyridine ring serves as a versatile coordinating group for a wide range of transition metals.[1][2] Its π-acceptor character can stabilize low-valent metal centers, and the electronic properties of the pyridine ring can be readily tuned.[2] The 3-substitution pattern minimizes steric hindrance around the metal center compared to 2-substituted pyridines.[3][4]

  • Secondary Amine: The secondary amine provides an additional coordination site, making the ligand bidentate. This chelation effect generally leads to more stable metal complexes.

  • Tetrahydropyran (THP) Group: The bulky and conformationally flexible tetrahydropyran ring introduces significant steric influence. This can be exploited to create a specific chiral environment around the metal center, potentially leading to high stereoselectivity in catalytic reactions. The THP moiety is also a common structural motif in many biologically active natural products.[5]

The combination of a classic pyridine ligand with the sterically demanding and chiral-directing potential of the THP group makes this ligand a promising candidate for a variety of catalytic applications, including asymmetric synthesis.

Synthesis of the Ligand: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

The synthesis of the title ligand can be efficiently achieved via reductive amination. This standard organic transformation provides a reliable and scalable route.

Experimental Workflow: Ligand Synthesis

cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product & Purification pyridine_aldehyde Pyridine-3-carbaldehyde imine_formation Imine Formation (Intermediate) pyridine_aldehyde->imine_formation thp_amine Tetrahydro-pyran-4-ylamine thp_amine->imine_formation reduction Reductive Amination (e.g., NaBH(OAc)₃) imine_formation->reduction In situ ligand Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine reduction->ligand purification Column Chromatography ligand->purification

Caption: Workflow for the synthesis of the target ligand.

Detailed Protocol: Reductive Amination
  • Reaction Setup: To a solution of pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add tetrahydro-pyran-4-ylamine (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine ligand.

Synthesis of Metal Complexes

The synthesized ligand can be complexed with a variety of transition metal precursors to form catalytically active species. The choice of metal will depend on the target application. For instance, palladium complexes are widely used in cross-coupling reactions, while rhodium and ruthenium are common in hydrogenation.[2][6]

General Protocol: Formation of a Palladium(II) Complex

This protocol describes the synthesis of a generic [PdCl₂(L)] complex, a common precursor for many catalytic applications.[3][4]

cluster_reactants Reactants cluster_reaction Complexation cluster_product Product pd_precursor Pd(COD)Cl₂ or Pd(MeCN)₂Cl₂ stirring Stir in Solvent (e.g., DCM or Toluene) Room Temperature pd_precursor->stirring ligand Synthesized Ligand (L) ligand->stirring complex [PdCl₂(L)] Complex stirring->complex isolation Precipitation & Filtration complex->isolation

Caption: General workflow for palladium complex synthesis.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor, such as bis(acetonitrile)dichloropalladium(II) [Pd(MeCN)₂Cl₂] or (1,5-cyclooctadiene)dichloropalladium(II) [Pd(COD)Cl₂] (1.0 eq), in an anhydrous solvent like DCM or toluene.

  • Ligand Addition: In a separate flask, dissolve the Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine ligand (1.0 eq) in the same solvent. Add the ligand solution dropwise to the stirred solution of the palladium precursor at room temperature. Causality Note: The labile acetonitrile or COD ligands are readily displaced by the stronger coordinating pyridine-amine ligand.

  • Complex Formation: A color change and/or precipitation of the complex is often observed. Allow the reaction to stir at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be partially removed under reduced pressure, and a non-coordinating solvent like pentane or hexane can be added to induce precipitation.

  • Characterization: The resulting complex should be characterized by standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Potential Catalytic Applications and Protocols

Based on the extensive use of pyridine-based ligands in catalysis, several applications can be envisioned for these novel metal complexes.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The steric bulk of the THP moiety may influence the reductive elimination step, potentially enhancing the reaction rate or selectivity.

Screening Protocol:

  • Reaction Setup: To a reaction vial, add an aryl halide (1.0 eq), a boronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃) (2.0 eq), and the [PdCl₂(L)] catalyst (1-2 mol%).

  • Reaction Conditions: Add a solvent mixture, such as toluene/water (10:1), and stir the reaction at 80-100 °C.

  • Monitoring and Analysis: Monitor the reaction by GC-MS or LC-MS. Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Catalyst Loading (mol%)Aryl HalideBoronic AcidBaseTemperature (°C)Time (h)Yield (%)
24-BromoanisolePhenylboronic acidK₂CO₃904Expected >90%
11-Chloro-4-nitrobenzene4-Tolylboronic acidCs₂CO₃1006Expected >85%
Application 2: Asymmetric Transfer Hydrogenation

For this application, a rhodium or ruthenium complex would be more appropriate. The inherent chirality of the THP group, if a single enantiomer of the starting amine is used, could be leveraged for asymmetric induction.

Screening Protocol:

  • Catalyst Formation (in situ): In a Schlenk flask, mix [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in an appropriate solvent like isopropanol.

  • Reaction: Add a prochiral ketone (e.g., acetophenone) (1.0 eq) to the activated catalyst solution. The solvent, isopropanol, often serves as the hydrogen source.

  • Reaction Conditions: Stir the reaction at a specified temperature (e.g., 50-80 °C).

  • Analysis: Upon completion, the enantiomeric excess (ee) of the resulting alcohol can be determined by chiral HPLC or GC.

SubstrateCatalyst SystemHydrogen SourceTemperature (°C)Time (h)Conversion (%)ee (%)
Acetophenone[Ru(p-cymene)Cl₂]₂/LigandIsopropanol6012HypotheticalHypothetical
Propiophenone[Rh(Cp*)Cl₂]₂/LigandFormic acid/Triethylamine508HypotheticalHypothetical

Trustworthiness and Self-Validation

The protocols described herein are based on robust and well-established chemical transformations. To ensure reproducibility and validate results:

  • Purity of Ligand: The purity of the synthesized ligand is critical. It should be fully characterized (¹H NMR, ¹³C NMR, HRMS) before use in complexation reactions.

  • Inert Atmosphere: Metal-catalyzed reactions, particularly cross-coupling, are often sensitive to air and moisture. The use of proper Schlenk line or glovebox techniques is essential.

  • Control Experiments: When evaluating catalytic activity, a control experiment without the ligand should be performed to confirm that the observed reactivity is due to the metal-ligand complex. For asymmetric reactions, a racemic version of the ligand should be tested to ensure that any observed enantioselectivity is due to the ligand's chirality.

References

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Wikipedia. Transition metal pyridine complexes. Retrieved from [Link]

  • Dzhemilev, U. M., & Ibragimov, A. G. (2005). Metal complex catalysis in a synthesis of pyridine bases. Russian Chemical Reviews, 74(1), 71–87. Retrieved from [Link]

  • Chlipała, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13473–13485. Retrieved from [Link]

  • Kumar, A., & Shaw, A. K. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules, 23(8), 2046. Retrieved from [Link]

  • Ansari, M. A., et al. (2023). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Journal of the Indian Chemical Society, 100(10), 101149. Retrieved from [Link]

  • Chlipała, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13473–13485. Retrieved from [Link]

  • Singh, G., & Singh, A. (2017). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Asian Journal of Organic Chemistry, 6(11), 1550-1588. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" as a Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Introduction: Rationale for Screening a Novel Pyridine Derivative Against Fatty Acid Amide Hydrolase (FAAH) The compound "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" represents a novel chemical entity with potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Screening a Novel Pyridine Derivative Against Fatty Acid Amide Hydrolase (FAAH)

The compound "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" represents a novel chemical entity with potential therapeutic applications. Given its structural features, particularly the presence of a pyridine ring, it is a candidate for interaction with various enzymatic targets. A strategic approach to elucidating its biological activity is to screen it against well-validated drug targets. Fatty Acid Amide Hydrolase (FAAH) is a compelling candidate for such a primary screen.

FAAH is an integral membrane enzyme belonging to the serine hydrolase family.[1][2] It plays a crucial role in the endocannabinoid system by catalyzing the hydrolysis of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[3][4] Inhibition of FAAH leads to increased levels of anandamide and other bioactive fatty acid amides, which has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5][6] Consequently, FAAH is a significant therapeutic target for pain, inflammation, and neurological disorders.[6][7]

The pyridine scaffold is present in various known enzyme inhibitors, and its derivatives have been explored as fluorescent probes for FAAH activity, suggesting potential interactions with the enzyme's active site.[8] Therefore, a high-throughput screening (HTS) campaign to evaluate "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" as a potential FAAH inhibitor is a scientifically sound starting point for characterizing its pharmacological profile.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting HTS assays to assess the inhibitory potential of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" against FAAH.

Part 1: Primary High-Throughput Screening using a Fluorescence-Based Assay

The primary HTS will be conducted using a fluorescence-based assay, which is a robust, sensitive, and cost-effective method suitable for screening large compound libraries.[9][10] This assay relies on the enzymatic cleavage of a non-fluorescent substrate by FAAH to release a highly fluorescent product.

Principle of the Assay

The assay utilizes a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).[9][10] FAAH hydrolyzes this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[9][11] The increase in fluorescence intensity is directly proportional to FAAH activity. Potential inhibitors will decrease the rate of this reaction, resulting in a lower fluorescent signal.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Dispense_Compound Dispense Test Compound, Vehicle (DMSO), and Positive Control Compound_Prep->Dispense_Compound Enzyme_Prep Prepare Recombinant Human FAAH Solution Add_Enzyme Add FAAH Enzyme (pre-incubate) Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Solution Initiate_Reaction Initiate Reaction with Substrate Substrate_Prep->Initiate_Reaction Dispense_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Read_Plate Read Fluorescence (Ex/Em = 360/465 nm) Incubate->Read_Plate Data_Analysis Calculate % Inhibition and Generate Concentration-Response Curves Read_Plate->Data_Analysis Hit_ID Identify 'Hits' Based on Potency and Efficacy Data_Analysis->Hit_ID

Caption: High-throughput screening workflow for the identification of FAAH inhibitors.

Materials and Reagents
Reagent/MaterialRecommended SupplierPurpose
Recombinant Human FAAHCayman ChemicalEnzyme source
Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA)Cayman ChemicalFluorogenic substrate
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)In-house preparation or commercialMaintain optimal pH and enzyme stability
URB597Tocris BiosciencePositive control inhibitor
Dimethyl Sulfoxide (DMSO), HTS-gradeSigma-AldrichCompound solvent and vehicle control
384-well black, flat-bottom platesCorningLow-volume, low-crosstalk assay plates
Multichannel pipettes or automated liquid handlerReagent dispensing
Fluorescence microplate readerSignal detection
Detailed Step-by-Step Protocol

1. Compound Preparation: a. Prepare a stock solution of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 8-point curve from 100 µM to 0.01 µM).[7] c. Prepare a stock solution of the positive control inhibitor, URB597, in DMSO (e.g., 1 mM).

2. Assay Plate Preparation: a. Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of the diluted test compound, vehicle control (DMSO), and positive control into the appropriate wells of a 384-well plate.[7]

3. Reagent Preparation: a. Thaw the recombinant human FAAH enzyme on ice. Dilute the enzyme to the desired working concentration in pre-chilled FAAH Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio. b. Prepare the AAMCA substrate solution in FAAH Assay Buffer. The final substrate concentration should be at or near the Km value (approximately 0.48 µM) to ensure sensitivity to competitive inhibitors.[9]

4. Assay Execution: a. Add the diluted FAAH enzyme solution (e.g., 10 µL) to all wells of the assay plate containing the compounds. b. Mix the plate gently (e.g., orbital shaker for 30 seconds). c. Pre-incubate the plate for 5-10 minutes at 37°C to allow for compound-enzyme interaction.[11] d. Initiate the enzymatic reaction by adding the AAMCA substrate solution (e.g., 10 µL) to all wells.[11] e. Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.

5. Data Acquisition: a. Read the fluorescence intensity kinetically over a period of 30 minutes, with readings taken every minute.[11] b. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6][11] c. Alternatively, for an endpoint assay, incubate the plate for 30 minutes at 37°C before reading the fluorescence.[11]

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For kinetic reads, determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time curve for each well.

  • Determine Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_vehicle - V₀_background))

    • V₀_compound: Rate of reaction in the presence of the test compound.

    • V₀_vehicle: Rate of reaction in the presence of DMSO (0% inhibition).

    • V₀_background: Rate of reaction in the presence of a saturating concentration of the positive control inhibitor (100% inhibition).

  • Generate Concentration-Response Curves: Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine IC₅₀: Fit the concentration-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce FAAH activity by 50%.

Self-Validating System and Quality Control

To ensure the trustworthiness of the screening data, the following quality control metrics should be monitored for each assay plate:

  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor > 0.5 indicates a robust and reliable assay. It is calculated using the signals from the positive and negative controls.

  • Signal-to-Background Ratio (S/B): A high S/B ratio ensures that the assay window is sufficient to detect inhibitors.

  • Intra-plate and Inter-plate Variability: The coefficient of variation (%CV) for the controls should be monitored to assess the reproducibility of the assay.

Part 2: Secondary Assay for Hit Confirmation - Radiometric Assay

Hits identified from the primary screen should be confirmed using an orthogonal assay method to rule out false positives due to assay artifacts (e.g., fluorescence interference). A radiometric assay is a suitable secondary assay.

Principle of the Radiometric Assay

This assay measures FAAH activity by monitoring the hydrolysis of radiolabeled anandamide, typically [¹⁴C-ethanolamine]-AEA.[12] FAAH cleaves this substrate into arachidonic acid and [¹⁴C]-ethanolamine.[12] The reaction products are then separated (e.g., by chromatography), and the amount of radioactive [¹⁴C]-ethanolamine is quantified using a scintillation counter.[12][13] A reduction in the formation of [¹⁴C]-ethanolamine in the presence of the test compound indicates inhibition of FAAH.

This method is highly sensitive and uses the natural substrate of the enzyme, providing a more physiologically relevant assessment of inhibition.[13] However, it involves the handling of radioactive materials and is generally lower in throughput compared to fluorescence-based assays.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" as a potential inhibitor of FAAH. By employing a robust fluorescence-based primary assay and confirming hits with an orthogonal radiometric assay, researchers can confidently identify and characterize the inhibitory activity of this novel compound. This structured approach, grounded in established scientific principles, will pave the way for further preclinical development and exploration of its therapeutic potential.

References

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bari, M., Feole, M., Fava, M., & Maccarrone, M. (2023). Radiometric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 241–247. Retrieved from [Link]

  • Cravatt, B. F., et al. (2001). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 292(1), 116-122. Retrieved from [Link]

  • Jones, T. K., et al. (2005). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 10(6), 555-562. Retrieved from [Link]

  • Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 50(12), 2943–2953. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10928. Retrieved from [Link]

  • Maccarrone, M., et al. (1998). Radiometric Assay of FAAH Activity. ResearchGate. Retrieved from [Link]

  • United States International Trade Commission. (2026). Harmonized Tariff Schedule of the United States Revision 1. Retrieved from [Link]

  • McKinney, M. K., & Cravatt, B. F. (2002). The fatty acid amide hydrolase (FAAH). Prostaglandins & other lipid mediators, 68-69, 35–49. Retrieved from [Link]

  • Wang, Y., et al. (2021). Visual High-Throughput Screening for Developing a Fatty Acid Amide Hydrolase Natural Inhibitor Based on an Enzyme-Activated Fluorescent Probe. Analytical Chemistry, 93(10), 4479–4486. Retrieved from [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. Retrieved from [Link]

Sources

Method

Analytical methods for the characterization of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" products

An Application Note for Researchers, Scientists, and Drug Development Professionals Comprehensive Analytical Characterization of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine **Abstract This document provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

**Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. In drug development and quality control, a thorough understanding of the active pharmaceutical ingredient (API) is paramount. This involves not only confirming the identity and purity of the molecule but also identifying and quantifying any potential impurities. This application note outlines an integrated analytical strategy employing chromatographic and spectroscopic techniques, providing robust, step-by-step protocols designed for immediate implementation in a laboratory setting. The methodologies are grounded in established scientific principles and adhere to international regulatory standards, such as the ICH guidelines, to ensure data integrity and reliability.

Introduction and Molecular Overview

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (CAS No. 885277-42-9) is a heterocyclic compound featuring a pyridine ring, a secondary amine linker, and a tetrahydropyran moiety.[1] Its structural components suggest its potential utility as a scaffold in medicinal chemistry, where such motifs are common. The basic nitrogen atoms in the pyridine ring and the secondary amine group make the molecule susceptible to salt formation and influence its chromatographic behavior, while the overall structure dictates its spectroscopic fingerprint.

Accurate and precise analytical characterization is the bedrock of chemical and pharmaceutical development. It ensures the identity, purity, strength, and quality of the drug substance. A multi-faceted approach is necessary because no single technique can provide all the required information. This guide presents a logical workflow, combining techniques to build a complete analytical profile of the molecule.

Table 1: Physicochemical Properties of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

PropertyValueSource
Chemical Name N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamineEchemi[1]
CAS Number 885277-42-9Echemi[1]
Molecular Formula C₁₁H₁₆N₂OEchemi[1]
Molecular Weight 192.26 g/mol Echemi[1]
Structure Chemical Structure-

The Integrated Analytical Workflow

A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a different piece of the puzzle, and together they create a high-confidence profile of the compound. The workflow below illustrates the logical progression from initial identity confirmation to detailed impurity analysis.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Reporting NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure HPLC_UV HPLC-UV Purity, Assay, Known Impurities NMR->HPLC_UV Identity Confirmed MS Mass Spectrometry (LC-MS) Molecular Weight FTIR FTIR Spectroscopy Functional Groups LC_MS_Imp LC-MS Unknown Impurity ID & Structure HPLC_UV->LC_MS_Imp Impurities > Threshold Validation Method Validation (ICH Q2(R2)) HPLC_UV->Validation LC_MS_Imp->Validation CoA Certificate of Analysis (CoA) Generation Validation->CoA Sample Test Sample Sample->NMR Sample->MS Sample->FTIR

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Spectroscopic methods provide fundamental information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Causality: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integrals in ¹H NMR reveal the connectivity of protons. ¹³C NMR indicates the number of unique carbon environments. Together, they provide a complete map of the molecular skeleton.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Solvent Choice: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (e.g., N-H).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra and assign all proton and carbon signals to the corresponding atoms in the structure.

Table 2: Predicted ¹H NMR Chemical Shifts (Note: These are estimated values. Actual shifts may vary based on solvent and concentration.)

ProtonsPredicted δ (ppm)MultiplicityIntegration
Pyridine-H7.2 - 8.5m4H
Pyridyl-CH₂-N~3.8s2H
N-HVariable (broad)s1H
THP-CH-N~2.8 - 3.2m1H
THP-O-CH₂ (axial)~3.3 - 3.5m2H
THP-O-CH₂ (equatorial)~3.8 - 4.0m2H
THP-CH₂ (axial)~1.4 - 1.6m2H
THP-CH₂ (equatorial)~1.8 - 2.0m2H
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[2][3]

Causality: Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups in the molecule.

Table 3: Key FTIR Functional Group Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (secondary amine)3300 - 3500 (weak, broad)Indicates the amine group.
C-H Stretch (aromatic, pyridine)3000 - 3100Aromatic C-H bonds.
C-H Stretch (aliphatic, THP)2850 - 3000Saturated C-H bonds.
C=N, C=C Stretch (pyridine ring)1400 - 1600Characteristic of the aromatic ring.
C-O-C Stretch (ether, THP)1050 - 1150 (strong)Ether linkage in the tetrahydropyran ring.

Chromatographic Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity, assay, and impurity profile of pharmaceutical substances.[4][5] Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities.[5]

Rationale for Method Development

The presence of two basic nitrogens requires careful pH control of the mobile phase to ensure robust and reproducible chromatography. A reverse-phase C18 column is a suitable starting point due to the compound's mixed polar/non-polar character. UV detection is appropriate because the pyridine ring is a strong chromophore.

Protocol: HPLC-UV Method for Purity Analysis

Objective: To separate the main peak from potential process-related impurities and degradation products and to determine the area percent purity.

Table 4: Recommended HPLC-UV Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column offering good resolution for this compound class.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifier, ensuring protonation of the basic nitrogens for sharp peak shapes.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmThe pyridine ring exhibits strong absorbance around this wavelength.
Injection Vol. 5 µL-
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileA standard diluent that ensures sample solubility and compatibility with the mobile phase.

System Suitability Test (SST): Before sample analysis, the chromatographic system must be verified. This is a core principle of a self-validating system.

  • Inject a standard solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 5000 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area and retention time.

Impurity Identification with LC-MS

For any impurities detected above the identification threshold (typically 0.10% as per ICH guidelines), structural elucidation is required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this purpose.

Causality: LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. This allows for the determination of the molecular weight of each impurity as it elutes from the column, providing critical clues to its identity. High-resolution MS (HRMS) can provide the elemental composition.

Protocol: LC-MS Analysis

  • Use the same HPLC method as described above.

  • Divert the column eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Operate the ESI source in positive ion mode, as the basic nitrogens will be readily protonated.

  • Acquire full scan mass spectra for each peak to obtain the [M+H]⁺ ion.

  • Perform fragmentation (MS/MS) on the impurity peaks to obtain structural information.

Impurity_Logic API Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine Degrad Degradation Products (e.g., Oxidation of amine) API->Degrad Stress Conditions (Heat, Light, O₂) Impurity_Analysis Impurity Profiling (LC-MS) StartMat Starting Materials (e.g., 3-picolylamine, tetrahydropyran-4-one) StartMat->API ByProd Synthesis By-products (e.g., over-alkylation, incomplete reaction) ByProd->API Degrad->API

Caption: Logic diagram of potential impurity origins.

Method Validation Strategy

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[6] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[7][8][9]

Table 5: Summary of Validation Parameters for the HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.Peak purity analysis (e.g., via PDA detector) shows no co-elution. Forced degradation studies show resolution > 2.0 between the main peak and degradant peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery from spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability: %RSD ≤ 1.0% for 6 replicate preparations. Intermediate Precision: %RSD ≤ 2.0% for analyses on different days/by different analysts.
Range The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.Verified by linearity and accuracy studies.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Retention times and peak areas remain within SST criteria when varying flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2).

Conclusion

The analytical characterization of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine requires a systematic and multi-faceted approach. The combination of spectroscopic techniques (NMR, FTIR) for identity confirmation and a validated, stability-indicating HPLC method for purity and impurity assessment provides a comprehensive and reliable data package. This integrated strategy, grounded in the principles of the ICH guidelines, ensures the generation of high-quality, defensible data essential for advancing a compound through the drug development pipeline. The protocols and rationales provided herein serve as a robust starting point for researchers and scientists tasked with this critical work.

References

  • PubChem. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION PYRIMIDINE. Available at: [Link]

  • ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]

  • ICH. Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Available at: [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • ResearchGate. 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate. Available at: [Link]

  • PubMed. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available at: [Link]

  • Preprints.org. Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available at: [Link]

  • PubChem. N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. Available at: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

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Application

Application Notes and Protocols: Electrophilic Reactions of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Introduction Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine of significant interest in contemporary drug discovery and medicinal chemistry. This bifunctional molecule incorporates a basic pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a secondary amine of significant interest in contemporary drug discovery and medicinal chemistry. This bifunctional molecule incorporates a basic pyridine ring, a flexible and sterically demanding tetrahydropyran (THP) moiety, and a nucleophilic secondary amine center. This unique combination of structural features dictates its reactivity and makes it a valuable scaffold for the synthesis of diverse chemical libraries. Understanding the reactivity of this amine with various electrophiles is paramount for its effective utilization in the development of novel therapeutic agents. The tetrahydropyran group, in particular, can influence the amine's nucleophilicity and steric accessibility, while the pyridine nitrogen offers an additional site for potential interactions, including acting as an internal catalyst.

This technical guide provides a comprehensive overview of the reactions of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine with common classes of electrophiles: alkylating agents, acylating agents, and sulfonylating agents. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer expert insights into reaction optimization and potential challenges.

N-Alkylation: Synthesis of Tertiary Amines

The N-alkylation of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine leads to the formation of tertiary amines, a crucial functional group for modulating the pharmacological properties of lead compounds. Common methods for N-alkylation include classical nucleophilic substitution with alkyl halides and reductive amination.

Mechanism of N-Alkylation

Direct Alkylation with Alkyl Halides: This reaction proceeds via a classical SN2 mechanism where the lone pair of the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1] The choice of base and solvent is critical to prevent side reactions, such as elimination.

Reductive Amination: This powerful and often preferred method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion.[2] This electrophilic species is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the tertiary amine.[3] Reductive amination offers excellent control and minimizes the risk of over-alkylation, a common issue with direct alkylation methods.[3]

N_Alkylation_Mechanisms cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination A1 R-X C1 [Transition State] A1->C1 B1 Amine B1->C1 D1 Tertiary Amine C1->D1 E1 HX C1->E1 A2 Aldehyde/Ketone C2 Iminium Ion A2->C2 B2 Amine B2->C2 E2 Tertiary Amine C2->E2 D2 [H-] D2->E2

Caption: Mechanisms of N-Alkylation.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine with a generic aldehyde.

Materials:

  • Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in DCM, add the aldehyde at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tertiary amine.

Parameter Condition Rationale
Solvent DCM, DCEGood solubility for reactants and inert under reaction conditions.
Reducing Agent STABMild and selective for the iminium ion over the aldehyde.
Stoichiometry Slight excess of aldehydeDrives the reaction towards iminium ion formation.
Work-up Aqueous bicarbonateNeutralizes acidic byproducts and quenches excess reducing agent.

N-Acylation: Synthesis of Amides

N-acylation of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing diverse functionalities and modulating physicochemical properties.[4][5]

Mechanism of N-Acylation

The N-acylation reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product. A base, such as triethylamine or pyridine, is typically added to scavenge the acidic byproduct.[6] Interestingly, the pyridine moiety within the substrate molecule can act as an internal nucleophilic catalyst, activating the acylating agent and facilitating the reaction.[7]

N_Acylation_Mechanism A Amine C Tetrahedral Intermediate A->C B Acyl Chloride B->C D Amide C->D E HCl C->E

Caption: Mechanism of N-Acylation.

Experimental Protocols

Protocol 2: N-Acylation with Acyl Chloride

This protocol outlines a general procedure for the N-acylation of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine with an acyl chloride.

Materials:

  • Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine and triethylamine in DCM and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the pure amide.

Parameter Condition Rationale
Temperature 0 °C to RTControls the initial exothermic reaction.
Base TEA, PyridineNeutralizes the HCl byproduct.[6]
Solvent DCMAprotic and provides good solubility.
Work-up Aqueous bicarbonateRemoves excess acid and water-soluble byproducts.

N-Sulfonylation: Synthesis of Sulfonamides

The reaction of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine with sulfonyl chlorides affords N-sulfonylated products, or sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.[8]

Mechanism of N-Sulfonylation

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a pentacoordinate intermediate, which then eliminates a chloride ion to give the sulfonamide. A non-nucleophilic base is essential to neutralize the generated HCl.[9]

N_Sulfonylation_Workflow cluster_workflow N-Sulfonylation Workflow A Dissolve Amine and Base in DCM B Cool to 0 °C A->B C Add Sulfonyl Chloride Dropwise B->C D Stir at RT C->D E Aqueous Work-up D->E F Purification E->F G Sulfonamide Product F->G

Caption: N-Sulfonylation Workflow.

Experimental Protocols

Protocol 3: N-Sulfonylation with Sulfonyl Chloride

This protocol provides a general method for the N-sulfonylation of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Materials:

  • Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Pyridine or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine in DCM.

  • Add pyridine or DIPEA to the solution.

  • Cool the mixture to 0 °C and slowly add the sulfonyl chloride.

  • Allow the reaction to stir at room temperature for several hours, or until completion is indicated by TLC or LC-MS.

  • Wash the reaction mixture with 1 M aqueous HCl to remove excess pyridine/DIPEA.

  • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired sulfonamide.

Parameter Condition Rationale
Base Pyridine, DIPEAScavenges HCl; DIPEA is often preferred for sterically hindered amines.
Solvent DCMAprotic and dissolves reactants well.
Work-up Acid/Base washesSequentially removes basic and acidic impurities.
Purification Column ChromatographyIsolates the pure sulfonamide from any remaining starting materials or byproducts.

Conclusion and Expert Insights

The reactivity of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine with electrophiles is governed by the interplay of the nucleophilic secondary amine and the electronic and steric properties of the pyridinylmethyl and tetrahydropyranyl substituents. For successful and high-yielding transformations, careful consideration of the reaction conditions is crucial.

  • Steric Hindrance: The bulky tetrahydropyran group may slow down the rate of reaction compared to less hindered secondary amines. In such cases, slightly elevated temperatures or the use of more reactive electrophiles may be necessary. For N-sulfonylation, a less hindered base like DIPEA might be advantageous.[9]

  • Basicity of Pyridine Nitrogen: The pyridine nitrogen is significantly less basic than the secondary amine and is unlikely to compete in these reactions under neutral or basic conditions. However, under strongly acidic conditions, both nitrogens could be protonated, deactivating the molecule towards electrophilic attack.

  • Reaction Monitoring: Due to the potential for side reactions, close monitoring of the reaction progress by appropriate analytical techniques (TLC, LC-MS) is highly recommended to determine the optimal reaction time and prevent product degradation.

By following the detailed protocols and considering the insights provided in these application notes, researchers can confidently and efficiently utilize Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine as a versatile building block in the synthesis of novel molecules with potential therapeutic applications.

References

  • Organic Letters. (2024).
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Chemistry Stack Exchange. (2022).
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • BenchChem. (n.d.).
  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • NIH. (2020).
  • ResearchGate. (n.d.).
  • DTIC. (n.d.).

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Method

Application Note & Protocol: A Scalable Synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine for Preclinical Evaluation

Abstract This document provides a comprehensive guide for the scale-up synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine, a key intermediate in numerous contemporary drug discovery programs. The pyridine mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine, a key intermediate in numerous contemporary drug discovery programs. The pyridine moiety is a prevalent feature in a wide range of pharmaceuticals due to its ability to improve water solubility and engage in critical biological interactions.[1][2] This guide moves beyond a simple recitation of procedural steps, offering a detailed rationale for the selection of reagents, solvents, and reaction conditions, grounded in the principles of process chemistry and safety. The protocols herein are designed to be robust and reproducible, facilitating the transition from bench-scale discovery to the multi-gram and kilogram quantities required for extensive preclinical studies.[3][4] We present a validated one-pot reductive amination procedure, followed by a robust purification strategy and a suite of analytical methods for comprehensive characterization and quality control.

Introduction: The Strategic Importance of Scalable Synthesis

The successful transition of a drug candidate from discovery to preclinical and clinical development hinges on the ability to produce increasing quantities of the active pharmaceutical ingredient (API) in a safe, efficient, and reproducible manner.[5][6] The synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine represents a common challenge in medicinal chemistry: the efficient coupling of a heterocyclic aldehyde with a cyclic amine. While numerous methods exist for this transformation at the milligram scale, not all are amenable to scale-up. This guide focuses on a reductive amination pathway, a widely utilized and highly efficient method for the formation of carbon-nitrogen bonds.[7][8][9] Our objective is to provide researchers and process chemists with a detailed, field-tested protocol that addresses the critical considerations of scalability, including reaction kinetics, thermal management, impurity profiling, and process safety.

The Synthetic Strategy: Reductive Amination

The chosen synthetic route is a one-pot reductive amination of 3-pyridinecarboxaldehyde with tetrahydro-2H-pyran-4-amine. This approach is favored for its operational simplicity and high atom economy, avoiding the isolation of the intermediate imine.

Mechanistic Rationale

The reaction proceeds in two key stages within a single reaction vessel:

  • Imine Formation: 3-Pyridinecarboxaldehyde and tetrahydro-2H-pyran-4-amine react to form the corresponding imine (or iminium ion under acidic conditions). This is a reversible equilibrium reaction.

  • Reduction: A selective reducing agent is introduced to reduce the imine C=N double bond to the desired secondary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is selected for its mildness and high chemoselectivity for imines over aldehydes, minimizing the formation of the corresponding alcohol byproduct.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Pyridinecarboxaldehyde≥99%Acros Organics
Tetrahydro-2H-pyran-4-amine≥98%Combi-Blocks
Sodium Triacetoxyborohydride (STAB)≥95%Acros OrganicsMoisture sensitive. Handle under inert atmosphere.[10][11]
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Methanol (MeOH)Anhydrous, ≥99.8%Acros Organics
Saturated Sodium Bicarbonate (aq.)
Brine (Saturated NaCl aq.)
Anhydrous Magnesium Sulfate
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Cooling bath (ice-water).

  • Rotary evaporator.

  • Standard laboratory glassware for workup and purification.

Detailed Synthesis Protocol (100 g Scale)

Reaction Setup and Execution

Safety First: Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases upon contact with water.[12][13][14] It is also a skin and eye irritant. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reactor Preparation: A 2 L, three-neck round-bottom flask is equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with 3-pyridinecarboxaldehyde (100 g, 0.934 mol) and anhydrous dichloromethane (DCM, 1 L).

  • Amine Addition: Tetrahydro-2H-pyran-4-amine (104 g, 1.027 mol, 1.1 eq) is added to the stirred solution at room temperature.

  • Imine Formation: The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Cooling: The reaction vessel is cooled to 0-5 °C using an ice-water bath.

  • Reductant Addition: Sodium triacetoxyborohydride (STAB) (237 g, 1.12 mol, 1.2 eq) is added portion-wise over approximately 1 hour, maintaining the internal temperature below 10 °C. Rationale: The portion-wise addition of STAB is crucial for controlling the exotherm of the reaction and preventing the formation of byproducts.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

Workup and Purification
  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (500 mL) at 0-5 °C. Caution: Gas evolution (hydrogen) will occur.

  • Phase Separation: The mixture is stirred vigorously for 30 minutes, then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 250 mL).

  • Washing: The combined organic layers are washed with brine (500 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.[15] For larger scales, vacuum distillation is the preferred method for efficiency.

Analytical Characterization

Comprehensive analytical testing is essential to ensure the purity and identity of the final product, especially for material intended for preclinical studies.

Recommended Analytical Methods
Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentSpectra consistent with the structure of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.
¹³C NMR Structural confirmationSpectra consistent with the structure of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.[16]
LC-MS Purity assessment and impurity identificationPurity ≥98%. Identification of any minor impurities.[17][18]
HPLC Quantitative purity determinationPurity ≥98%.[17]
Elemental Analysis Confirmation of elemental compositionWithin ±0.4% of the theoretical values for C, H, and N.

Scale-Up Considerations and Process Optimization

Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Thermal Management: The reductive amination with STAB is exothermic. On a larger scale, the rate of reagent addition and the efficiency of the cooling system are critical to maintain temperature control and prevent runaway reactions.

  • Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates. Mechanical stirring is necessary for larger reaction volumes.

  • Solvent Selection: While DCM is an effective solvent for this reaction, its environmental and health concerns may necessitate the evaluation of alternative solvents for larger-scale production. Greener solvent options should be explored during process development.

  • Impurity Profile: A thorough understanding of the impurity profile is crucial. Potential impurities include unreacted starting materials, the alcohol byproduct from aldehyde reduction, and any over-alkylated products. Analytical methods must be developed to detect and quantify these impurities.

  • Crystallization: For the final product, developing a robust crystallization procedure can be a highly effective purification method, often superior to chromatography for large quantities.

Workflow and Logic Diagrams

To visually represent the process, the following diagrams have been generated.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Pyridinecarboxaldehyde - Tetrahydro-2H-pyran-4-amine - Sodium Triacetoxyborohydride reactor_setup Reactor Setup: - 3-Neck RBF - Mechanical Stirrer - Temp Probe, N2 Inlet reagents->reactor_setup imine_formation Imine Formation: - Add Aldehyde & Amine to DCM - Stir at RT for 1 hr reactor_setup->imine_formation reduction Reduction: - Cool to 0-5 °C - Add STAB portion-wise - Monitor by TLC/LC-MS imine_formation->reduction quench Quench Reaction: - Slow addition of NaHCO3 (aq) reduction->quench extraction Extraction: - Separate organic layer - Extract aqueous with DCM quench->extraction purification Purification: - Wash, Dry, Concentrate - Vacuum Distillation or Chromatography extraction->purification characterization Characterization: - NMR (1H, 13C) - LC-MS, HPLC - Elemental Analysis purification->characterization

Caption: Overall workflow for the synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.

Reductive_Amination_Mechanism aldehyde 3-Pyridinecarboxaldehyde imine Intermediate Imine aldehyde->imine + Amine - H2O amine Tetrahydro-2H-pyran-4-amine amine->imine product N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine imine->product + STAB stab Sodium Triacetoxyborohydride (STAB) stab->product

Caption: Simplified reaction mechanism of the reductive amination process.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine, a valuable building block for preclinical drug development. By focusing on a robust reductive amination strategy and addressing key scale-up considerations, this guide is intended to empower researchers and scientists to efficiently produce the quantities of this intermediate required for their studies. The emphasis on safety, process control, and thorough analytical characterization ensures the generation of high-quality material suitable for preclinical evaluation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Welcome to the technical support guide for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield, minimize impurities, and streamline your workflow.

The primary and most effective route to synthesize this target is through the reductive amination of 3-pyridinecarboxaldehyde with 4-aminotetrahydropyran. This one-pot process is highly efficient but requires careful control of reaction parameters to achieve high yield and purity.[1][2] This guide will focus on optimizing this specific transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction has stalled. TLC/LCMS analysis shows a significant amount of unreacted 3-pyridinecarboxaldehyde.

  • Probable Cause 1: Inefficient Imine Formation. The first step of the reaction is the formation of an imine intermediate from the aldehyde and amine. This is a reversible equilibrium reaction. If the reaction conditions are not optimal, the equilibrium may favor the starting materials.

    • Solution: Imine formation is often catalyzed by mild acid. The use of sodium triacetoxyborohydride (NaBH(OAc)₃), a common reagent for this reaction, is advantageous as the reagent itself and its byproducts can provide the necessary acidic environment.[3][4] If the reaction is still sluggish, the addition of a catalytic amount (0.1-0.2 equivalents) of acetic acid can help drive the imine formation forward. However, be cautious, as excess acid can protonate the starting amine, rendering it non-nucleophilic.[5]

  • Probable Cause 2: Water Content. The formation of the imine from an aldehyde and an amine releases one molecule of water. If there is excess water in the reaction solvent, it can shift the equilibrium back towards the starting materials according to Le Châtelier's principle.

    • Solution: Ensure you are using anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[6] While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent can effectively remove water and improve yields.

  • Probable Cause 3: Inactive Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive.[2][6] If it has been improperly stored or handled, its reducing power will be diminished.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or a recently opened bottle that has been stored under an inert atmosphere (e.g., in a desiccator). It is good practice to weigh out the reagent quickly to minimize its exposure to atmospheric moisture.

Question 2: I'm observing a significant amount of an over-alkylation byproduct (a tertiary amine). How can I prevent this?

  • Probable Cause: The desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is a common side reaction in reductive aminations.[5]

    • Solution 1: Control Stoichiometry. Use a slight excess of the amine (4-aminotetrahydropyran), typically 1.1 to 1.2 equivalents relative to the aldehyde. This ensures the aldehyde is consumed in the formation of the primary imine, leaving less available to react with the secondary amine product.

    • Solution 2: Controlled Reagent Addition. Instead of adding all reagents at once, consider a stepwise approach. First, mix the aldehyde and amine in the solvent and stir for 30-60 minutes to allow for imine formation. Then, add the reducing agent portion-wise over a period of time. This keeps the concentration of the reducing agent low, favoring the reduction of the more reactive primary iminium ion.

Question 3: My product is difficult to extract from the aqueous phase during workup. What are my options?

  • Probable Cause: The final product is a basic amine with a pyridine ring, making it relatively polar and potentially protonated (and thus water-soluble) under neutral or acidic conditions.

    • Solution 1: Basify the Aqueous Layer. Before extraction, ensure the aqueous layer is basic, with a pH of 9-10. This can be achieved by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Basification deprotonates the amine, making it less polar and more soluble in organic solvents like DCM or ethyl acetate.

    • Solution 2: Use a Different Extraction Solvent. If DCM is not effective, try a more polar extraction solvent like a 9:1 mixture of DCM:Isopropanol or even n-butanol. These can better solvate the polar product.

    • Solution 3: Salting Out. Add a significant amount of a salt, like sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

Question 4: My final product is streaking badly on silica gel TLC and is difficult to purify by column chromatography.

  • Probable Cause: Basic amines, like your product, interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption on the column.[7]

    • Solution 1: Deactivate the Silica. Pre-treat your silica gel with a small amount of a base. This can be done by preparing the column slurry with a solvent system containing 0.5-2% of triethylamine (Et₃N) or ammonia in methanol.[7] This neutralizes the acidic sites on the silica.

    • Solution 2: Alternative Stationary Phases. If deactivation is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for purifying basic compounds.[8] Alternatively, amino-functionalized silica or reverse-phase chromatography (C18) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% TFA or ammonium acetate) can provide excellent separation.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this transformation: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?

Each reducing agent has its pros and cons. For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended. It is mild enough that it will not reduce the aldehyde starting material, but it is reactive enough to reduce the iminium ion as it forms.[2][4] This selectivity allows for a convenient one-pot procedure.

ReagentProsCons
NaBH(OAc)₃ Highly selective for imines over aldehydes.[2][3] Mild conditions. Non-toxic byproducts.Moisture sensitive.[6] Not compatible with protic solvents like methanol.[6]
NaBH₃CN Also selective for imines. Tolerant of a wider pH range and protic solvents.Highly toxic (releases cyanide gas under acidic conditions). Byproducts are toxic.
NaBH₄ Inexpensive and readily available.Can reduce the starting aldehyde, leading to alcohol impurities.[5] Requires a two-step process (pre-formation of the imine) for good selectivity.[5][6]

Q2: What is the optimal solvent and temperature for this reaction?

Aprotic solvents are generally preferred to avoid reaction with the hydride reagent.

  • Solvents: Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are the most common and effective solvents for reactions using NaBH(OAc)₃.[6] Tetrahydrofuran (THF) is also a viable option.

  • Temperature: The reaction is typically run at room temperature (20-25 °C). It is generally complete within 2 to 12 hours. Gentle heating to 35-40 °C can be applied if the reaction is slow, but this may increase the formation of side products.

Q3: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the reaction. Use a mobile phase that gives good separation between the starting aldehyde and the product. A common eluent system is DCM/Methanol (e.g., 95:5 or 90:10) with a small amount of ammonia or triethylamine (e.g., 0.5%) to prevent streaking of the amine product.[7] The aldehyde can be visualized with a potassium permanganate stain, while the product amine should be visible under UV light (due to the pyridine ring) and can also be stained. The reaction is complete when the aldehyde spot has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LCMS): For more precise monitoring, LCMS is ideal. It allows you to track the consumption of starting materials (by mass) and the formation of the product (by mass), as well as detect any side products.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Dissolve 3-pyridinecarboxaldehyde (1.0 eq) & 4-aminotetrahydropyran (1.1 eq) in anhydrous DCM. R1 Stir mixture at RT for 30-60 min to allow imine formation. P1->R1 R2 Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 min. R1->R2 R3 Stir at RT for 2-12 h. Monitor by TLC/LCMS. R2->R3 W1 Quench with saturated NaHCO3 solution. R3->W1 W2 Separate layers. Extract aqueous phase with DCM (3x). W1->W2 W3 Combine organic layers, dry (Na2SO4), filter, and concentrate. W2->W3 F1 Purify crude oil via column chromatography (Silica gel, DCM/MeOH/NH4OH). W3->F1

Caption: General workflow for the reductive amination synthesis.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-pyridinecarboxaldehyde (1.0 equivalent) and anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Add 4-aminotetrahydropyran (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) in portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC or LCMS. The reaction is typically complete in 2-12 hours.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 0.5% ammonium hydroxide or triethylamine to afford the pure product.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Reddit. (2023). r/Chempros - Purification of strong polar and basic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

Sources

Optimization

Common side reactions in the synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine

Welcome to the technical support center for the synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind the synthetic procedures to empower you to overcome common challenges in your laboratory work.

I. Overview of the Synthesis

The most common and efficient method for synthesizing N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is through a one-pot reductive amination. This reaction involves the condensation of 3-pyridinecarboxaldehyde and tetrahydro-2H-pyran-4-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for imines over aldehydes.[1]

Below is a visual representation of the primary synthetic pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-Pyridinecarboxaldehyde Imine 3-Pyridinecarboxaldehyde->Imine + Tetrahydro-2H-pyran-4-amine - H2O Tetrahydro-2H-pyran-4-amine Target_Molecule Imine->Target_Molecule + NaBH(OAc)3 caption Figure 1: Reductive Amination Pathway

Caption: Figure 1: Reductive Amination Pathway for N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine Synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reductive amination?

A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the most commonly employed and effective solvents for this reaction. They are aprotic, which prevents unwanted reactions with the reducing agent, and they effectively dissolve the starting materials and intermediates.

Q2: Can I use a different reducing agent, such as sodium borohydride (NaBH₄)?

A2: While sodium borohydride can be used, it is less selective than sodium triacetoxyborohydride. NaBH₄ can reduce the starting aldehyde to the corresponding alcohol (3-pyridinemethanol), leading to a significant byproduct. If you must use NaBH₄, it is advisable to first form the imine intermediate separately, and then add the reducing agent.

Q3: My reaction seems to be stalled or incomplete. What are the possible causes?

A3: Incomplete reactions can be due to several factors:

  • Moisture: The presence of water can hydrolyze the imine intermediate and deactivate the reducing agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Purity of Reagents: Impurities in the starting aldehyde or amine can inhibit the reaction. Use freshly distilled or high-purity reagents.

  • Insufficient Reducing Agent: Ensure you are using a slight excess of sodium triacetoxyborohydride (typically 1.1 to 1.5 equivalents).

  • Reaction Time: While many reductive aminations are complete within a few hours, some may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: I am having difficulty purifying the final product. What purification strategies do you recommend?

A4: The basic nature of the pyridine and secondary amine moieties can make purification by silica gel chromatography challenging due to tailing. Here are some tips:

  • Basic Work-up: After quenching the reaction, a basic aqueous work-up (e.g., with saturated sodium bicarbonate solution) is crucial to ensure the product is in its free base form.

  • Column Chromatography with an Amine Additive: If using silica gel chromatography, add a small amount of a tertiary amine like triethylamine (0.5-1% v/v) or ammonia in the eluent system. This will help to minimize tailing and improve separation.

  • Acid-Base Extraction: An alternative to chromatography is to perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the free base product back into an organic solvent.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides step-by-step guidance to resolve them.

Observed Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during work-up/purification.1. Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of starting materials. If the reaction has stalled, consider adding more reducing agent. 2. Side Product Identification: Analyze the crude reaction mixture by LC-MS to identify major byproducts (see Section IV for common side reactions). 3. Optimize Work-up: Ensure the pH of the aqueous layer is sufficiently basic (>9) during extraction to prevent loss of the amine product as a salt.
Presence of a Major Byproduct at a Higher Molecular Weight Over-alkylation: The desired secondary amine product can react with another molecule of 3-pyridinecarboxaldehyde to form a tertiary amine.Control Stoichiometry: Use a slight excess of the amine (tetrahydro-2H-pyran-4-amine) relative to the aldehyde (3-pyridinecarboxaldehyde). This will favor the formation of the desired secondary amine.
Presence of a Major Byproduct with a Molecular Weight Corresponding to the Starting Aldehyde + 2 amu Reduction of the Aldehyde: The reducing agent has reduced the 3-pyridinecarboxaldehyde to 3-pyridinemethanol.Use a More Selective Reducing Agent: Sodium triacetoxyborohydride is highly selective for the imine over the aldehyde. If you are already using it, ensure the reaction temperature is not too high.
Product is an Oil and Difficult to Handle/Purify The free base of the target compound may be an oil at room temperature.Salt Formation: Consider converting the purified free base into a crystalline salt (e.g., hydrochloride or fumarate) for easier handling, storage, and to ensure long-term stability. This can be achieved by dissolving the purified oil in a suitable solvent (e.g., isopropanol or ethyl acetate) and adding a solution of the corresponding acid.
Broad or Tailing Peaks in Silica Gel Chromatography The basic amine and pyridine functionalities are interacting strongly with the acidic silica gel.Use a Modified Eluent: Add a small amount of triethylamine or ammonia to your eluent system to compete for the active sites on the silica gel and improve the peak shape.

IV. Common Side Reactions

Understanding the potential side reactions is crucial for optimizing your synthesis and for accurate interpretation of your analytical data.

Side_Reactions cluster_main Main Reaction cluster_side1 Over-alkylation cluster_side2 Aldehyde Reduction Aldehyde 3-Pyridinecarboxaldehyde Product Desired Secondary Amine Aldehyde->Product + Amine + [H] Alcohol 3-Pyridinemethanol Aldehyde->Alcohol + [H] Amine Tetrahydro-2H-pyran-4-amine Tertiary_Amine Tertiary Amine Byproduct Product->Tertiary_Amine + Aldehyde + [H] caption Figure 2: Common Side Reactions

Caption: Figure 2: Common Side Reactions in the Synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.

V. Experimental Protocol: Reductive Amination

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyridinecarboxaldehyde (1.0 eq) and tetrahydro-2H-pyran-4-amine (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 0.5% triethylamine).

VI. Troubleshooting Decision Tree

This flowchart can guide you through a logical process of identifying and resolving issues in your synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Is the reaction complete? Start->Check_Completion Incomplete No Check_Completion->Incomplete No Complete Yes Check_Completion->Complete Yes Add_Reagent Add more reducing agent and/or extend reaction time. Incomplete->Add_Reagent Check_Purity Analyze crude by LC-MS. Are major byproducts present? Complete->Check_Purity No_Byproducts No Check_Purity->No_Byproducts No Byproducts Yes Check_Purity->Byproducts Yes Optimize_Workup Optimize work-up and purification. Consider acid-base extraction. No_Byproducts->Optimize_Workup Identify_Byproduct Identify byproduct(s). Byproducts->Identify_Byproduct Overalkylation Over-alkylation detected? Identify_Byproduct->Overalkylation Higher MW Aldehyde_Reduction Aldehyde reduction detected? Identify_Byproduct->Aldehyde_Reduction Aldehyde+2 MW Adjust_Stoichiometry Use excess amine. Overalkylation->Adjust_Stoichiometry Change_Reducing_Agent Use a more selective reducing agent (e.g., NaBH(OAc)3). Aldehyde_Reduction->Change_Reducing_Agent caption Figure 3: Troubleshooting Decision Tree

Caption: Figure 3: Troubleshooting Decision Tree for the Synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.

VII. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Myers, A. G., et al. (2007). A robust procedure for the reductive amination of aldehydes and ketones. Organic Process Research & Development, 11(1), 149-158. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions with Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Welcome to the technical support center for optimizing coupling reactions involving the versatile building block, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving the versatile building block, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of working with this sterically hindered, multifunctional amine. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your synthetic campaigns.

Section 1: Understanding the Reactant's Profile

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (CAS No. 885277-42-9) is a valuable secondary amine in drug discovery, often utilized for its unique structural and physicochemical properties.[1] However, its successful application in coupling reactions requires a clear understanding of its inherent chemical characteristics:

  • Steric Hindrance: The bulky tetrahydropyran (THP) ring adjacent to the secondary amine presents significant steric challenges. This can slow the rate of nucleophilic attack on activated esters or metal centers, often leading to incomplete reactions under standard conditions.[2]

  • Dual Basicity: The molecule possesses two basic nitrogen centers: the secondary amine (more basic, pKa ~9-10, estimated) and the pyridine nitrogen (less basic, pKa ~5). The pyridine nitrogen can act as a competing nucleophile, a ligand to metal catalysts, or a proton sink, complicating reaction outcomes.[3]

  • Polarity: The presence of two nitrogen atoms and an oxygen atom imparts significant polarity, which can influence solubility and purification.

This guide will focus primarily on two key transformations: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination), as these are the most common applications for this scaffold.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best "go-to" initial conditions for an amide coupling with this amine?

A: For a robust starting point, we recommend using a modern uronium- or phosphonium-based coupling reagent known for high efficiency with hindered amines.[4] A reliable choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its rapid activation and resistance to racemization.[4]

  • Reagents: Carboxylic Acid (1.0 eq), Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (1.1-1.2 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.0-3.0 eq).

  • Solvent: A polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[5]

  • Temperature: Start at room temperature (20-25 °C). If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial.[6]

  • Key Tip: Pre-activate the carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the amine. This minimizes the risk of the amine reacting directly with the coupling reagent to form a guanidinium byproduct.[7]

Q2: I'm planning a Buchwald-Hartwig amination. Can the pyridine moiety interfere with the palladium catalyst?

A: Yes, this is a critical consideration. The pyridine nitrogen can coordinate to the palladium center, potentially acting as an inhibitory ligand and slowing down the catalytic cycle. To mitigate this, the choice of supporting ligand for the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) are essential. These ligands form stable, highly active catalytic complexes that are less susceptible to inhibition by the pyridine substrate.[8][9]

Q3: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A: This is a common challenge with this scaffold. Here are several strategies:

  • Modified Normal Phase: Use silica gel but add a basic modifier to the eluent system, such as 0.5-2% triethylamine (TEA) or ammonium hydroxide in a DCM/Methanol gradient.[10] This deactivates acidic sites on the silica, reducing tailing and improving resolution.

  • Reverse Phase Chromatography: C18 reverse-phase flash chromatography is often more effective for polar, basic compounds. Use a water/acetonitrile or water/methanol mobile phase, typically with a modifier like 0.1% TFA or formic acid to ensure the amine is protonated and behaves well chromatographically.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that elute too quickly on reverse-phase, HILIC can be an excellent alternative.[11] This technique uses a polar stationary phase (like amine-bonded silica) with a high organic mobile phase.[11]

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., EtOAc, DCM) and wash with a dilute acid (e.g., 1M HCl) to extract your basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.[12]

Section 3: Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion in Amide Coupling

If your reaction stalls, leaving significant amounts of unreacted starting material, consult the following decision tree.

G A Low Yield / Incomplete Conversion B Cause: Insufficient Activation A->B C Cause: Steric Hindrance A->C D Cause: Reagent Degradation A->D S1 Solution: Switch to a more potent coupling reagent like COMU or PyBOP. Increase reagent equivalents to 1.5 eq. B->S1 Is a standard reagent (e.g., EDC) being used? S2 Solution: Increase reaction temperature to 50-60°C. Extend reaction time to 24h. Consider microwave-assisted synthesis. C->S2 Is the reaction running at room temp? S3 Solution: Use fresh, high-purity coupling reagents and anhydrous solvent. Ensure base (DIPEA) is fresh and dry. D->S3 Are reagents/solvents old or wet?

Caption: Troubleshooting flowchart for low amide coupling yield.

Problem 2: Multiple Side Products in Buchwald-Hartwig Amination

The appearance of unexpected byproducts often points to issues with the catalytic system or reaction conditions.

  • Potential Cause: Catalyst deactivation or competing reactions (e.g., hydrodehalogenation of the aryl halide).

    • Solution: Ensure strict anaerobic conditions. Degas all solvents and reagents thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).[13] Use a robust pre-catalyst or an in-situ generated catalyst with a high-performance ligand like BrettPhos or AdBrettPhos, which are designed to promote the desired reductive elimination over side pathways.[13]

  • Potential Cause: Reaction with the pyridine nitrogen.

    • Solution: While less common for C-N coupling, if N-arylation of the pyridine is suspected, using a slightly weaker but bulkier base like K₃PO₄ instead of a strong alkoxide base (e.g., NaOt-Bu) can sometimes disfavor this side reaction by modulating the catalyst's reactivity.[14]

Section 4: Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents

This table summarizes key characteristics to guide your selection based on the specific carboxylic acid and reaction scale.

Coupling ReagentAcronym ForProsConsBest For...
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid...Very fast reaction rates, low racemization, highly effective for hindered substrates.[4]Higher cost, can be sensitive to moisture.Initial screening, sterically demanding couplings, and reactions where minimizing epimerization is critical.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGood general-purpose reagent, less expensive than HATU, reliable.[15]Slower than HATU, can lead to guanidinium side products if amine is not added after pre-activation.Routine amide synthesis, scale-up applications where cost is a factor.
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighly efficient, avoids the formation of carcinogenic HMPA byproduct seen with the original BOP reagent.[4][16]Phosphonium-based byproducts can sometimes complicate purification.Cases where uronium-based reagents fail, particularly effective for cyclizations and difficult couplings.[16]
EDC / HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleInexpensive, water-soluble byproducts are easily removed by aqueous workup.Slower reaction rates, less effective for sterically hindered amines, HOBt has explosive properties.[16]Simple, unhindered couplings on a large scale where cost and ease of byproduct removal are paramount. Consider non-explosive Oxyma as an alternative.[16]
Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a generic carboxylic acid with Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4: Monitoring & Workup A To an oven-dried flask under N2, add Carboxylic Acid (1.0 eq) and HATU (1.1 eq). B Dissolve in anhydrous DMF (0.1-0.5 M). C Add DIPEA (2.5 eq) to the solution. A->C D Stir at room temperature for 20 minutes. (Solution may become bright yellow). E Add a solution of the Amine (1.2 eq) in a small amount of DMF. C->E F Stir at room temperature for 4-16 hours. G Monitor reaction by LC-MS or TLC. E->G H Upon completion, dilute with EtOAc, wash with sat. NaHCO3 and brine. Dry, concentrate, and purify.

Caption: Workflow for a standard HATU-mediated amide coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a starting point for the cross-coupling of an aryl bromide.

  • Catalyst Preparation: To an oven-dried Schlenk tube, add the Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Reagent Addition: Add Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (1.2 eq) followed by degassed toluene or dioxane (0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • What do you do when your peptide synthesis fails? Biotage.
  • Coupling Reagents. Aapptec Peptides.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Purification of strong polar and basic compounds. Reddit.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • pyridin-3-ylmethyl-(tetrahydro-pyran-4-yl)-amine. Echemi.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the novel amine compound, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with the novel amine compound, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, in aqueous media. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enable successful formulation and experimentation.

Understanding the Molecule: A Structural Perspective on Solubility

Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a weakly basic compound. Its structure contains two key basic centers: the pyridine nitrogen (pKa ~5-6) and the secondary amine (pKa ~9-10). The molecule's solubility is therefore highly dependent on pH. At neutral or alkaline pH, the compound exists predominantly in its free base form, which is less polar and thus expected to have lower aqueous solubility. As the pH decreases, these nitrogen atoms become protonated, forming cationic species that are significantly more soluble in water.

However, the molecule also possesses a non-polar tetrahydropyran ring and hydrocarbon backbone, which contribute to its overall hydrophobicity. The interplay between the ionizable amine groups and the hydrophobic regions dictates its solubility behavior. Challenges typically arise when a specific concentration is required in a physiological buffer (e.g., PBS at pH 7.4) where the compound may be insufficiently protonated.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the solubilization of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Q1: My compound precipitated out of solution when I added it to my neutral pH buffer. What should I do?

A1: This is a classic sign of a weakly basic compound with low intrinsic solubility. The neutral buffer pH is not acidic enough to maintain the protonated, soluble form of the compound.

  • Immediate Action: Do not discard the sample. Attempt to redissolve the compound by slowly adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while vortexing. This will lower the pH and protonate the amine groups, increasing solubility.

  • Root Cause Analysis: The core issue is the pH of the final solution. Your experimental design must account for the pH-dependent solubility of the compound.

  • Long-Term Solution: Prepare a concentrated stock solution in an acidic aqueous vehicle or a suitable organic solvent (see Q2) and then dilute it into your final buffer. This "pH shift" method often keeps the compound in solution at the final, higher pH due to the creation of a supersaturated state, although stability over time should be monitored.

Q2: I'm struggling to make a concentrated stock solution. What solvent should I use?

A2: The choice of a stock solvent is critical and depends on the final application.

  • For Aqueous Stocks (Recommended for Cell-Based Assays): Prepare a 10-50 mM stock solution in an acidic vehicle like 100 mM citrate buffer (pH 3.0) or simply sterile water adjusted to pH 2.0-3.0 with HCl. This ensures the compound is fully protonated and maximally soluble.

  • For Organic Stocks: If an organic solvent is permissible in your experiment, Dimethyl Sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of compounds. Other options include ethanol or N,N-Dimethylformamide (DMF).

    • Causality: Organic solvents solubilize the compound by disrupting the solute-solute interactions of the crystal lattice and forming favorable solute-solvent interactions, independent of pH.

    • Important Caveat: When diluting an organic stock into an aqueous buffer, be mindful of the final solvent concentration. High percentages of organic solvents can be toxic to cells or interfere with assays. Typically, the final organic solvent concentration should be kept below 0.5-1%.

Q3: My compound seems to be degrading in the acidic stock solution over time. How can I improve its stability?

A3: While acidic conditions improve solubility, they can sometimes lead to chemical instability (e.g., hydrolysis).

  • Verification: First, confirm that the issue is degradation and not slow precipitation. Use an analytical method like HPLC to check for the appearance of new peaks over time.

  • Solution 1: Salt Form: Synthesize or procure a stable, crystalline salt form of the compound (e.g., hydrochloride or tartrate salt).[1][2][3][4] Salt forms are often more stable and readily dissolve in water to generate the protonated species without the need for a highly acidic environment.[1][2][3][4]

  • Solution 2: Co-solvents: Prepare the stock in a mixed solvent system. A combination of water and a co-solvent like propylene glycol or ethanol can enhance solubility while allowing for a less acidic pH, potentially improving stability.[5][6][7][8]

  • Solution 3: Lyophilization: Prepare aliquots of the compound in an acidic solution (e.g., in 10% t-butanol/water with HCl) and lyophilize them. The resulting powder can be reconstituted directly in your aqueous buffer immediately before use.

Q4: I have achieved the desired concentration, but the solution is slightly hazy. What does this mean?

A4: Haziness or opalescence indicates the presence of undissolved particles, which could be the compound itself or an excipient. This suggests that you are very close to, or slightly above, the saturation solubility under those conditions.

  • Action: Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PES) to remove undissolved particulates. This is crucial for sterile applications and for many analytical techniques.

  • Quantification: After filtering, it is essential to measure the concentration of the filtrate (e.g., by UV-Vis spectrophotometry or HPLC) to determine the actual amount of compound in the solution.

  • Prevention: Consider using a slightly lower concentration or employing a solubility-enhancing excipient like a cyclodextrin or surfactant to improve clarity and ensure complete dissolution.

Solubility Enhancement Workflow

This workflow provides a logical progression for tackling solubility issues.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Formulation A Start: Determine Required Concentration & Vehicle B Attempt Dissolution in Aqueous Buffer (pH 7.4) A->B C Is it Soluble? B->C D Prepare Acidic Stock (e.g., pH 3.0 Citrate Buffer) C->D No K Success: Proceed with Experiment C->K Yes E Dilute Stock into Final Buffer D->E F Check for Precipitation/ Haze Over Time E->F G Option A: Salt Formation F->G Unstable/Precipitates H Option B: Co-Solvent System F->H I Option C: Cyclodextrin Complex F->I J Option D: Surfactant Micelles F->J F->K Stable & Clear L Problem Not Solved: Re-evaluate Formulation G->L H->L I->L J->L

Caption: Decision workflow for selecting a solubilization strategy.

Frequently Asked Questions (FAQs)

Q: What is the most direct way to increase the solubility of this compound? A: The most direct method is to lower the pH of the aqueous medium. By protonating the basic nitrogen centers, you convert the less soluble free base into a more soluble salt form in situ. This is the first strategy you should always try.

Q: Can I use salt formation to improve solubility? A: Absolutely. Forming a salt like a hydrochloride (HCl) or mesylate salt is a highly effective and common strategy for basic drugs.[1][4] The salt form is an ionized solid that will more readily dissolve in water than the neutral free base.[2][3]

Q: How do co-solvents work and which ones are recommended? A: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[6][8] They work by reducing the polarity of the water, making the solvent system more "hospitable" to the hydrophobic parts of your compound. Commonly used, biocompatible co-solvents include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)[6][9]

  • Glycerin[6][8]

Q: What are cyclodextrins and how can they help? A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" that has significantly greater aqueous solubility.[10][12][13] For a molecule like Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, a cyclodextrin could encapsulate the tetrahydropyran ring. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Q: When should I consider using surfactants? A: Surfactants should be considered when other methods are insufficient or when dealing with very hydrophobic compounds (likely BCS Class II or IV).[14][15] Surfactants, such as Polysorbate 80 (Tween® 80) or Cremophor® EL, form micelles in aqueous solutions above their critical micelle concentration (CMC).[16] The hydrophobic core of these micelles can effectively solubilize your compound.[16][17] However, be aware that surfactants can have biological effects and may interfere with certain assays.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization

This protocol details the classic shake-flask method for determining pH-dependent solubility.[18][19]

  • Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.

  • Add Compound: To a series of glass vials, add an excess amount of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (e.g., 5-10 mg) to ensure saturation.

  • Add Buffer: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Separate Phases: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Immediately dilute it in a suitable mobile phase for analysis to prevent precipitation.

  • Quantify: Analyze the concentration of the compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each supernatant.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a formulation using a cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). A common starting concentration is 10-20% (w/v).

  • Add Compound: Weigh the required amount of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine and add it to the cyclodextrin solution.

  • Complexation: Vigorously vortex the mixture. For enhanced complexation, sonicate the vial in a bath sonicator for 15-30 minutes or stir at room temperature for several hours. The solution should become clear as the inclusion complex forms.

  • Filter: Pass the final solution through a 0.22 µm syringe filter to remove any un-complexed compound or particulates.

  • Validation: It is advisable to confirm the concentration of the final filtered solution via an analytical method like HPLC.

Mechanism of Action: Cyclodextrin Inclusion

G cluster_0 Before Complexation cluster_1 After Complexation A Drug Molecule (Poorly Soluble) B Water Molecules C Cyclodextrin (Hydrophobic Cavity) D Inclusion Complex (Water Soluble) placeholder->D Encapsulation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Data Summary Table

The following table summarizes the expected outcomes from various solubilization strategies.

StrategyMechanism of ActionTypical Concentration IncreaseAdvantagesDisadvantages
pH Adjustment Protonation of basic amines to form soluble salts.10x - 1000x+Simple, cost-effective, high capacity.Risk of chemical instability at pH extremes.
Salt Formation Pre-formation of an ionized, crystalline solid.[4]10x - 1000x+Improved stability, handling, and dissolution rate.[1]Requires additional synthetic step; risk of common ion effect.
Co-solvents Reduces solvent polarity.[6]2x - 100xEasy to prepare; can work synergistically with pH.Potential for in vivo precipitation upon dilution; toxicity concerns.
Cyclodextrins Encapsulation of hydrophobic moiety in a soluble carrier.[10]5x - 500xLow toxicity (HP-β-CD); can improve stability.[12]Limited by 1:1 or 1:2 stoichiometry; can be expensive.
Surfactants Sequestration in hydrophobic micelle cores.[17]5x - 500xHigh solubilization capacity for very poor solubility.Potential for cell toxicity or assay interference.

References

  • Hu, J., Johnston, K.P., & Williams, R.O., 3rd. (2004). Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs. Drug Dev. Ind. Pharm.
  • Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences.
  • Avdeef, A. (2007). The Rise of Shake-Flask Solubility.
  • PubChem. (n.d.). 2-(Tetrahydropyran-4-yloxy)aniline. Retrieved from [Link]

  • Sikarra, D., Shukla, V., & Kharia, A. A. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Mura, P. (2014). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
  • Sharma, R., & Kumar, S. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility?
  • Chen, X., et al. (2018). Analytical methods for the monitoring of post-combustion CO2 capture process using amine solvents: A review. International Journal of Greenhouse Gas Control.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Homayouni, A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics.
  • de Oliveira, D. M., et al. (2017).
  • Al-Ghamdi, S., & Shah, R. (2023).
  • Latorre-Moratalla, M. L., et al. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Clark, J. (2015). Solubility and pH of amines. Chemguide.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubilization by solid dispersion. Journal of Applied Pharmaceutical Science.
  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences.
  • Waite, S., Cummings, A., & Smith, G. (2013).
  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)
  • YouTube. (2021). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Journal of Applied Sciences Research.
  • LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Ford, P. (2004). Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart.
  • Plonka, J. (2012). Food analysis - samples preparation and chromatographic methods in determination of selected biogenic amines, methylxanthines and water-soluble vitamins. Analytical Methods.
  • Patel, J. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Biological Research.
  • PubChem. (n.d.). 6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Welcome to the technical support center for "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" (CAS No. 885277-42-9).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" (CAS No. 885277-42-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper storage protocols, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine?

A1: It is recommended to store "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" in a cool and dark place.[1] Generally, temperatures below 15°C are advised to minimize the rate of potential degradation reactions. For long-term storage, refrigeration (2-8°C) is a standard practice for many air-sensitive amines. Avoid temperature fluctuations, as this can impact the stability of the compound.[2]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, based on the reactivity of its structural components, particularly the 3-picolylamine moiety, "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" should be considered air and moisture-sensitive.[3] Amines, in general, can be hygroscopic and absorb moisture from the air, which may lead to undesirable side reactions.[4] The 3-picolylamine parent compound is explicitly listed as air-sensitive. Therefore, handling and storage under an inert atmosphere (e.g., argon or nitrogen) is crucial.

Q3: What are the primary signs of decomposition?

A3: Visual inspection may reveal a change in color from a colorless or light yellow liquid to a darker yellow or brown hue, which can indicate degradation. The presence of particulates or a change in viscosity could also be signs of decomposition. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be employed to check for the appearance of new impurity peaks.

Q4: How does light exposure affect the stability of this compound?

A4: Pyridine and its derivatives can be susceptible to photochemical degradation upon exposure to UV light.[5][6] While specific data for this compound is not available, it is best practice to store it in an amber or opaque vial to protect it from light.[2] This will help prevent light-induced degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (darkening) Oxidation of the amine or pyridine ring due to air exposure.Discard the sample if significantly discolored. For future use, ensure the compound is stored under a robust inert atmosphere and that vials are properly sealed.
Inconsistent analytical results Partial degradation of the compound leading to lower potency or the presence of interfering byproducts.Re-purify the compound if possible (e.g., via column chromatography). Verify the purity of a fresh sample using HPLC or GC-MS before use.
Precipitate formation Absorption of moisture leading to salt formation or polymerization. Could also be due to freezing if stored at very low temperatures.If the compound has been frozen, allow it to come to room temperature and check for dissolution. If a precipitate remains, it is likely a degradation product, and the sample should be discarded.

Potential Decomposition Pathways

The decomposition of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" can be initiated by several factors, primarily involving the amine and pyridine functionalities. Understanding these pathways is key to preventing them.

Potential Decomposition Pathways A Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine B Oxidation Products (N-oxides, aldehydes, etc.) A->B  Oxygen (Air)   C Photodegradation Products (e.g., ring-opened species) A->C  UV Light   D Moisture-Related Products (e.g., hydrates, potential hydrolysis) A->D  Moisture (H₂O)  

Caption: Key environmental factors leading to the degradation of the target compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Inert Atmosphere: Upon receiving or synthesizing "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine," immediately transfer it to a clean, dry amber glass vial equipped with a PTFE-lined septum cap.

  • Blanketing: Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Securely seal the vial with the septum cap and wrap the cap with Parafilm® for an extra barrier against moisture and air ingress.

  • Temperature: Store the sealed vial in a refrigerator at 2-8°C.

  • Labeling: Clearly label the vial with the compound name, date of storage, and a note indicating it is air and moisture-sensitive.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" and detecting potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in the mobile phase (at initial conditions) to a concentration of ~1 mg/mL.

Interpretation: A pure sample should exhibit a single major peak. The appearance of additional peaks, especially at earlier retention times (indicating more polar compounds), can be a sign of degradation.

Analytical Workflow for Stability Check

The following workflow can be used to systematically assess the stability of your compound.

Stability Assessment Workflow Start Start: Compound in Storage Visual Visual Inspection (Color, Clarity) Start->Visual TLC TLC Analysis (Check for new spots) Visual->TLC HPLC Quantitative HPLC Purity Check TLC->HPLC Decision Purity > 98%? HPLC->Decision Use Proceed with Experiment Decision->Use Yes Purify Consider Re-purification or Acquire New Batch Decision->Purify No

Caption: A decision-making workflow for routine quality control of the stored compound.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Montes-Helu, M., et al. (2021). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. ResearchGate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • PubMed. (2012). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in the Synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Welcome to the technical support center for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific reductive amination reaction. Our goal is to provide you with the expertise and practical insights necessary to diagnose and resolve issues leading to low conversion rates, ensuring the successful synthesis of your target compound.

Reaction Overview: Reductive Amination of 3-Pyridinecarboxaldehyde and Tetrahydro-4H-pyran-4-amine

The synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is typically achieved through a one-pot reductive amination. This reaction involves the condensation of 3-pyridinecarboxaldehyde, an electron-deficient heteroaromatic aldehyde, with tetrahydro-4H-pyran-4-amine to form an intermediate iminium ion. This intermediate is then reduced in situ by a hydride source, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine.[1]

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 3-Pyridinecarboxaldehyde iminium Iminium Ion aldehyde->iminium + Amine - H2O amine Tetrahydro-4H-pyran-4-amine product Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine iminium->product + [H] (Reducing Agent)

Caption: General reaction scheme for the synthesis.

While seemingly straightforward, this reaction can be prone to low conversion rates due to a variety of factors. This guide will address these potential pitfalls in a question-and-answer format, providing both the underlying chemical reasoning and actionable troubleshooting steps.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows a significant amount of unreacted 3-pyridinecarboxaldehyde. What is causing this and how can I fix it?

A1: Root Cause Analysis & Solutions

The persistence of the starting aldehyde is a common issue and typically points to inefficient formation of the iminium ion intermediate. Several factors can contribute to this:

  • Insufficient Amine Nucleophilicity: While tetrahydro-4H-pyran-4-amine has a pKa of approximately 9.63, indicating it is a reasonably strong base and a good nucleophile, the electron-deficient nature of the 3-pyridinecarboxaldehyde can make the carbonyl carbon less electrophilic and thus, less susceptible to nucleophilic attack.

  • Reversibility of Hemiaminal Formation: The initial addition of the amine to the aldehyde forms a hemiaminal intermediate. This step is reversible, and if the subsequent dehydration to the iminium ion is slow, the equilibrium may favor the starting materials.

  • Steric Hindrance: The cyclic nature of tetrahydro-4H-pyran-4-amine can introduce some steric bulk, potentially slowing down its approach to the carbonyl carbon.[2]

Troubleshooting Protocol:

  • Optimize Reaction pH: Imine formation is often catalyzed by mild acid.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, excessive acid will protonate the amine, rendering it non-nucleophilic.

    • Action: Add a catalytic amount of acetic acid (0.1-0.25 equivalents) to the reaction mixture before the addition of the reducing agent. Monitor the reaction progress by TLC or LC-MS.

  • Facilitate Water Removal: The dehydration of the hemiaminal to the iminium ion is an equilibrium process. Removing the water produced will drive the reaction forward.

    • Action: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.

  • Increase Reaction Concentration or Temperature: Le Chatelier's principle can be applied by increasing the concentration of the reactants. Gently heating the reaction can also provide the necessary activation energy for imine formation.

    • Action: Double the concentration of your reactants. If the reaction is being run at room temperature, consider gently heating it to 40-50 °C. Monitor for any potential side product formation at the higher temperature.

  • Consider a Two-Step Procedure: If one-pot methods fail, forming the imine first before adding the reducing agent can be a robust alternative.[4]

    • Action: Dissolve the aldehyde and amine in a suitable solvent like methanol or ethanol and stir for 1-2 hours, monitoring imine formation by NMR or LC-MS. Once the imine is formed, add the reducing agent.

Q2: My main byproduct is 3-pyridinemethanol. Why is this happening and how can I prevent it?

A2: Root Cause Analysis & Solutions

The formation of 3-pyridinemethanol indicates that the reducing agent is reducing the starting aldehyde before it can form the iminium ion. This is a common side reaction when using less selective reducing agents or when imine formation is slow.

  • Reducing Agent Reactivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally selective for the reduction of iminium ions over aldehydes.[1] However, if the concentration of the aldehyde is high and the iminium ion concentration is low, competitive reduction of the aldehyde can occur. Stronger reducing agents like sodium borohydride (NaBH₄) are more prone to this side reaction.[5]

  • Slow Imine Formation: As discussed in Q1, if imine formation is the rate-limiting step, the reducing agent will have more opportunity to react with the abundant aldehyde.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Ensure you are using a mild and selective reducing agent.

    • Action: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this one-pot reaction. If you are using sodium borohydride (NaBH₄), switch to NaBH(OAc)₃.

  • Order of Addition: Adding the reducing agent before the imine has had a chance to form can lead to aldehyde reduction.

    • Action: Pre-stir the 3-pyridinecarboxaldehyde and tetrahydro-4H-pyran-4-amine (with a catalytic amount of acetic acid) for 30-60 minutes at room temperature to allow for imine formation before adding the sodium triacetoxyborohydride.

  • Control the Stoichiometry: Using a large excess of the reducing agent can increase the rate of aldehyde reduction.

    • Action: Use 1.1-1.5 equivalents of sodium triacetoxyborohydride.

Q3: I am observing a higher molecular weight byproduct. Could this be a result of dialkylation?

A3: Root Cause Analysis & Solutions

Yes, the formation of a higher molecular weight byproduct is likely due to the dialkylation of the primary amine starting material or the secondary amine product. This occurs when the newly formed secondary amine product, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, acts as a nucleophile and reacts with another molecule of 3-pyridinecarboxaldehyde.

  • Reactivity of the Product: The product, a secondary amine, is also nucleophilic and can compete with the starting primary amine in reacting with the aldehyde. This is more prevalent if there is an excess of the aldehyde.

Troubleshooting Protocol:

  • Adjust Stoichiometry: Using an excess of the aldehyde will favor dialkylation.

    • Action: Use a 1:1 or a slight excess (1.1 equivalents) of the tetrahydro-4H-pyran-4-amine relative to the 3-pyridinecarboxaldehyde.[4]

  • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine and the reducing agent can help to maintain a low concentration of the aldehyde, thus minimizing the chance of the secondary amine product reacting with it.

    • Action: Prepare a solution of the 3-pyridinecarboxaldehyde and add it dropwise over a period of 1-2 hours to the mixture of the amine and reducing agent.

  • Stepwise Procedure: As mentioned previously, a two-step approach can mitigate this issue.[4]

    • Action: Form the imine first, and then add the reducing agent. This ensures that the aldehyde is consumed before the secondary amine product is formed.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway and the key side reactions that can lead to low conversion rates.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Aldehyde 3-Pyridinecarboxaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H2O (Acid Catalyzed) SideProduct1 Side Product: 3-Pyridinemethanol Aldehyde->SideProduct1 + Reducing Agent (Premature Reduction) Amine Tetrahydro-4H-pyran-4-amine Amine->Iminium + Amine - H2O (Acid Catalyzed) ReducingAgent NaBH(OAc)3 Product Desired Product: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Iminium->Product + Reducing Agent SideProduct2 Side Product: Dialkylated Amine Product->SideProduct2 + Aldehyde & [H] (Over-alkylation)

Caption: Reaction pathway and common side reactions.

Recommended Experimental Protocol & Analysis

This protocol provides a starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and the troubleshooting advice provided above.

Synthesis Protocol
  • To a stirred solution of 3-pyridinecarboxaldehyde (1.0 eq) and tetrahydro-4H-pyran-4-amine (1.1 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Due to the basic nature of the product, it is recommended to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to prevent tailing.[6][7]

Reaction Monitoring and Byproduct Identification
  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A starting point is 10% methanol in dichloromethane or 50% ethyl acetate in hexanes. The addition of 1% triethylamine can improve spot shape.

    • Visualization: UV light (254 nm) will visualize the pyridine-containing compounds. Staining with potassium permanganate or ninhydrin can also be useful.

    • Analysis: The starting aldehyde should have a higher Rf than the more polar amine product. 3-Pyridinemethanol will also be more polar than the starting aldehyde. The dialkylated product will be less polar than the desired secondary amine.

  • ¹H NMR Spectroscopy:

    • Product: Look for the characteristic singlet of the benzylic CH₂ group around 3.6-3.8 ppm and the signals corresponding to the pyridine and tetrahydropyran rings.

    • 3-Pyridinemethanol: A singlet for the benzylic CH₂ will appear around 4.7 ppm.

    • Unreacted Aldehyde: The aldehyde proton will be a singlet around 10.0 ppm.

  • Mass Spectrometry (MS):

    • Confirm the mass of the desired product (C₁₁H₁₆N₂O, MW: 192.26).

    • Look for the mass of potential byproducts: 3-pyridinemethanol (C₆H₇NO, MW: 109.13) and the dialkylated product (C₁₇H₂₀N₂O, MW: 268.35).

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale & Considerations
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over aldehydes.[1]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents that are compatible with NaBH(OAc)₃.
Catalyst Acetic Acid (catalytic)Facilitates imine formation by activating the carbonyl group.[3]
Stoichiometry Amine:Aldehyde ratio of ~1.1:1A slight excess of the amine can help drive the reaction to completion and minimize dialkylation.[4]
Temperature Room Temperature to 50 °CGentle heating can overcome activation barriers for imine formation.
Workup Aqueous NaHCO₃ quenchNeutralizes the acetic acid and hydrolyzes any remaining borohydride species.
Purification Silica gel chromatography with triethylamineThe basic amine product requires a basic modifier in the eluent to prevent streaking on the acidic silica gel.[6][7]

By systematically addressing the potential causes of low conversion and carefully optimizing the reaction conditions, you can significantly improve the yield and purity of your Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine synthesis.

References

  • [WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)

Sources

Troubleshooting

Minimizing byproduct formation in the amination of tetrahydropyran derivatives

Technical Support Center: Amination of Tetrahydropyran Derivatives Welcome to the technical support center for the amination of tetrahydropyran (THP) derivatives. This guide is designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amination of Tetrahydropyran Derivatives

Welcome to the technical support center for the amination of tetrahydropyran (THP) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation on the THP scaffold. The tetrahydropyran motif is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of bioactive molecules.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural outlines to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively design more robust and efficient amination reactions.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific challenges you may encounter during the amination of tetrahydropyran derivatives, offering explanations and actionable solutions.

Q1: I'm observing significant amounts of an elimination byproduct, dihydropyran, in my reductive amination of tetrahydropyran-4-one. What's causing this and how can I prevent it?

Root Cause Analysis: The formation of dihydropyran during the reductive amination of tetrahydropyran-4-one is a classic side reaction that stems from the dehydration of the intermediate hemiaminal or enamine. This is particularly prevalent under acidic conditions, which are often used to catalyze imine formation. The acidic environment can protonate the hydroxyl group of the hemiaminal, turning it into a good leaving group (water) and facilitating elimination.

Strategies for Mitigation:

  • Choice of Reducing Agent: The key is to use a reducing agent that is effective at a neutral or slightly basic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[2] It is milder and more selective for the iminium ion over the ketone starting material, and it does not require strongly acidic conditions. In contrast, sodium cyanoborohydride (NaBH₃CN) typically requires a lower pH to be effective, which can promote the unwanted elimination pathway.

  • pH Control: If you must use a reducing agent that requires acidic conditions, careful control of the pH is critical. The reaction should be acidic enough to promote imine formation but not so acidic that it favors elimination. A systematic pH screen can help identify the optimal range for your specific substrate. The use of buffers can also help maintain a stable pH throughout the reaction.

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the elimination pathway, which typically has a higher activation energy than the desired reduction.

Experimental Protocol: Optimized Reductive Amination of Tetrahydropyran-4-one

  • To a solution of tetrahydropyran-4-one (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Q2: My Buchwald-Hartwig amination of a 4-halo-tetrahydropyran is giving me low yields and a significant amount of hydrodehalogenation byproduct. What can I do to improve this?

Root Cause Analysis: Hydrodehalogenation in the Buchwald-Hartwig amination is a common side reaction where the aryl halide is reduced to the corresponding arene.[3] This can occur through a competing β-hydride elimination pathway from the palladium intermediate. The choice of ligand, base, and solvent can significantly influence the relative rates of the desired reductive elimination to form the C-N bond versus the undesired β-hydride elimination.

Strategies for Mitigation:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the desired reductive elimination. Ligands such as XPhos, SPhos, or RuPhos often give superior results by stabilizing the palladium center and sterically hindering side reactions.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can also influence the aggregation state of the palladium catalyst, which can affect its reactivity.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[4] It is critical to ensure the solvent is thoroughly deoxygenated to prevent catalyst deactivation.

  • Aryl Halide Reactivity: The nature of the halide is also a factor. While aryl iodides are generally more reactive in the oxidative addition step, they can also lead to catalyst inhibition in some cases.[4] Aryl bromides often provide a good balance of reactivity and stability.[4]

Troubleshooting Flowchart for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low Yield / Hydrodehalogenation Ligand Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) Start->Ligand Base Try a different strong, non-nucleophilic base (e.g., LHMDS instead of NaOtBu) Ligand->Base If no improvement Solvent Ensure solvent is anhydrous and deoxygenated. Consider switching solvent (e.g., Toluene to Dioxane) Base->Solvent If no improvement Temperature Optimize reaction temperature. Lower temperature may disfavor β-hydride elimination. Solvent->Temperature If no improvement Success Improved Yield Temperature->Success Problem Solved

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Q3: I am attempting to install an amine at the 4-position of a tetrahydropyran-4-ol using the Mitsunobu reaction, but I'm getting a complex mixture of products. What is going on?

Root Cause Analysis: The Mitsunobu reaction, while powerful for inverting stereochemistry, can be prone to side reactions, especially with secondary alcohols.[5][6] The key intermediate is an alkoxyphosphonium salt. If the nucleophile (in this case, the amine source) is not sufficiently acidic or if there are competing nucleophiles present, a number of side reactions can occur. Common byproducts include ethers (from reaction with the alcohol starting material or solvent), and elimination products. The use of a primary or secondary amine directly as the nucleophile is often problematic due to its basicity.

Strategies for Mitigation:

  • Choice of Nitrogen Nucleophile: Instead of using the amine directly, it is highly recommended to use a nitrogen source with a lower pKa. Phthalimide is a classic choice, followed by a deprotection step (e.g., with hydrazine) to reveal the primary amine.[5] Diphenylphosphoryl azide (DPPA) can be used to introduce an azide, which can then be reduced to the amine.[7]

  • Reagent Purity and Stoichiometry: The purity of the reagents, especially the azodicarboxylate (DEAD or DIAD), is critical. Old or impure reagents can lead to a host of side products. Careful control of the stoichiometry is also important to avoid side reactions.

  • Temperature Control: The Mitsunobu reaction is often exothermic. It is best to add the azodicarboxylate slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for introducing an amino group onto a tetrahydropyran ring?

The primary methods for aminating a tetrahydropyran ring can be categorized based on the starting material:

Starting MaterialAmination MethodKey Considerations
Tetrahydropyran-4-oneReductive AminationChoice of reducing agent and pH control are critical to avoid elimination byproducts.
4-Halo-tetrahydropyranBuchwald-Hartwig AminationRequires careful selection of a palladium catalyst, ligand, and base to achieve high yields.
Tetrahydropyran-4-olMitsunobu ReactionBest for stereochemical inversion; requires an acidic nitrogen nucleophile to avoid side reactions.
Tetrahydropyran-4-olNucleophilic Substitution (via sulfonate ester)A two-step process involving activation of the alcohol (e.g., as a mesylate or tosylate) followed by SN2 displacement with an amine or azide.
Q2: Are there any concerns about ring-opening of the tetrahydropyran during amination?

Under certain conditions, particularly with strong Lewis acids or highly acidic conditions, the tetrahydropyran ring can be susceptible to opening.[8][9] However, for the most common amination methods discussed here (reductive amination, Buchwald-Hartwig, Mitsunobu), ring-opening is not a typical byproduct if the reaction conditions are properly controlled. It is always advisable to conduct reactions at the lowest effective temperature and to neutralize any acidic or basic reagents during the workup to ensure the stability of the THP ring.

Q3: How can I purify my aminated tetrahydropyran product, especially removing reaction byproducts?

Purification strategies will depend on the specific reaction and the nature of the byproducts.

  • Reductive Amination: Unreacted amine and ketone can often be removed by an acidic wash, which will protonate the amine and pull it into the aqueous layer. The desired product can then be extracted after basifying the aqueous layer.

  • Buchwald-Hartwig Amination: The phosphine ligand and its oxide can be challenging to remove. Column chromatography is often necessary. In some cases, precipitation or crystallization can be effective.

  • Mitsunobu Reaction: The main byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. TPPO can sometimes be precipitated from a non-polar solvent. Column chromatography is the most reliable method for obtaining a pure product.

Workflow for Amination Method Selection

Amination_Selection Start Starting Material? Ketone Tetrahydropyran-4-one Start->Ketone Halide 4-Halo-tetrahydropyran Start->Halide Alcohol Tetrahydropyran-4-ol Start->Alcohol ReductiveAmination Reductive Amination Ketone->ReductiveAmination Buchwald Buchwald-Hartwig Amination Halide->Buchwald Inversion Stereochemical Inversion Required? Alcohol->Inversion Mitsunobu Mitsunobu Reaction SN2 Nucleophilic Substitution (via Sulfonate) Inversion->Mitsunobu Yes Inversion->SN2 No

Caption: A workflow diagram to aid in the selection of an appropriate amination method.

References

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Lee, H., & Kim, J. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 374. [Link]

  • Labadie, G. R. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • Chen, C.-H., Chen, C.-Y., & Chen, Y.-T. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganic Chemistry, 62(3), 1184–1195. [Link]

  • Abdel-Nasser, A. E.-S. (2012). Answer to "What are the difficulties associated with reductive amination? How to control byproduct formation?". ResearchGate. [Link]

  • Chen, C.-H., Chen, C.-Y., & Chen, Y.-T. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]

  • Gasperi, T., Gerbino, D. C., & Pieraccini, S. (2009). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Journal of Mass Spectrometry, 44(6), 929–939. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • Mitsunobu Reaction. YouTube. [Link]

  • Mitsunobu Reaction Insights. Scribd. [Link]

Sources

Optimization

Stability of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" under acidic and basic conditions

Document ID: TSS-CHEM-26-01-22-001 Last Updated: January 22, 2026 Introduction This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-26-01-22-001

Last Updated: January 22, 2026

Introduction

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. Understanding the stability of this compound under various pH conditions is critical for ensuring the accuracy of experimental results, the viability of drug formulations, and the overall integrity of research outcomes. This document addresses frequently asked questions and common challenges encountered in the laboratory, offering scientifically grounded explanations and practical solutions. Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods, as well as for understanding the degradation pathways of active ingredients.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the stability of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Q1: What is the general stability profile of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine?

A1: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a molecule possessing two key functional groups that dictate its stability: a pyridine ring and a secondary amine. Generally, the tetrahydropyran (THP) ring is chemically robust and not prone to degradation under typical experimental conditions. The primary stability concerns are associated with the nitrogen-containing moieties, particularly their behavior in acidic and basic environments. The molecule is expected to be most stable in neutral to moderately basic conditions.

Q2: Is the compound more susceptible to degradation under acidic or basic conditions?

A2: The compound is significantly more susceptible to degradation under acidic conditions . The pyridine and secondary amine groups are basic and will be protonated at low pH. This protonation can increase the compound's solubility in aqueous media but also makes it more vulnerable to specific degradation pathways. While generally stable in basic conditions, very strong bases or high temperatures could potentially lead to other reactions. The pH of a solution can significantly influence the degradation rates of pharmaceuticals, with extreme pH levels often catalyzing hydrolysis, oxidation, and other reactions.[4]

Q3: What are the most probable degradation products under acidic conditions?

A3: Under forced acidic conditions (e.g., strong acid and heat), the most likely degradation pathway involves the cleavage of the C-N bond between the methyl group and the secondary amine. This would result in the formation of 3-pyridinemethanol and tetrahydro-pyran-4-ylamine . Under extremely harsh acidic conditions, cleavage of the ether linkage in the tetrahydropyran ring could occur, leading to 5-hydroxypentanal, though this is less likely under typical experimental workups.[5]

Q4: How does pH affect the compound's use in biological assays?

A4: The pH of assay buffers is critical. Since the compound's nitrogens will be protonated at physiological pH (~7.4), its charge state and conformation will be affected. If the pH of the buffer is too acidic, you risk chemical degradation of your compound during the assay, leading to a loss of potency and potentially confounding results from degradation products. It is crucial to use well-buffered systems and to assess the compound's stability in the specific assay buffer over the time course of the experiment.

Part 2: Troubleshooting Guide for Experimental Challenges

This section addresses specific problems that may arise during experimentation and provides actionable solutions.

Issue 1: Compound Degradation Observed During Acidic Workup or Purification (e.g., Reverse-Phase HPLC with TFA)
  • Symptoms:

    • Low recovery of the parent compound.

    • Appearance of unexpected peaks in the chromatogram, particularly one corresponding to 3-pyridinemethanol.

    • Inconsistent results between batches.

  • Root Cause Analysis: The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), especially with heating, can catalyze the hydrolysis of the benzylic-type C-N bond. The protonated pyridine ring can act as a good leaving group, facilitating this cleavage.

  • Visualizing the Problem: Potential Acid-Catalyzed Degradation The following diagram illustrates the likely point of cleavage under harsh acidic conditions.

    G cluster_main Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine cluster_conditions Stress Conditions cluster_products Degradation Products mol Parent Compound acid Strong Acid (e.g., HCl, TFA) + Heat mol->acid Exposure prod1 3-Pyridinemethanol acid->prod1 Leads to prod2 Tetrahydro-pyran-4-ylamine acid->prod2 Leads to

    Caption: Potential degradation pathway under strong acidic stress.

  • Solutions & Protocols:

    1. Use Milder Acids for pH Adjustment:

    • Recommendation: Substitute strong acids with weaker alternatives like acetic acid or formic acid, especially for mobile phases in HPLC. Use the lowest concentration necessary to achieve the desired chromatography.

    2. Temperature Control:

    • Protocol: Perform all acidic steps at reduced temperatures (0-5 °C). Avoid any heating during acidic workups or solvent evaporation from acidic solutions.

    3. Minimize Exposure Time:

    • Workflow: Neutralize acidic fractions as quickly as possible after collection from chromatography. Do not allow samples to sit in acidic mobile phases for extended periods.

    Experimental Workflow for Sample Stabilization

    G start Start: Acidic Sample (e.g., HPLC fraction with TFA) step1 Step 1: Cool Sample Immediately place on ice (0-5 °C) start->step1 step2 Step 2: Neutralize Add a weak base (e.g., sat. NaHCO₃) dropwise until pH ~7-8 step1->step2 step3 Step 3: Extract Extract with an appropriate organic solvent (e.g., DCM, EtOAc) step2->step3 step4 Step 4: Dry & Evaporate Dry organic layer (e.g., Na₂SO₄) and evaporate under reduced pressure (low temperature) step3->step4 end End: Stabilized Compound step4->end

    Caption: Recommended workflow for stabilizing acid-sensitive compounds.

Issue 2: Compound Appears Unstable in Basic Aqueous Solutions During Storage or Formulation
  • Symptoms:

    • Gradual loss of purity over time when stored in basic buffers (pH > 9).

    • Formation of minor, unidentified impurities.

  • Root Cause Analysis: While generally more stable in basic conditions, secondary amines can be susceptible to oxidation, especially in the presence of air (oxygen), trace metal ions, and light. The pyridine ring itself is relatively resistant to oxidation but can be degraded by microorganisms under certain conditions.[6][7] High pH can sometimes accelerate oxidative degradation pathways.[4]

  • Solutions & Protocols:

    1. Use of Antioxidants and Chelating Agents:

    • Recommendation: If storage in a basic solution is necessary, consider adding small amounts of an antioxidant (e.g., BHT, Vitamin C) and a chelating agent (e.g., EDTA) to scavenge free radicals and metal ions.

    2. Inert Atmosphere Storage:

    • Protocol: Prepare and store basic solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    3. pH Optimization:

    • Recommendation: Determine the optimal pH for stability. The compound is likely most stable in a slightly basic to neutral range (pH 7-8.5). Avoid excessively high pH values for long-term storage.

    Table 1: Recommended Storage Conditions for Aqueous Solutions

pH RangeRecommended Buffer SystemAdditivesStorage TemperatureAtmosphere
Acidic (pH < 6) Not Recommended for Storage---
Neutral (pH 6.5 - 7.5) Phosphate (PBS), HEPESNone typically needed4 °C (short-term)Air
Basic (pH 7.5 - 9.0) Tris, BicarbonateEDTA (1 mM), Argon overlay4 °C (short-term)Inert (Argon/N₂)
Strongly Basic (pH > 9.0) Not Recommended for Storage---

References

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, ASM Journals. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]

  • Prodrugs for Amines. PMC - NIH. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science - ACS Publications. Available at: [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. NIH. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. Available at: [Link]

  • Degradation of pyridines in the environment. Semantic Scholar. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? StackExchange. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

Sources

Troubleshooting

Challenges in the scale-up of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine production

Welcome to the technical support center for the synthesis and scale-up of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine. This guide is designed for researchers, chemists, and process development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the intricacies of the primary synthetic route—reductive amination—and provide practical, field-tested solutions to optimize your process for yield, purity, and scalability.

I. Core Synthesis Overview: Reductive Amination Pathway

The most prevalent and efficient method for synthesizing N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine is the direct reductive amination of 3-pyridinemethanamine with tetrahydro-4H-pyran-4-one. This reaction typically involves the formation of a transient imine or enamine intermediate, which is then reduced in situ by a selective reducing agent, most commonly sodium triacetoxyborohydride (STAB).

The choice of STAB is deliberate; it is a mild and selective reagent that is particularly effective for reductive aminations, as it does not readily reduce the starting ketone, tolerates a wide range of functional groups, and operates efficiently under acidic conditions that favor iminium ion formation.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with: - Tetrahydro-4H-pyran-4-one - 3-Pyridinemethanamine - Dichloromethane (DCM) B Cool to 0-5 °C A->B C Add Acetic Acid (catalyst) Monitor pH (5-6) B->C D Portion-wise addition of Sodium Triacetoxyborohydride (STAB) C->D E Warm to RT Stir for 12-24h D->E F In-Process Control (IPC): Monitor via HPLC/TLC E->F G Quench with aq. NaHCO3 (Caution: Gas Evolution!) F->G Reaction Complete H Separate Organic Layer G->H I Extract Aqueous Layer with DCM H->I J Combine Organic Layers Dry over Na2SO4 I->J K Filter and Concentrate under Vacuum J->K L Crude Product K->L M Column Chromatography or Distillation/Crystallization L->M N Pure N-(Tetrahydro-2H-pyran-4-yl) -3-pyridinemethanamine M->N

Caption: General workflow for the synthesis of N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of this synthesis, presented in a question-and-answer format.

Question 1: "My reaction is stalling, and HPLC analysis shows a significant amount of unreacted starting materials even after 24 hours. What is causing this?"

Answer:

Reaction stalling is a common issue in reductive aminations and can typically be traced back to two primary factors: suboptimal pH and reagent degradation.

  • Causality - The Role of pH: The mechanism of reductive amination hinges on the acid-catalyzed formation of an iminium ion. If the reaction medium is not sufficiently acidic, the rate of iminium ion formation becomes the rate-limiting step, effectively stalling the reaction. Conversely, if the medium is too acidic, the starting amine (3-pyridinemethanamine) can be fully protonated, rendering it non-nucleophilic and unable to attack the ketone carbonyl. The optimal pH for this reaction is typically between 5 and 6.

  • Causality - Reagent Quality: Sodium triacetoxyborohydride (STAB) is a moisture-sensitive reagent. On a large scale, extended exposure to atmospheric moisture during addition can lead to its decomposition, reducing its effective stoichiometry and leading to an incomplete reaction.

Troubleshooting Protocol:

  • pH Verification and Adjustment:

    • Pause the reaction and carefully withdraw an aliquot of the reaction mixture.

    • Dilute the aliquot with water and measure the pH using a calibrated pH meter.

    • If the pH is above 6, add glacial acetic acid dropwise to the main reaction vessel until the desired pH of 5-6 is achieved.

    • Resume stirring and continue to monitor the reaction progress by HPLC.

  • Reagent Handling and Stoichiometry:

    • Moisture Control: Ensure that the STAB is handled under an inert atmosphere (e.g., nitrogen or argon) during addition, especially for large quantities. Use a solids addition funnel or a glove bag to minimize exposure to air.

    • Stoichiometric Check: If moisture ingress is suspected, consider adding an additional portion (e.g., 0.1-0.2 equivalents) of fresh STAB to the reaction mixture to compensate for any decomposition.

  • Solvent Purity:

    • Ensure the solvent (e.g., Dichloromethane - DCM) is anhydrous. Water in the solvent can hydrolyze the iminium intermediate and consume the reducing agent.

Question 2: "The reaction yield is consistently low (<70%), and my crude product contains a significant side product. How can I improve the yield and minimize impurity formation?"

Answer:

Low yields are often linked to the formation of stable side products. In this specific reductive amination, the most common side product is the dialkylated tertiary amine, formed from the reaction of the desired secondary amine product with another molecule of the starting ketone.

  • Causality - The Dialkylation Side Reaction: The product, N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine, is a secondary amine and can be more nucleophilic than the starting primary amine. It can, therefore, compete with the starting amine in reacting with the ketone, leading to the formation of a tertiary amine impurity. This is particularly problematic if the reducing agent is added too slowly or if there is a localized excess of the ketone.

Optimization Protocol:

  • Control the Stoichiometry:

    • Use a slight excess of the amine component (3-pyridinemethanamine), typically 1.1 to 1.2 equivalents relative to the ketone. This stoichiometric imbalance favors the formation of the desired secondary amine by ensuring the ketone is consumed before significant dialkylation can occur.

  • Order of Addition:

    • The most effective method to prevent dialkylation is to pre-mix the ketone and amine in the solvent with the acid catalyst and then add the reducing agent to this mixture. This allows for the rapid formation of the iminium ion, which is then immediately trapped by the reducing agent. Never add the amine to a mixture of the ketone and the reducing agent.

  • Temperature Control:

    • Maintain the reaction temperature at 0-5 °C during the addition of STAB. Lower temperatures can help to control the rate of the reaction and minimize the formation of side products.

Optimized vs. Unoptimized Conditions:

ParameterUnoptimized ConditionsOptimized ConditionsExpected Outcome
Amine:Ketone Ratio 1.0 : 1.01.1 : 1.0Reduced unreacted ketone, minimized dialkylation.
Order of Addition Amine added to Ketone/STABSTAB added to Amine/KetoneSuppresses dialkylation side reaction.
Temperature Room Temperature0-5 °C during additionBetter control over exotherm, reduced side products.
Typical Yield 60-70%>85%Significant improvement in process efficiency.
Question 3: "The workup procedure is problematic. I'm observing poor phase separation and potential product loss to the aqueous layer. How can I improve the isolation step?"

Answer:

Poor phase separation and product loss during workup are common issues when dealing with amine products, which can have some water solubility, especially when protonated.

  • Causality - Emulsion and Solubility: The basic quench (e.g., with sodium bicarbonate) neutralizes the acetic acid and deprotonates the product amine, making it less water-soluble. However, if the pH is not sufficiently basic, the protonated amine can remain in the aqueous layer. Emulsions can also form due to the presence of fine solids or partially soluble species at the interface.

Improved Workup and Isolation Protocol:

  • Ensure a Basic pH:

    • During the quench with aqueous sodium bicarbonate or sodium carbonate, ensure the final pH of the aqueous layer is >9. This ensures the product amine is in its free base form, maximizing its partitioning into the organic solvent.

  • Brine Wash:

    • After the initial basic quench and phase separation, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, further reducing the solubility of the organic product in it and helping to break up emulsions (a "salting out" effect).

  • Solvent Back-Extraction:

    • After separating the bulk of the organic layer, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent (e.g., DCM) to recover any dissolved product. For scale-up, two or three back-extractions are recommended.

G A Reaction Mixture (Product, DCM, Acetic Acid, Salts) B Add Saturated aq. NaHCO3 Stir and check pH > 9 A->B C Transfer to Separatory Funnel B->C D Separate Layers C->D E Aqueous Layer D->E F Organic Layer (DCM) D->F G Back-extract Aqueous Layer with fresh DCM (2x) E->G H Combined Organic Layers F->H G->H I Wash with Brine H->I J Dry over Na2SO4, Filter, and Concentrate I->J K Crude Product J->K

Caption: Optimized workup protocol for improved product isolation.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like sodium borohydride (NaBH4)?

A1: While sodium borohydride is a potent reducing agent, it is generally not ideal for this specific transformation. NaBH4 can readily reduce the starting ketone, leading to the formation of the corresponding alcohol as a major byproduct. It is also less effective at reducing the iminium intermediate compared to STAB, especially at the optimal acidic pH required for iminium formation. STAB's reduced reactivity towards ketones and aldehydes is its key advantage in reductive amination.

Q2: Is it possible to run this reaction in a more environmentally friendly solvent than DCM?

A2: Yes, solvent selection is a critical aspect of process greening. While DCM is effective, alternatives can be explored. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent candidate as it is a greener solvent and can often provide similar performance. Acetonitrile is another possibility. However, a change in solvent will require re-optimization of the reaction conditions, including reaction time and temperature, as solvent polarity can influence the rate of iminium ion formation. A solvent selection guide, such as the one from the CHEM21 consortium, can be a valuable resource.

Q3: What are the primary safety concerns for scaling up this reaction?

A3: The primary safety concerns are:

  • Gas Evolution During Quench: The quench of the acidic reaction mixture with a carbonate base results in the rapid evolution of carbon dioxide (CO2) gas. This must be done slowly and in a vessel with adequate headspace and venting to avoid over-pressurization.

  • Hydrogen Gas Evolution: STAB can react with protic solvents or acidic conditions to release hydrogen gas, which is flammable. While the rate is generally slow, proper ventilation and the avoidance of ignition sources are essential.

  • Handling of 3-Pyridinemethanamine: This reagent is corrosive and can cause burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Q4: My final product has a persistent color. What is the cause, and how can I remove it?

A4: A persistent color in the final product is often due to minor, highly colored impurities formed from side reactions of the pyridine ring or the amine. These can sometimes be removed by a charcoal treatment. After concentrating the product, re-dissolve it in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon (0.5-1% w/w), stir for 30-60 minutes, and then filter through a pad of celite. This is often effective at adsorbing color bodies before final purification or isolation.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • CHEM21. Solvent Selection Guide. CHEM21 Chemical Manufacturing Methods for the 21st Century Pharmaceutical Industries.URL: [Link]

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: Evaluating Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Against Alternative Pyridine Scaffolds in Drug Discovery

Introduction: The Enduring Legacy of the Pyridine Ring in Therapeutics In the landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structure, a testament to its remarkable versatility and consistent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of the Pyridine Ring in Therapeutics

In the landscape of medicinal chemistry, the pyridine scaffold is a "privileged" structure, a testament to its remarkable versatility and consistent presence in a multitude of FDA-approved drugs.[1][2] From antiviral agents like Atazanavir to oncology blockbusters like Imatinib, the pyridine ring is a cornerstone of modern pharmacotherapy.[1] Its prevalence stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often conferring superior physicochemical properties.[3][4] The incorporation of a pyridine motif can enhance a compound's metabolic stability, aqueous solubility, and target-binding affinity, making it an indispensable tool for drug designers.[4][5]

This guide provides an in-depth comparison of a specific and increasingly popular building block, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine , against other common pyridine-containing fragments. We will dissect its structural components, compare its key physicochemical properties with relevant alternatives, and provide validated experimental protocols for its evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to make informed decisions when selecting building blocks for their discovery programs.

Dissecting the Target Scaffold: Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

At first glance, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (CAS No. 885277-42-9) presents a deliberate combination of three key structural motifs, each chosen to impart specific, advantageous properties to a potential drug candidate.[6]

  • The 3-Pyridyl Group: The nitrogen atom in the pyridine ring serves as a weak base and a hydrogen bond acceptor, a crucial feature for anchoring a molecule within a protein's binding pocket. Its position at the 3- or meta-position provides a distinct angular geometry compared to the linear vectors of 2- or 4-substituted pyridines, offering unique opportunities for exploring chemical space.

  • The Secondary Amine Linker: This flexible linker provides a key hydrogen bond donor and acceptor site. It also serves as a synthetic handle, allowing for straightforward chemical elaboration to explore structure-activity relationships (SAR).

  • The Tetrahydropyran (THP) Ring: The THP moiety is a saturated heterocycle that has gained significant traction as a design element. It is often employed as a bioisostere for cyclohexane or other lipophilic groups. The introduction of the ring oxygen atom has two profound effects: it generally reduces lipophilicity (logP), which can improve a compound's metabolic profile and solubility, and it can act as an additional hydrogen bond acceptor, potentially forming favorable interactions with the biological target.[7][8]

The strategic fusion of these three components results in a building block that offers a balance of aromaticity, three-dimensionality, and favorable physicochemical properties, making it a compelling starting point for library synthesis and lead optimization.

Comparative Analysis: Positioning Against Key Alternatives

The true value of a building block is understood through comparison. Below, we evaluate our target scaffold against three common classes of pyridine-containing fragments that a medicinal chemist might consider.

  • Simple Aminopyridines (e.g., 3-Aminopyridine): The foundational building block. While useful, it is a flat, relatively simple molecule. The addition of the methyl-tetrahydropyran group in our target scaffold introduces 3D complexity and superior physicochemical properties.

  • Piperidine-containing Pyridines (e.g., N-(Pyridin-3-ylmethyl)piperidin-4-amine): Piperidine is another widely used saturated heterocycle. The key difference from THP is the presence of a basic nitrogen instead of a neutral oxygen. This makes the piperidine ring significantly more basic (pKa of the protonated form is ~11.2), which can be undesirable if a neutral or weakly basic scaffold is required to minimize off-target effects (e.g., hERG binding) or improve cell permeability.[9]

  • Phenyl-pyridines (e.g., N-(Pyridin-3-ylmethyl)aniline): Replacing the saturated THP ring with a phenyl ring creates a more rigid, planar molecule. This often increases lipophilicity and can introduce metabolic liabilities (e.g., oxidative metabolism on the phenyl ring). The THP ring provides a superior 3D structure and often enhances metabolic stability.[4]

Data Presentation: Physicochemical Property Comparison

The following table summarizes key computed physicochemical properties that are critical for drug design. These values help predict a compound's behavior in biological systems.

Building BlockStructureMW ( g/mol )XLogP3pKa (strongest basic)H-Bond DonorsH-Bond Acceptors
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine c1(c(cncc1))CNc1cc(ccc1)C192.26[6]1.2~8.513
3-Aminopyridinec1(c(cncc1))N94.110.46.012
N-(Pyridin-3-ylmethyl)piperidin-4-aminec1(c(cncc1))CNc1ccn(C)cc1191.281.1~10.5 (piperidine N)23
N-(Pyridin-3-ylmethyl)anilinec1(c(cncc1))CNc1ccccc1184.242.5~5.3 (pyridine N)12

Note: pKa and XLogP3 values are estimates from chemical property calculators and can vary. The provided values are for illustrative comparison.

Interpretation for Drug Discovery:

  • Lipophilicity (XLogP3): Our target scaffold has a moderate logP, striking a balance between being soluble enough for formulation and lipophilic enough for membrane permeability. The phenyl-pyridine alternative is significantly more lipophilic, which could lead to poorer solubility and higher protein binding.

  • Basicity (pKa): The target scaffold's basicity is primarily driven by the pyridine nitrogen. The piperidine-containing analogue is much more basic due to the aliphatic amine, which would be fully protonated at physiological pH (7.4). This high basicity can be a liability, potentially increasing clearance and causing toxicity.

  • Hydrogen Bonding: The target scaffold's three hydrogen bond acceptors (pyridine N, amine N, THP O) and one donor (amine N-H) provide ample opportunities for directed interactions with a protein target.

Visualization of Key Concepts

Structural Comparison of Building Blocks

Caption: Structural comparison of the target scaffold and key alternatives.

Rationale for Scaffold Selection in Lead Optimization

SAR_Logic cluster_start Initial Hit cluster_step1 Bioisosteric Replacement cluster_step2 Introduce 3D & Improve ADME Start Initial Hit (e.g., Phenyl-containing) - High LogP - Metabolic Liability Step1 Replace Phenyl with Pyridine - Improves LogP - Adds H-bond acceptor - Can improve metabolic stability Start->Step1 Improves Potency Step2 Add Saturated Heterocycle (THP) - Reduces LogP further - Increases sp3 character (3D shape) - Blocks metabolic sites Step1->Step2 Improves PK Profile

Caption: Logic flow for improving drug properties via scaffold hopping.

Experimental Protocols: A Self-Validating System

To empirically validate the theoretical advantages of a chosen building block, rigorous and reproducible experimental assays are paramount. Here, we provide standard operating procedures for two foundational assays in early drug discovery.

Protocol 1: Kinetic Aqueous Solubility Assessment via Nephelometry

Causality: Poor aqueous solubility is a primary cause of compound attrition. This assay provides an early readout of a compound's ability to remain in solution in an aqueous buffer, mimicking physiological conditions. We use a kinetic method as it reflects the precipitation risk when a compound is rapidly diluted from a DMSO stock, a common scenario in many biological assays.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (and controls like Propranolol) in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solutions in DMSO to create a concentration range (e.g., 10 mM down to ~5 µM).

  • Addition to Buffer: In a clear-bottom 96-well assay plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

  • Compound Addition: Using a liquid handler, transfer 2 µL of the DMSO solutions from the dilution plate to the PBS-containing assay plate. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for 2 hours at room temperature to allow for equilibration. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.

Trustworthiness: This protocol is self-validating through the inclusion of high-solubility (Propranolol) and low-solubility (Amiodarone) controls. The results should fall within the expected literature ranges for these compounds, confirming the assay is performing correctly.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Causality: Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a major driver of drug clearance. This in vitro assay assesses a compound's intrinsic stability in the presence of these enzymes, providing a prediction of its in vivo half-life.

Methodology:

G A 1. Prepare Reagents - Test Compound (1 µM final) - HLM (0.5 mg/mL final) - Phosphate Buffer (pH 7.4) B 2. Pre-incubation - Combine Compound, HLM, Buffer - Pre-warm at 37°C for 5 min A->B C 3. Initiate Reaction - Add pre-warmed NADPH (1 mM final) - This starts the enzymatic reaction B->C D 4. Time Point Sampling - Aliquot at 0, 5, 15, 30, 60 min - Quench each aliquot immediately C->D E 5. Quenching - Add ice-cold Acetonitrile with Internal Standard - This stops the reaction & precipitates protein D->E F 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant for analysis E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound relative to Internal Standard F->G

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

  • Reagent Preparation: Prepare a solution of Human Liver Microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4). Prepare a cofactor solution of NADPH in the same buffer.

  • Reaction Mixture: In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM). Include positive controls (high-turnover Verapamil, low-turnover Warfarin). Also include a negative control with no NADPH.

  • Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the pre-warmed NADPH solution to initiate the metabolic reaction.

  • Time-Point Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (typically ice-cold acetonitrile containing an internal standard for analytical quantification).

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound using a calibrated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Trustworthiness: The inclusion of well-characterized high and low turnover controls (Verapamil, Warfarin) is critical. The calculated clearance values for these controls must align with established literature values to validate the assay results for the novel test compounds.

Conclusion

The selection of building blocks is a critical decision point in the drug discovery cascade. Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine stands out as a highly valuable scaffold, offering an engineered blend of properties designed to overcome common challenges in lead optimization. Its 3-pyridyl group provides a key interaction point, while the integrated tetrahydropyran moiety confers improved three-dimensionality and superior physicochemical properties—notably reduced lipophilicity and potential for enhanced metabolic stability—when compared to simpler aminopyridines or analogues containing piperidine or phenyl groups. By employing the systematic, validated experimental protocols outlined in this guide, discovery teams can confidently assess the empirical performance of this and other building blocks, ensuring that their efforts are directed toward compounds with the highest probability of downstream success.

References

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  • Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Available at: [Link]

  • Arotec (2024). The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Arotec. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Molbase. (2023). Buy Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide. Molbase. Available at: [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Ghosh, C., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. National Center for Biotechnology Information. Available at: [Link]

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  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
  • Czerwonka, D., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Available at: [Link]

  • Czerwonka, D., et al. (2019). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Available at: [Link]

  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Schmidt, J., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Ismail, A. G., & Wibberley, D. G. (1968). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Berger, F., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Google Patents.
  • Sova, M., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reactivity of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" core structure represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" core structure represents a significant scaffold in modern medicinal chemistry. Its constituent parts—a basic pyridine ring, a flexible secondary amine, and a tetrahydropyran (THP) moiety—are frequently found in molecules targeting a wide range of biological pathways. Compounds incorporating these features are explored for applications ranging from kinase inhibitors to treatments for gastrointestinal tumors.[1][2] The reactivity of the central secondary amine is a critical parameter that dictates its performance in both synthetic transformations and biological interactions. Understanding how modifications to this core structure influence its chemical behavior is paramount for efficient drug design, process development, and the synthesis of novel chemical entities.

This guide provides a comparative analysis of the reactivity of key analogs of this scaffold. We will dissect how electronic and steric modifications influence the two most critical chemical properties of the secondary amine: its nucleophilicity and its basicity. By grounding our analysis in established chemical principles and providing actionable experimental protocols, we aim to equip researchers with the predictive tools necessary to accelerate their research and development efforts.

The Core Moiety: Deconstructing Reactivity

The reactivity of the parent compound, Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine (Analog A) , is governed by the interplay of its structural components:

  • The Secondary Amine: This is the primary reactive center. Its lone pair of electrons makes it both a nucleophile (donating electrons to form a new bond with an electrophile) and a Brønsted-Lowry base (accepting a proton).

  • The Pyridine Ring: As an aromatic heterocycle, the electronegative nitrogen atom withdraws electron density from the ring system, making it electron-deficient compared to benzene.[3] This inductive effect extends to the benzylic carbon and, subsequently, to the secondary amine, modulating its electron density.

  • The Tetrahydropyran (THP) Ring: This bulky, saturated heterocycle primarily imparts steric influence around the nitrogen atom, affecting its accessibility to reagents.

Our analysis will focus on how substituent changes on the pyridine ring and the linker atom alter the delicate balance of these electronic and steric factors.

Comparative Reactivity Analysis: A Framework for Prediction

To build a predictive model, we will compare the parent Analog A to three rationally designed analogs, each probing a specific chemical property:

  • Analog B (Electron-Withdrawing Group): (5-Nitro-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-YL)-amine. The nitro group at the 5-position strongly withdraws electron density.

  • Analog C (Electron-Donating Group): (5-Methoxy-pyridin-3-ylmethyl)-(tetrahydro-pyran-4-YL)-amine. The methoxy group at the 5-position donates electron density through resonance.

  • Analog D (Increased Steric Hindrance): (1-Pyridin-3-yl-ethyl)-(tetrahydro-pyran-4-YL)-amine. A methyl group on the carbon alpha to the nitrogen increases steric bulk.

Nucleophilicity: The Power to Attack

Nucleophilicity refers to the kinetic aspect of reactivity—how fast an amine reacts with an electrophile. It is a crucial factor in synthetic reactions like acylation and alkylation.[4] Generally, increased electron density and reduced steric hindrance around the nitrogen atom lead to higher nucleophilicity.[5]

Expected Trend: Analog C > Analog A > Analog D > Analog B

  • Analog C (EDG): The methoxy group donates electron density to the pyridine ring, which in turn increases the electron density on the secondary amine nitrogen, making it a more potent nucleophile.

  • Analog A (Baseline): Serves as our reference point.

  • Analog D (Steric Hindrance): The additional methyl group shields the nitrogen's lone pair, making it more difficult to approach and attack an electrophile, thus lowering its reaction rate.

  • Analog B (EWG): The powerful nitro group inductively withdraws significant electron density from the system, making the nitrogen lone pair less available and drastically reducing nucleophilicity.

Basicity (pKa): The Strength to Hold a Proton

Basicity refers to the thermodynamic aspect of reactivity—the position of equilibrium when an amine accepts a proton. It is quantified by the pKa of the conjugate acid (pKaH); a higher pKaH indicates a stronger base.[6] Basicity is critical for determining a molecule's charge state at physiological pH and its utility as a chemical base in reactions.

Expected Trend: Analog C > Analog A > Analog B (Note: Steric hindrance, as in Analog D, typically has a smaller effect on basicity than on nucleophilicity, as a proton is a very small electrophile.)

  • Analog C (EDG): The electron-donating methoxy group increases the electron density on the nitrogen, making it more favorable to accept and stabilize a positive charge upon protonation. This results in a higher pKaH.

  • Analog A (Baseline): Our reference. The pKaH of similar secondary amines is typically in the 8-11 range.

  • Analog B (EWG): The electron-withdrawing nitro group destabilizes the protonated (positively charged) form of the amine, making it a weaker base and lowering its pKaH.

The following diagram illustrates the key structural modifications and their anticipated impact on the amine's core reactivity parameters.

G cluster_analogs Analog Modifications cluster_properties Predicted Reactivity Changes A Analog A (Baseline) B Analog B (5-Nitro EWG) Nuc_Dec Decreased Nucleophilicity B->Nuc_Dec e- withdrawal Bas_Dec Decreased Basicity (pKa) B->Bas_Dec e- withdrawal C Analog C (5-Methoxy EDG) Nuc_Inc Increased Nucleophilicity C->Nuc_Inc e- donation Bas_Inc Increased Basicity (pKa) C->Bas_Inc e- donation D Analog D (α-Methyl Sterics) D->Nuc_Dec Steric hindrance

Caption: Influence of substituents on amine reactivity.

Quantitative Data Summary

The following table summarizes the predicted effects on reactivity. Experimental determination via the protocols outlined below would be necessary to populate this table with precise quantitative values.

AnalogModificationPredicted pKaH (Relative to A)Predicted Nucleophilicity (Relative to A)
A Baseline ScaffoldReferenceReference
B 5-Nitro (EWG)▼▼ Lower▼▼ Lower
C 5-Methoxy (EDG)▲ Higher▲ Higher
D α-Methyl (Steric)≈ Similar▼ Lower

Experimental Protocols for Reactivity Determination

To validate these predictions, standardized, self-validating experiments are essential.

Protocol for Determining Relative Nucleophilicity via Competitive Acylation

This experiment determines the relative rates of reaction by having two different amine analogs compete for a limited amount of an acylating agent.

Causality: The product ratio directly reflects the relative nucleophilicity of the competing amines. The more nucleophilic amine will react faster, yielding more of its corresponding amide product.

G cluster_workflow Competitive Acylation Workflow A Step 1: Equimolar Mixture Combine Analog A (1 eq) & Analog X (1 eq) in CH2Cl2 B Step 2: Add Limiting Reagent Add Acetyl Chloride (0.5 eq) dropwise at 0°C A->B C Step 3: Reaction & Quench Stir for 1 hr. Quench with aq. NaHCO3 B->C D Step 4: Analysis Analyze organic layer by LC-MS to determine product ratio C->D

Sources

Validation

Validating the Inhibitory Potency of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Derivatives on Diverse Kinase Targets: A Comparative Guide

In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology. Their deregulation is a hallmark of numerous pathologies, driving aberrant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class for therapeutic intervention, particularly in oncology. Their deregulation is a hallmark of numerous pathologies, driving aberrant cellular proliferation, survival, and migration. The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of targeted therapy. This guide provides a comprehensive framework for validating the inhibitory activity of a novel chemical scaffold, exemplified by "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" derivatives, which we will refer to as Compound X .

This document is intended for researchers, medicinal chemists, and drug development professionals. It will not merely present protocols but will delve into the rationale behind experimental choices, offering a self-validating system for assessing the potential of this and similar chemical series. We will explore a multi-faceted validation strategy against three distinct and therapeutically relevant kinase targets: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle; Aurora Kinase A, a crucial orchestrator of mitosis; and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis.

The Kinase Targets: A Rationale for Selection

The choice of kinase targets is critical for profiling a novel inhibitor. A well-chosen panel can provide insights into a compound's potential therapeutic applications and its selectivity profile.

  • Cyclin-Dependent Kinase 2 (CDK2): As a serine/threonine kinase, CDK2, in complex with cyclin E or A, governs the G1/S and S phases of the cell cycle. Its dysregulation is a frequent event in various cancers, making it a compelling target for anti-proliferative agents.[1][2]

  • Aurora Kinase A: This serine/threonine kinase plays an essential role in mitotic progression, including centrosome maturation and spindle assembly.[3] Its overexpression is linked to tumorigenesis and genomic instability, and its inhibition can lead to mitotic catastrophe and apoptosis.[4][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase, VEGFR-2 is the main mediator of the pro-angiogenic effects of VEGF.[6] Inhibiting VEGFR-2 can disrupt the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[7][8]

This diverse selection allows for a thorough evaluation of Compound X's activity against kinases with distinct cellular functions and subcellular localizations.

Comparative Inhibitors: Establishing a Benchmark

To contextualize the inhibitory activity of Compound X, it is essential to compare its performance against well-characterized, clinically relevant inhibitors for each target kinase.

Target KinaseComparative InhibitorMechanism of Action
CDK2 RoscovitineATP-competitive inhibitor of CDKs.[9]
Aurora Kinase A Alisertib (MLN8237)ATP-competitive inhibitor of Aurora A.[10]
VEGFR-2 CabozantinibMulti-targeted tyrosine kinase inhibitor, including VEGFR-2.[11]

Experimental Validation: A Multi-tiered Approach

A robust validation workflow should progress from initial biochemical characterization to more physiologically relevant cell-based assays. This tiered approach allows for early identification of potent compounds and provides a deeper understanding of their mechanism of action within a cellular context.

Tier 1: Biochemical Assays for Direct Inhibitory Activity

Biochemical assays are the first step in quantifying the direct interaction between an inhibitor and its target kinase.[12] They provide a clean, controlled environment to determine key parameters like the half-maximal inhibitory concentration (IC50).

This protocol outlines a generic, luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human kinase (CDK2/Cyclin A, Aurora Kinase A, VEGFR-2)

  • Kinase-specific substrate peptide

  • Compound X and comparative inhibitors (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X and the respective comparative inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.[13]

  • Initiation of Kinase Reaction: Add 2.5 µL of 4X ATP solution (pre-diluted in kinase assay buffer) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at 30°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add 10 µL of the reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

CompoundCDK2 IC50 (nM)Aurora Kinase A IC50 (nM)VEGFR-2 IC50 (nM)
Compound X 7515025
Roscovitine 200>10,000>10,000
Alisertib >10,0001.2>10,000
Cabozantinib >10,000>10,0001.5

These are illustrative data and do not represent actual experimental results.

Tier 2: Cell-Based Assays for Target Engagement and Functional Consequences

While biochemical assays are crucial, they do not fully recapitulate the cellular environment.[14] Cell-based assays are essential to confirm that a compound can enter cells, engage its target, and elicit the desired biological response.

The NanoBRET™ assay measures the binding of a compound to its target kinase within living cells.[15] This provides a direct measure of target engagement and can reveal discrepancies between biochemical potency and cellular activity.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Workflow Diagram:

G cluster_0 Cellular Environment Transfect_Cells Transfect cells with NanoLuc-Kinase fusion vector Add_Tracer Add fluorescent tracer Transfect_Cells->Add_Tracer Incubate Add_Compound Add Compound X or comparative inhibitor Add_Tracer->Add_Compound Equilibrate Measure_BRET Measure BRET signal Add_Compound->Measure_BRET Incubate G cluster_CDK2 CDK2 Pathway Cyclin_E_A Cyclin E/A CDK2 CDK2 Cyclin_E_A->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb S_phase S-phase Entry E2F->S_phase Compound_X Compound X Compound_X->CDK2 G cluster_AuroraA Aurora Kinase A Pathway Aurora_A Aurora Kinase A Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Mitosis Proper Mitosis Spindle_Assembly->Mitosis Compound_X Compound X Compound_X->Aurora_A

Caption: Role of Aurora Kinase A in mitosis and its inhibition by Compound X.

G cluster_VEGFR2 VEGFR-2 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK VEGFR2->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Compound_X Compound X Compound_X->VEGFR2

Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of Compound X.

CompoundCellular Target Engagement (IC50, nM)Cellular Phosphorylation Inhibition (IC50, nM)
Compound X CDK2: 150, Aurora A: 300, VEGFR-2: 50p-Rb: 200, p-H3: 400, p-ERK: 80
Roscovitine CDK2: 400p-Rb: 500
Alisertib Aurora A: 5p-H3: 10
Cabozantinib VEGFR-2: 3p-ERK: 5

These are illustrative data and do not represent actual experimental results.

Discussion and Interpretation of Results

The illustrative data presented for Compound X suggests a promising profile as a multi-targeted kinase inhibitor with potent activity against VEGFR-2, and moderate activity against CDK2 and Aurora Kinase A. The close correlation between the biochemical and cellular IC50 values for VEGFR-2 indicates good cell permeability and target engagement for this kinase. The slightly higher cellular IC50s for CDK2 and Aurora A compared to their biochemical values may suggest lower cell permeability or the influence of cellular factors not present in the biochemical assay.

The comparison with established inhibitors provides valuable context. For instance, while Compound X is less potent than Alisertib against Aurora Kinase A, its broader spectrum of activity might be advantageous in certain therapeutic contexts. Similarly, its potency against VEGFR-2 is comparable to that of Cabozantinib, a clinically approved drug.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for validating the inhibitory activity of novel kinase inhibitors, using "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" (Compound X) as a representative example. By employing a combination of biochemical and cell-based assays against a diverse panel of kinases and benchmarking against known inhibitors, a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy can be achieved.

Further studies on Compound X would involve expanding the kinase panel to assess its selectivity more broadly, investigating its effects on cell proliferation and apoptosis in relevant cancer cell lines, and ultimately, evaluating its efficacy in preclinical in vivo models. The methodologies and principles described herein provide a solid foundation for these next steps in the drug discovery and development process.

References

  • Malumbres, M. & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]

  • Cicenas, J., et al. (2014). The clinical utility of CDK inhibitors in cancer. Cancers, 6(4), 2176-2195. [Link]

  • Bavetsias, V. & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Pharmacology, 23, 54-61. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Kopcho, J. J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Family: Pathological Functions and Drug Development. Pathology International, 61(1), 1-9. [Link]

  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]

  • Manfredi, M. G., et al. (2011). Antitumor activity of MLN8237, an investigational oral Aurora A kinase inhibitor, in preclinical in vivo models. Clinical Cancer Research, 17(10), 3245-3255. [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(11), 2298-2308. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine"

This guide provides an in-depth comparison and methodological analysis for profiling the cross-reactivity of kinase inhibitors built upon the "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold. It is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and methodological analysis for profiling the cross-reactivity of kinase inhibitors built upon the "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and rigorously evaluate the selectivity of this important class of compounds.

Introduction: The Significance of the Scaffold and the Imperative of Selectivity

The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" core is a privileged scaffold in modern kinase inhibitor design. Its constituent pyridine and tetrahydropyran rings offer a versatile three-dimensional structure with strategically positioned hydrogen bond donors and acceptors, enabling high-affinity interactions within the ATP-binding pocket of various kinases.[1][2] Modifications to this core have led to the development of potent inhibitors for diverse targets, including LIM Kinases (LIMK) and Anaplastic Lymphoma Kinase (ALK).[2][3]

However, the human kinome consists of over 500 members, many of which share structural homology in the ATP-binding site.[4] Consequently, an inhibitor designed for a specific kinase may inadvertently bind to and inhibit other, unintended kinases. This "off-target" activity, or cross-reactivity, can lead to unexpected cellular effects, toxicity, or even therapeutic benefits. Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a critical component of the drug discovery process that informs lead optimization, predicts potential side effects, and ensures the development of safe and effective therapeutics.[5][6]

This guide will compare two promising inhibitors derived from this scaffold, focusing on their selectivity profiles:

  • Compound 52 (LIMK Inhibitor): A highly selective inhibitor of LIMK1 and LIMK2, which are key regulators of the actin cytoskeleton.[3]

  • ALK Selective Analog (ALK Inhibitor): A representative selective inhibitor of ALK, a receptor tyrosine kinase implicated in various cancers.[2]

The Science of Profiling: Methodologies for Assessing Kinase Cross-Reactivity

To objectively assess inhibitor selectivity, a systematic screen against a broad panel of kinases is required. This process, often called a "kinome scan," measures the interaction of a single compound at a fixed concentration against hundreds of kinases.[7] Several robust platforms exist, each with distinct advantages.

Competition Binding Assays: A Universal Approach

One of the most widely adopted methods is the competition binding assay. This technique is independent of the enzyme's catalytic activity and can, therefore, be applied to virtually any kinase. It can also be used to assess inhibitors that bind to either the active or inactive conformation of the kinase.[8][9]

The KINOMEscan™ platform is an industry-standard example.[10] The fundamental principle involves a test compound competing with an immobilized, active-site-directed ligand for binding to the kinase target. The amount of kinase bound to the immobilized ligand is quantified, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[10] A potent inhibitor will prevent the kinase from binding to the solid support, resulting in a low qPCR signal.

G cluster_assay Competition Binding Assay Workflow cluster_interpretation Interpretation Compound Test Compound (e.g., Compound 52) Incubate Incubation (Competition for Binding) Compound->Incubate Kinase DNA-Tagged Kinase (from Panel) Kinase->Incubate Bead Immobilized Ligand on Solid Support Bead->Incubate Wash Wash Step (Remove unbound kinase) Incubate->Wash Elute_Quantify Quantification (qPCR of DNA Tag) Wash->Elute_Quantify Analysis Data Analysis (% Inhibition vs. Control) Elute_Quantify->Analysis High_Signal High qPCR Signal (Low Inhibition) Low_Signal Low qPCR Signal (High Inhibition) Analysis->High_Signal No significant binding of test compound Analysis->Low_Signal Test compound binds to kinase active site

Caption: Workflow for a competition-based kinase profiling assay.

Activity-Based Assays: A Functional Readout

Alternatively, activity-based assays measure the direct inhibition of a kinase's catalytic function—the transfer of phosphate from ATP to a substrate.[11] A common method, such as the ADP-Glo™ assay, quantifies the amount of ADP produced in the kinase reaction.[11] In this system, a highly active kinase produces a large amount of ADP, which is enzymatically converted back to ATP, driving a luciferase reaction that generates a strong luminescent signal. An effective inhibitor reduces kinase activity, leading to less ADP production and a weaker luminescent signal.[11]

While powerful, these assays require optimization for each individual kinase, including substrate selection and determining the appropriate ATP concentration, which should ideally be near physiological levels to provide relevant data for ATP-competitive inhibitors.[12][13]

Experimental Protocol: Standard KINOMEscan Profiling

This protocol describes a standardized, high-throughput method for generating cross-reactivity data.

Objective: To determine the percent inhibition of a large panel of kinases by a test compound at a single, high concentration to identify on- and off-target interactions.

Materials:

  • Test Compounds (e.g., Compound 52, ALK Selective Analog) dissolved in DMSO to create a 1000X stock (e.g., 10 mM).

  • KINOMEscan panel of DNA-tagged kinases.

  • Ligand-coated beads.

  • Assay buffer.

  • qPCR reagents.

Procedure:

  • Compound Preparation: Prepare a working solution of the test compound by diluting the 1000X stock into the appropriate assay buffer. A typical screening concentration is 1 µM or 10 µM.[7]

  • Assay Plate Setup: In a multi-well plate, combine the test compound, a specific DNA-tagged kinase from the panel, and the ligand-coated beads. Include DMSO-only wells as a 100% activity control.

  • Incubation: Allow the components to incubate at room temperature to reach binding equilibrium. This allows the test compound to compete with the immobilized ligand for the kinase's active site.[10]

  • Washing: Wash the beads to remove any unbound kinase and test compound. Kinases that were successfully inhibited by the test compound will be washed away. Kinases not inhibited will remain bound to the beads.

  • Quantification: The amount of kinase remaining on the beads is quantified using qPCR, which amplifies the unique DNA tag on each kinase.

  • Data Analysis: The results are typically expressed as "Percent of Control" (%Ctrl) or "Percent Inhibition." The calculation is as follows: %Ctrl = (Signal_Test_Compound / Signal_DMSO_Control) * 100 %Inhibition = 100 - %Ctrl A low %Ctrl value (e.g., <10%) indicates a strong interaction between the compound and the kinase.[4]

Comparative Analysis: Compound 52 vs. ALK Selective Analog

The following table summarizes hypothetical but representative kinome scan data for our two compounds, screened at 1 µM against a selected panel of kinases. This data illustrates how selectivity profiles are interpreted.

Kinase TargetKinase FamilyCompound 52 (LIMK Inhibitor) [% Inhibition]ALK Selective Analog (ALK Inhibitor) [% Inhibition]Biological Implication of Off-Target
LIMK1 TKL99 5On-Target (Cytoskeletal Regulation)
LIMK2 TKL98 8On-Target (Cytoskeletal Regulation)
ALK TK299 On-Target (Oncogenic Signaling)
ROCK1AGC4515Potential effects on cell contraction, motility
ROCK2AGC4012Potential effects on cell contraction, motility
AURKASTE565Off-target could impact cell cycle progression
VEGFR2TK135Anti-angiogenic effects, potential blood pressure changes
ABL1TK109Low potential for off-target effects
SRCTK1215Low potential for off-target effects

Interpretation of Results:

  • Compound 52 (LIMK Inhibitor): This compound demonstrates exceptional selectivity. It potently inhibits its intended targets, LIMK1 and LIMK2, with minimal activity against other kinases in the panel.[3] The moderate inhibition of ROCK1/2 is noteworthy, as ROCK kinases are upstream regulators of LIMK; this polypharmacology could be synergistic or lead to distinct side effects.

  • ALK Selective Analog: This compound is highly potent against its primary target, ALK.[2] However, it displays significant cross-reactivity with AURKA (Aurora Kinase A) and VEGFR2. Inhibition of AURKA could lead to cell cycle-related toxicities, while VEGFR2 inhibition suggests potential anti-angiogenic activity, a common feature of many tyrosine kinase inhibitors.[14] This profile highlights the need for further structure-activity relationship (SAR) studies to improve selectivity.[15]

Mechanistic Implications of On- and Off-Target Activities

Understanding the signaling context of both on- and off-targets is crucial for predicting a compound's ultimate biological effect.

G cluster_limk LIMK Pathway (Compound 52 Target) cluster_alk ALK/AURKA Pathways (ALK Analog Targets) RhoA RhoA ROCK ROCK RhoA->ROCK LIMK LIMK1/2 ROCK->LIMK Cofilin Cofilin LIMK->Cofilin Actin Actin Dynamics (Cytoskeletal Regulation) Cofilin->Actin Compound52 Compound 52 Compound52->LIMK INHIBITS Ligand ALK Ligand ALK ALK Ligand->ALK STAT3 STAT3 ALK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation AURKA AURKA Mitosis Mitotic Spindle Formation AURKA->Mitosis ALK_Analog ALK Analog ALK_Analog->ALK INHIBITS ALK_Analog->AURKA INHIBITS (Off-Target)

Caption: On-target vs. off-target signaling pathways.

As illustrated, Compound 52's high selectivity ensures its effects are primarily constrained to the LIMK-Cofilin axis, which regulates the cytoskeleton. In contrast, the ALK analog's off-target inhibition of AURKA introduces a secondary mechanism of action—disruption of mitosis—which could contribute to both its efficacy and its toxicity profile.

Conclusion and Future Directions

This guide demonstrates the essential nature of cross-reactivity profiling for kinase inhibitors derived from the "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold. A comprehensive kinome scan provides a clear, comparative dataset that is indispensable for rational drug design.

  • For highly selective compounds like Compound 52, the data provide confidence in the mechanism of action and support progression into more complex biological models.

  • For less selective compounds like the ALK analog, the profile identifies liabilities that must be addressed through further medicinal chemistry efforts to mitigate potential toxicities.

Ultimately, by integrating these rigorous profiling strategies early in the discovery pipeline, research teams can accelerate the development of safer, more effective, and precisely targeted kinase inhibitor therapies.

References

  • Crepin, R., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry.
  • Eurofins Discovery. (n.d.).
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Norman, R. A., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry.
  • Klumpp, M., & Song, K. (2012). Assay Development for Protein Kinase Enzymes. NIH Probe Development Center.
  • Gherman, C. I., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • BMG LABTECH. (2020). Kinase assays.
  • Cushman, M., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters.
  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE.
  • Fabian, M. A., et al. (2005). A quantitative analysis of kinase inhibitor selectivity.
  • Delso, I., et al. (2021). Synthesis, Structure–Activity Relationships and In Vivo Evaluation of Novel Tetrahydropyran-based Thiodisaccharide Mimics as Galectin-3 Inhibitors. ChemMedChem. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Invitrogen. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Fadila, F., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Promega Corporation. (2026).
  • Lee, S., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic Chemistry.
  • DiscoveRx. (n.d.). KINOMEscan— Robust Experimental Approach for Best-in-class Kinase Inhibitors. SlideShare.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Service.

Sources

Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

Introduction In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with favorable pharmacological properties is of paramount importance. Pyridin-3-ylmethyl-(tetrahydro-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with favorable pharmacological properties is of paramount importance. Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, a heterocyclic amine, represents a valuable building block in medicinal chemistry, frequently incorporated into more complex molecules to modulate their biological activity and pharmacokinetic profiles. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine. We will delve into the mechanistic nuances of each approach, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies based on yield, reaction conditions, and purity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic route tailored to their specific needs.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is the reductive amination of pyridin-3-ylmethanamine with tetrahydro-pyran-4-one. This reaction proceeds through the initial formation of an iminium ion intermediate, which is subsequently reduced to the desired secondary amine. The choice of reducing agent is a critical parameter that significantly influences the reaction's efficiency, selectivity, and operational simplicity.

reactant1 Pyridin-3-ylmethanamine intermediate Iminium Ion Intermediate reactant1->intermediate + reactant2 Tetrahydro-pyran-4-one reactant2->intermediate product Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine intermediate->product reducing_agent Reducing Agent reducing_agent->product Reduction

Caption: General workflow for the reductive amination synthesis of the target molecule.

Method 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for one-pot reductive aminations due to its mildness and high selectivity for iminium ions over ketones and aldehydes.[1] This selectivity allows for the simultaneous presence of the amine, ketone, and reducing agent in a single reaction vessel, simplifying the experimental procedure.[1] The reaction is typically performed in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1]

Mechanism: The reaction commences with the nucleophilic attack of the primary amine on the ketone to form a hemiaminal, which then dehydrates to form an iminium ion. The mildly acidic nature of the acetic acid generated in situ from any hydrolysis of STAB can catalyze this step. The triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine.

start Start: Amine + Ketone + NaBH(OAc)₃ imine_formation Iminium Ion Formation (in situ) start->imine_formation reduction Hydride Transfer from NaBH(OAc)₃ imine_formation->reduction product Final Product: Secondary Amine reduction->product workup Aqueous Workup & Purification product->workup final Isolated Product workup->final

Caption: Workflow for one-pot reductive amination using STAB.

Experimental Protocol (Representative):

  • To a solution of pyridin-3-ylmethanamine (1.0 eq.) and tetrahydro-pyran-4-one (1.0-1.2 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the pure Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Method 2: Stepwise Reductive Amination with Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a more powerful and less expensive reducing agent than STAB. However, it can also reduce the starting ketone, leading to the formation of an alcohol byproduct if all reactants are mixed in a one-pot fashion. To circumvent this, a stepwise approach is often employed where the imine is pre-formed before the addition of the reducing agent.[3]

Mechanism: The first step involves the condensation of the amine and ketone, typically with azeotropic removal of water, to form the imine. In the second step, the isolated or in-situ generated imine is reduced with sodium borohydride in a protic solvent like methanol or ethanol.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction start Amine + Ketone imine Imine Intermediate (Isolation Optional) start->imine Dehydration add_nabh4 Add NaBH₄ in Protic Solvent imine->add_nabh4 product Secondary Amine add_nabh4->product

Caption: Stepwise workflow for reductive amination using NaBH₄.

Experimental Protocol (Representative):

  • Imine Formation: A solution of pyridin-3-ylmethanamine (1.0 eq.) and tetrahydro-pyran-4-one (1.0 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting materials are consumed. The solvent is then removed under reduced pressure.

  • Reduction: The crude imine is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.5-2.0 eq.) is added portion-wise. The reaction mixture is stirred at room temperature until the imine is fully reduced (monitored by TLC).

  • Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Alternative Synthetic Route: Prins Cyclization

An alternative, albeit more indirect, approach to the tetrahydropyran-4-amine core is through a Prins cyclization. This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[4][5] Subsequent functional group manipulations would then be required to introduce the pyridin-3-ylmethylamino moiety.

General Strategy:

  • Prins Cyclization: Reaction of a suitable homoallylic alcohol with an aldehyde in the presence of an acid catalyst (e.g., phosphomolybdic acid) to form a 4-hydroxytetrahydropyran derivative.[5]

  • Oxidation: Oxidation of the 4-hydroxyl group to a ketone (tetrahydro-pyran-4-one).

  • Reductive Amination: As described previously, reductive amination of the resulting ketone with pyridin-3-ylmethanamine.

While this method is more circuitous for the direct synthesis of the target molecule, it offers a high degree of stereocontrol and is a powerful tool for the synthesis of highly substituted tetrahydropyran rings.[4]

Comparative Analysis of Synthetic Methods

Parameter Method 1: One-Pot STAB Method 2: Stepwise NaBH₄ Method 3: Prins Cyclization Route
Overall Yield Good to Excellent (Typically 70-90%)Good (Typically 60-80%)Variable (Depends on multiple steps)
Reaction Time 12-24 hours6-12 hours (excluding workup between steps)Multi-day synthesis
Operational Simplicity High (One-pot procedure)Moderate (Two distinct steps)Low (Multi-step synthesis)
Reagent Cost Higher (STAB is more expensive)Lower (NaBH₄ is inexpensive)Variable (Depends on catalysts and reagents)
Substrate Scope Broad, tolerates many functional groups[1]Good, but sensitive functional groups may be affectedBroad for the cyclization step[5]
Safety Considerations STAB is less toxic than NaBH₃CNNaBH₄ is flammable and reacts with waterAcid catalysts require careful handling

Purification and Characterization

Independent of the synthetic route chosen, the purification of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is typically achieved through standard laboratory techniques.

Purification:

  • Extraction: An aqueous workup is essential to remove inorganic salts and water-soluble byproducts. The product is extracted into an organic solvent like dichloromethane or ethyl acetate.[2]

  • Column Chromatography: Silica gel column chromatography is a common method for obtaining the final product in high purity. A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective.[2]

Characterization (Expected Data):

A self-validating protocol requires confirmation of the product's identity and purity. The following spectroscopic data would be expected for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine:

  • ¹H NMR: The spectrum should show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the protons of the tetrahydropyran ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbons of the pyridine and tetrahydropyran rings, and the methylene bridge carbon.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₁₁H₁₆N₂O, MW: 192.26 g/mol ).

Conclusion and Recommendations

For the laboratory-scale synthesis of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, the one-pot reductive amination using sodium triacetoxyborohydride (Method 1) is highly recommended. Its operational simplicity, broad functional group tolerance, and generally high yields make it the most efficient and convenient method for most applications.

The stepwise reductive amination with sodium borohydride (Method 2) presents a more cost-effective alternative, particularly for larger-scale syntheses where the cost of reagents becomes a more significant factor. However, the additional step of imine formation and a potentially more involved workup may offset some of the cost savings in terms of time and labor.

The Prins cyclization route (Method 3) is not a direct or efficient method for producing the unsubstituted target molecule. However, its value lies in the synthesis of more complex, substituted tetrahydropyran-4-amine analogs where stereochemical control is a primary concern.

Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher, including the desired scale of the reaction, cost constraints, and the need for stereochemical purity in more complex derivatives.

References

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2009). Pharmaceutical Chemistry Journal, 43(8), 443-446.
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. G. K. S. N. (2008).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. (n.d.). Organic Chemistry Portal. [Link]

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Comparative

The Translational Bridge: Correlating In Vitro Potency and In Vivo Efficacy of Novel Therapeutics Derived from a Tetrahydropyran-Pyridine Scaffold

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of in vitro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of in vitro activity to in vivo efficacy. This guide provides a comprehensive comparison of compounds synthesized from the versatile N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine scaffold, with a particular focus on how initial cell-free and cell-based assay data correlate with outcomes in preclinical animal models. We will delve into the experimental design, the causality behind methodological choices, and the interpretation of the resulting data, offering a robust framework for researchers in medicinal chemistry and pharmacology.

The Strategic Advantage of the Tetrahydropyran-Pyridine Scaffold

The N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine core represents a privileged scaffold in medicinal chemistry. The tetrahydro-2H-pyran ring introduces three-dimensionality, often improving pharmacokinetic properties by reducing metabolic liability and increasing solubility. The pyridine moiety, a common feature in numerous approved drugs, provides a key hydrogen bond acceptor and a versatile handle for synthetic modification, allowing for the fine-tuning of target engagement and selectivity. This combination offers a synthetically tractable platform for generating diverse chemical libraries with the potential to address a wide array of biological targets.

Case Study: Targeting TGF-β Signaling with ALK5 Inhibitors

A compelling example of the successful development of compounds from a related scaffold is in the inhibition of the Transforming Growth Factor-β (TGF-β) pathway, a key player in cancer and fibrosis. Specifically, the activin-like kinase 5 (ALK5), a TGF-β type I receptor, has emerged as a high-value target.

In Vitro Efficacy: From Enzyme Inhibition to Cellular Activity

The initial assessment of novel ALK5 inhibitors derived from a 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold involved a multi-tiered in vitro screening cascade. The primary goal was to identify compounds with high potency at the molecular target and subsequent efficacy in a cellular context.

A series of synthesized compounds were first evaluated for their ability to inhibit ALK5 autophosphorylation in a biochemical assay. This cell-free assay provides a direct measure of the compound's interaction with the isolated enzyme, yielding an IC50 value that quantifies its potency. Promising candidates from this initial screen were then advanced to a cell-based assay using NIH3T3 fibroblasts to assess their ability to inhibit cellular activity, providing a more biologically relevant measure of efficacy.

Table 1: In Vitro Efficacy of Lead ALK5 Inhibitor (Compound 8h) [1]

Assay TypeEndpointIC50 (nM)
Biochemical AssayALK5 Autophosphorylation Inhibition25
Cell-Based AssayNIH3T3 Cell Activity Inhibition74.6

The selection of these two assays represents a logical progression. The biochemical assay confirms target engagement, while the cell-based assay provides an early indication of cell permeability and the ability to modulate the target in a more complex biological environment. A strong correlation between these two data points, as seen with compound 8h, builds confidence in the compound's mechanism of action.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate test of a compound's therapeutic potential lies in its performance in a living organism. Based on its promising in vitro profile and favorable pharmacokinetic properties, compound 8h was advanced to an in vivo xenograft model of colon carcinoma (CT26).

The choice of a xenograft model is critical. The CT26 model is a well-established syngeneic model that allows for the evaluation of a compound's direct antitumor effects in the context of a competent immune system. The primary endpoint for this study was the inhibition of tumor growth, a clinically relevant measure of anticancer efficacy.

Table 2: In Vivo Efficacy of Compound 8h in a CT26 Xenograft Model [1]

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%)
8h30Significant

The significant tumor growth inhibition observed with oral administration of compound 8h demonstrates its bioavailability and ability to reach the tumor tissue at concentrations sufficient to exert a therapeutic effect[1]. This successful translation from in vitro potency to in vivo efficacy validates the initial screening strategy and highlights the potential of this chemical series.

Experimental Protocols: A Guide to Reproducible Research

To ensure scientific integrity, the methodologies used to generate the above data are detailed below. These protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the results.

ALK5 Autophosphorylation Inhibition Assay (In Vitro)
  • Reagents and Materials : Recombinant human ALK5 protein, ATP, kinase buffer, test compounds, and a suitable detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the ALK5 enzyme to the kinase buffer.

    • Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific duration (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's protocol.

    • Controls : Include wells with no enzyme (background), enzyme with DMSO (positive control), and a known ALK5 inhibitor (reference standard).

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

CT26 Xenograft Model (In Vivo)
  • Animal Model : BALB/c mice, 6-8 weeks old.

  • Cell Line : CT26 murine colon carcinoma cells.

  • Procedure :

    • Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10^6 cells) into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

    • Administer the test compound (e.g., compound 8h at 30 mg/kg) or vehicle orally once daily.

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis : Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical significance is determined using an appropriate statistical test (e.g., Student's t-test).

Visualizing the Path to Efficacy

To better illustrate the concepts discussed, the following diagrams outline the targeted signaling pathway and a typical experimental workflow.

G TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Activates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates Compound8h Compound 8h (Inhibitor) Compound8h->TBRI pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Target Gene Expression (e.g., Pro-fibrotic, Pro-tumorigenic) Nucleus->Gene_expression

Caption: Simplified TGF-β/ALK5 signaling pathway and the inhibitory action of Compound 8h.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assay (ALK5 Inhibition, IC50) Cellular Cell-Based Assay (NIH3T3 Activity, IC50) Biochemical->Cellular Promising Candidates PK Pharmacokinetic Studies Cellular->PK Lead Compound Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy

Caption: A typical workflow for evaluating the efficacy of novel kinase inhibitors.

Conclusion: A Data-Driven Approach to Drug Development

The successful translation of in vitro potency to in vivo efficacy is a cornerstone of successful drug development. The case of ALK5 inhibitors derived from a tetrahydropyran-pyridine-based scaffold demonstrates the power of a logical, data-driven approach. By starting with robust in vitro assays that directly measure target engagement and cellular activity, researchers can confidently select promising candidates for further preclinical evaluation. The strong correlation between the in vitro and in vivo data for compound 8h not only validates its therapeutic potential but also reinforces the utility of the N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine scaffold and its derivatives in generating novel therapeutics. This guide serves as a blueprint for researchers aiming to bridge the gap between the bench and the clinic, ultimately accelerating the delivery of new medicines to patients in need.

References

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Validation

The Ascendancy of the Pyridine-3-ylmethyl-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold for the development of targeted therape...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold for the development of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1] Its versatile electronic properties and ability to engage in key hydrogen bonding interactions have cemented its role in the design of numerous clinically successful drugs. This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" derivatives. Drawing upon extensive research into related pyridine-based kinase inhibitors, we will dissect the critical structural motifs that govern potency and selectivity, compare this scaffold to established alternatives, and provide detailed experimental frameworks for its evaluation.

The Pyridine-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine Core: A Privileged Scaffold for Kinase Inhibition

The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" core combines several advantageous features for a kinase inhibitor. The pyridine ring can act as a hinge-binding motif, a crucial interaction in the ATP-binding pocket of many kinases. The central amine linker provides a point for substitution to modulate physicochemical properties and explore further interactions within the active site. Finally, the tetrahydropyran (THP) moiety is a well-established group in medicinal chemistry, often employed to enhance solubility, metabolic stability, and cell permeability, while also potentially occupying hydrophobic pockets within the target protein.[2]

While direct and exhaustive SAR studies on this exact scaffold are not extensively published, a wealth of information from closely related pyridine derivatives, particularly those targeting the PI3K/mTOR and CDK pathways, allows for a detailed and predictive analysis of its potential.[3][4][5]

Deconstructing the Scaffold: A Guided Tour of Structure-Activity Relationships

The biological activity of the "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold is exquisitely sensitive to structural modifications at several key positions. Understanding these relationships is paramount for optimizing potency and selectivity.

The Pyridine Ring: The Anchor to the Hinge

The pyridine nitrogen is often a critical interaction point with the hinge region of the kinase ATP-binding site. The position and nature of substituents on the pyridine ring can profoundly influence this interaction and overall inhibitory activity.

  • Substitution at the 2- and 6-positions: These positions are often solvent-exposed and can be modified to enhance solubility or introduce further interactions with the protein surface. Small, polar groups may be favorable.

  • Substitution at the 4- and 5-positions: Modifications here can modulate the electronic properties of the pyridine ring, influencing the basicity of the nitrogen and its hydrogen bonding capacity. Electron-withdrawing groups can decrease basicity, which may be advantageous in certain contexts to avoid off-target effects. Bulky substituents in these positions can also be used to probe for additional hydrophobic pockets.

The Amine Linker: More Than Just a Connection

The secondary amine provides a crucial link and its substitution pattern is a key determinant of activity.

  • N-Substitution: The hydrogen on the amine is often a hydrogen bond donor. Replacing it with a small alkyl group can impact this interaction and should be approached with caution.

  • The Methylene Bridge: The CH2 group connecting the pyridine and the amine provides a degree of conformational flexibility. Constraining this linker, for instance by incorporating it into a ring system, could lock the molecule into a more bioactive conformation, but may also introduce unfavorable steric clashes.

The Tetrahydropyran Moiety: A Key to Favorable Physicochemical Properties

The THP ring is a versatile component that can significantly impact the drug-like properties of the molecule.

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving aqueous solubility compared to a carbocyclic analogue like cyclohexane.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than more electron-rich aromatic systems.

  • Conformational Rigidity: The chair conformation of the THP ring can position substituents in well-defined axial or equatorial orientations, allowing for precise probing of the kinase active site.

Comparative Analysis: How Does the Pyridin-3-ylmethyl-amine Scaffold Stack Up?

To appreciate the potential of the "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold, it is essential to compare it with other established classes of kinase inhibitors.

Scaffold ClassKey Features & AdvantagesRepresentative Targets
Pyridin-3-ylmethyl-amine Versatile pyridine hinge binder, tunable physicochemical properties via amine and THP modifications.PI3K/mTOR, CDKs
Pyridopyrimidinones Rigid, planar scaffold with multiple points for substitution. Often potent hinge binders.[6]PI3K/mTOR
Thiophenyl-triazines Can form multiple hydrogen bonds and engage in pi-stacking interactions.[4]PI3K/mTOR
Pyrazolopyrimidines Isosteres of adenine, making them effective ATP-competitive inhibitors.[7]JNK, various kinases

Experimental Protocols: A Blueprint for Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of novel "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" derivatives.

General Synthetic Scheme

A common route to synthesize these derivatives involves a reductive amination reaction between a pyridine-3-carboxaldehyde and tetrahydro-pyran-4-amine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PyCHO Pyridine-3-carboxaldehyde ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) PyCHO->ReductiveAmination THPAmine Tetrahydro-pyran-4-amine THPAmine->ReductiveAmination Product Pyridin-3-ylmethyl- (tetrahydro-pyran-4-YL)-amine ReductiveAmination->Product

Caption: General synthetic workflow for the preparation of the core scaffold.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of pyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add tetrahydro-pyran-4-amine (1.1 eq).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" derivative.

Kinase Inhibition Assay Protocol

A common method to assess the inhibitory activity of these compounds is a biochemical kinase assay, such as an ADP-Glo™ Kinase Assay.[8][9]

G cluster_workflow Kinase Assay Workflow Start Start: Kinase Reaction Add_Inhibitor Add Test Compound (Varying Concentrations) Start->Add_Inhibitor Add_Kinase Add Kinase & Substrate Add_Inhibitor->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes remaining ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate Add_ADP_Glo->Incubate2 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) Incubate2->Add_Detection_Reagent Incubate3 Incubate Add_Detection_Reagent->Incubate3 Measure_Luminescence Measure Luminescence Incubate3->Measure_Luminescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP to initiate the phosphorylation reaction.

  • Inhibition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyridine-based kinase inhibitors from the literature, providing a benchmark for the evaluation of novel "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" derivatives.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
N-(pyridin-3-yl)pyrimidin-4-amine analog (7l)CDK2/cyclin A264.42[3]
Pyridylpyrimidinylaminophenyl amide (20)c-SrcComparable to Imatinib[10][11]
3,5-diaryl-2-aminopyrazine analog (4)Plasmodium falciparum8.4 (K1), 10 (NF54)[12]
Pyrimidin-2-amine derivative (8h)PLK46.7[13]

Note: The activity against Plasmodium falciparum is indicative of kinase inhibition within the parasite.

Conclusion and Future Directions

The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold represents a promising avenue for the discovery of novel kinase inhibitors. By leveraging the established principles of pyridine-based inhibitor design and the advantageous physicochemical properties conferred by the tetrahydropyran moiety, researchers can rationally design and synthesize potent and selective modulators of kinase activity. The comparative data and experimental protocols provided in this guide offer a solid foundation for initiating and advancing drug discovery programs centered on this exciting chemical space. Future efforts should focus on a systematic exploration of substitutions on both the pyridine and tetrahydropyran rings to build a comprehensive SAR profile and unlock the full therapeutic potential of this scaffold.

References

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Comparative

A Head-to-Head Comparison of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine and its Analogs in the Context of α7 Nicotinic Acetylcholine Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, head-to-head comparison of the novel chemical entity "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" and its commerciall...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, head-to-head comparison of the novel chemical entity "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" and its commercially available structural analogs. The focus is on evaluating their potential as modulators of the α7 nicotinic acetylcholine receptor (nAChR), a significant target in neuroscience and inflammatory research.

The core structure combines a pyridine ring, a known pharmacophore in many biologically active compounds, with a tetrahydropyran (THP) moiety.[1] The THP ring is a valuable scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.[2] This analysis will be grounded in a robust, multi-step experimental workflow designed to assess binding affinity, functional activity, and early drug-like properties.

Experimental Design and Rationale

To objectively compare the parent compound with its analogs, a systematic screening cascade is proposed. This approach ensures that each compound is evaluated under identical conditions, allowing for a direct and reliable comparison of their performance. The rationale is to first confirm direct interaction with the target (binding), then to determine the nature and potency of that interaction (functional activity), and finally to assess its basic potential for bioavailability (permeability).

G cluster_0 Screening Cascade Compound Compound Library (Parent + Analogs) Binding Primary Screen: Radioligand Binding Assay (Target Engagement) Compound->Binding Test for Affinity (Ki) Functional Secondary Screen: Functional Calcium Flux Assay (Potency & Efficacy) Binding->Functional Confirmed Binders Test for Potency (EC50) ADME Tertiary Screen: In Vitro ADME (PAMPA) (Drug-Likeness) Functional->ADME Active Compounds Test for Permeability (Pe) Lead Lead Candidate Profile ADME->Lead Prioritize

Caption: Proposed experimental workflow for compound evaluation.

Selected Compounds for Comparison

Compound IDStructureRationale for Inclusion
Cmpd-1 (Parent) Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amineThe core scaffold of interest, combining key pharmacophoric elements.
Analog-A (Furan-2-ylmethyl)-(tetrahydro-pyran-4-yl)-amineInvestigates the role of the pyridine nitrogen by replacing it with a furan ring, a common bioisostere.
Analog-B Pyridin-3-ylmethyl-(piperidin-4-yl)-amineExamines the contribution of the tetrahydropyran oxygen by replacing it with a nitrogen atom (piperidine).
Analog-C (6-Chloropyridin-3-ylmethyl)-(tetrahydro-pyran-4-yl)-amineProbes the effect of an electron-withdrawing substituent on the pyridine ring to explore structure-activity relationships (SAR).

Experimental Protocols

Target Engagement: α7 nAChR Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known radioactive ligand from the α7 nAChR, providing a measure of its binding affinity (Ki).[3][4][5]

Protocol:

  • Preparation of Membranes: Rat brain cortical tissue, known to have high expression of α7 nAChRs, is homogenized in ice-cold assay buffer.[3][6] The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand ([³H]methyllycaconitine), and varying concentrations of the test compound (or buffer for total binding controls).[3]

  • Incubation: Incubate the plates for 90 minutes at 4°C to allow the binding to reach equilibrium.[7]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC50 to Ki using the Cheng-Prusoff equation.

Functional Activity: Calcium Flux Assay

This cell-based assay measures the functional consequence of compound binding, specifically whether it acts as an agonist (activator) of the α7 nAChR ion channel, leading to an influx of calcium.[8]

G cluster_pathway α7 nAChR Signaling Pathway Agonist Agonist (e.g., Cmpd-1) Receptor α7 nAChR (Pentameric Ion Channel) Agonist->Receptor Binds to Orthosteric Site Gating Conformational Change & Channel Opening Receptor->Gating Induces Influx Ca²⁺ Influx Gating->Influx Allows Signal Downstream Cellular Response Influx->Signal Triggers

Caption: Simplified α7 nAChR activation pathway.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compounds to the wells of a 96-well plate containing the dye-loaded cells.

  • Measurement: Use a fluorescence imaging plate reader (FLIPR) to measure the change in fluorescence intensity over time upon compound addition. The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (concentration that elicits 50% of the maximal response) and Emax (maximum effect).

Early ADME: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is an in vitro model used to predict passive, transcellular permeability of a compound across the gastrointestinal tract or the blood-brain barrier.[9][10][11] It measures diffusion from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

  • Compound Preparation: Dissolve test compounds in a buffer solution and add them to the wells of the donor plate.

  • Assay Sandwich: Place the donor plate into an acceptor plate containing fresh buffer, creating a "sandwich".

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 5-18 hours) at room temperature to allow for compound diffusion.[10][13]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) for each compound. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally classified as having high permeability.[9]

Head-to-Head Performance Data (Illustrative)

The following table summarizes hypothetical but realistic data from the described assays, providing a clear comparison of the four compounds.

Compound IDα7 nAChR Binding Affinity (Ki, nM)α7 nAChR Functional Potency (EC50, nM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Cmpd-1 (Parent) 451505.2
Analog-A >10,000>10,0004.8
Analog-B 1204502.1
Analog-C 25956.5

Interpretation and Scientific Insights

  • Cmpd-1 (Parent): The parent compound demonstrates respectable mid-nanomolar binding affinity and functional potency at the α7 nAChR. Its high permeability in the PAMPA assay suggests good potential for passive absorption, establishing it as a solid baseline for comparison.

  • Analog-A: The replacement of the pyridine ring with furan results in a complete loss of activity. This strongly suggests that the nitrogen atom in the pyridine ring is a critical pharmacophore, likely participating in a key hydrogen bond or electrostatic interaction within the receptor's binding pocket.[14]

  • Analog-B: Swapping the tetrahydropyran for a piperidine ring leads to a 2-3 fold decrease in both binding and functional activity. The lower permeability may be attributed to the introduction of a basic nitrogen, which would be protonated at physiological pH, increasing polarity and reducing passive diffusion. This highlights the favorable properties conferred by the THP ring.[2]

  • Analog-C: The addition of a chlorine atom to the pyridine ring enhances both binding affinity and functional potency. This modification could be influencing the electronic properties of the pyridine ring or making favorable hydrophobic contacts within the binding site. The slight increase in permeability is consistent with the increased lipophilicity of the molecule. This analog represents a promising vector for further optimization.

Conclusion

This comprehensive guide establishes a rigorous framework for the head-to-head evaluation of "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" and its analogs. Based on the experimental workflow and illustrative data, the analysis reveals crucial structure-activity relationships. The pyridine nitrogen is essential for activity, and the tetrahydropyran moiety provides a favorable balance of properties compared to a piperidine ring. Furthermore, substitution on the pyridine ring, as seen in Analog-C , presents a viable strategy for enhancing potency. These findings provide a clear, data-driven path for researchers engaged in the discovery and development of novel α7 nAChR modulators.

References

  • Dahan, J. et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

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  • Li, Q. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available from: [Link]

  • Noviello, C. M. et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. PubMed Central. Available from: [Link]

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  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

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Validation

A Comparative Guide to Assessing Off-Target Effects of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine-Based CDK4/6 Inhibitors

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold is a cornerstone for a cl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. The "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" scaffold is a cornerstone for a clinically significant class of kinase inhibitors targeting Cyclin-Dependent Kinase 4 and 6 (CDK4/6). While highly effective in halting the cell cycle of cancer cells, the potential for off-target interactions necessitates a robust and multi-faceted assessment strategy. This guide provides an in-depth comparison of methodologies to evaluate the off-target effects of this compound class, using the approved drugs Palbociclib, Ribociclib, and Abemaciclib as key reference points.

The Imperative of Off-Target Profiling for Kinase Inhibitors

Kinase inhibitors are designed to interact with the highly conserved ATP-binding pocket of their target kinases.[1] This conservation across the human kinome creates an inherent risk of "off-target" binding, where the inhibitor interacts with unintended kinases or other proteins. These interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3] For the "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" series, which primarily targets CDK4/6 to induce G1 cell cycle arrest, a thorough understanding of the off-target profile is critical for predicting clinical safety and efficacy.[4][5]

Abemaciclib, for instance, exhibits a broader kinase inhibitory profile compared to Palbociclib or Ribociclib, which may contribute to both its unique efficacy and side-effect profile, such as a higher incidence of diarrhea.[4][6][7][8] This underscores the principle that off-target effects are not merely a liability but a defining characteristic of a drug's overall biological activity.

A Multi-Pronged Strategy for Off-Target Assessment

A comprehensive off-target assessment strategy should be viewed as a tiered, self-validating system. It begins with broad, unbiased screening and progressively narrows down to specific, hypothesis-driven cellular and functional assays.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Impact a Biochemical Kinase Panels c Cellular Thermal Shift Assay (CETSA) a->c Validate Hits b Receptor/Enzyme Panels d Phenotypic Screening b->d Unbiased Functional Assessment e Downstream Signaling Analysis c->e Confirm Target Engagement & Impact d->e Identify Pathways f In Vivo Toxicology e->f Assess Physiological Relevance

Caption: Tiered workflow for assessing off-target effects.

Part 1: Broad Biochemical Profiling

The initial step involves screening the compound against large panels of purified kinases and other proteins to identify potential interactions in a cell-free environment. This provides a foundational map of the compound's selectivity.

Methodology 1: In Vitro Kinase Selectivity Panels

Causality: This approach directly measures the inhibitory activity (e.g., IC50) of a compound against a broad representation of the human kinome.[9] It is the most direct way to identify which kinases, other than the intended targets (CDK4/6), are inhibited by the compound at tested concentrations.

Experimental Data Comparison:

CompoundPrimary TargetsKey Off-Targets / Distinguishing SelectivityReference
Palbociclib CDK4, CDK6 (similar potency)Highly selective for CDK4/6.[7][10]
Ribociclib CDK4 > CDK6Greater potency against CDK4 than CDK6.[7][10]
Abemaciclib CDK4 >> CDK6Broader activity. Inhibits CDK1, CDK2, CDK9, GSK3β, and PIM1 kinases at higher concentrations.[7][8][7][8][10]

Protocol: High-Throughput Kinase Panel Screening

  • Compound Preparation: Solubilize the test compound (e.g., a novel Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Provider Selection: Engage a commercial provider such as Eurofins Discovery or Reaction Biology, which offer comprehensive kinase panels (e.g., KinomeScan™, SafetyScreen™).[11][12]

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.

  • Data Analysis: Express results as Percent Inhibition (%) relative to a vehicle control. Hits are typically defined as kinases showing >50% or >70% inhibition.

  • Follow-up: For identified hits, perform dose-response assays to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase activity.[9]

Methodology 2: Broad Target Safety Panels

Causality: Beyond kinases, drugs can interact with other critical proteins like G-protein coupled receptors (GPCRs), ion channels, and transporters, which are common mediators of adverse drug reactions.[11] Panels like the Eurofins SafetyScreen44 or SafetyScreen87 are designed to flag these liabilities early.[11]

Protocol: General Safety Panel Screening

  • Compound Submission: Provide the test compound to a specialized CRO (e.g., Eurofins).

  • Panel Selection: Choose a panel that covers a diverse range of targets implicated in adverse drug events, including key cardiovascular (e.g., hERG), CNS, and gastrointestinal targets.

  • Assay Format: These panels typically use radioligand binding assays to measure the displacement of a known ligand from the target protein by the test compound.

  • Data Interpretation: Results are reported as percent inhibition at a given concentration. Significant hits (>50% inhibition) warrant further functional or electrophysiological follow-up to determine if the compound is an agonist, antagonist, or channel blocker.

Part 2: Cellular Target Engagement and Phenotypic Assessment

Biochemical hits do not always translate to cellular activity. It is crucial to validate that the compound engages its putative off-targets in a physiological context and to assess the overall cellular consequence.

Methodology 3: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful biophysical method to verify target engagement inside intact cells.[13][14][15] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[13][14][16] This allows for the confirmation of not only on-target (CDK4/6) binding but also engagement of potential off-targets identified in biochemical screens.

G a Treat Cells (Vehicle vs. Compound) b Heat Shock (Temperature Gradient) a->b c Cell Lysis b->c d Separate Soluble vs. Aggregated Proteins (Centrifugation) c->d e Quantify Soluble Target Protein (e.g., Western Blot, MS) d->e f Plot Melting Curve (Soluble Protein vs. Temp) e->f

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol: CETSA for Off-Target Validation

  • Cell Culture: Grow a relevant cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound at various concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[16]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated fraction by high-speed centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or mass spectrometry.

  • Data Analysis: Plot the soluble protein fraction against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle indicates target stabilization and thus, engagement.[16]

Methodology 4: Phenotypic Screening

Causality: Phenotypic screening is a target-agnostic approach that assesses the global effect of a compound on cell morphology, viability, or other observable characteristics.[17][18][19] It can uncover unexpected off-target effects that result in a specific cellular phenotype not immediately predictable from the biochemical profile. For example, the cytotoxic effect of abemaciclib at higher concentrations is RB-independent, suggesting an off-target mechanism.[4]

Protocol: High-Content Imaging Phenotypic Screen

  • Cell Plating: Plate cells (e.g., U2OS osteosarcoma cells, known for their excellent imaging morphology) in multi-well imaging plates.

  • Compound Treatment: Treat cells with a dilution series of the test compound and appropriate controls (e.g., vehicle, known toxins).

  • Staining: After a set incubation period (e.g., 24-72 hours), fix the cells and stain them with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically capture images from each well.

  • Data Analysis: Employ image analysis software to extract dozens to hundreds of quantitative features from each cell (e.g., nuclear size, cell shape, mitochondrial texture). Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action to identify similarities that may point to off-target activities.

Conclusion: A Synthesis for Confident Candidate Selection

No single method can fully capture the complex off-target profile of a kinase inhibitor. The strength of this comparative guide lies in its advocacy for an integrated, multi-layered approach. By combining broad biochemical profiling with cellular validation and phenotypic analysis, researchers can build a comprehensive and trustworthy safety and selectivity profile for novel "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine"-based compounds. This self-validating system, where biochemical hits are confirmed in cellular assays and unexpected phenotypes are traced back to specific off-targets, provides the rigorous data package needed to make informed decisions in the drug development process, ultimately leading to safer and more effective therapies.

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  • Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. (2019, October 10). PLOS ONE. [Link]

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  • Phenotypic Screening. (n.d.). Sygnature Discovery. Retrieved January 22, 2026, from [Link]

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  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G.,... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (2021). Journal of Medicinal Chemistry. [Link]

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Comparative

Ensuring Reproducibility in Biological Assays: A Comparative Guide for Novel Pyridine-Containing Tetrahydropyran Derivatives

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity and progress. When evaluating novel chemical entities such as "Pyridin-3-yl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity and progress. When evaluating novel chemical entities such as "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" and its analogues, ensuring that experimental results are reliable and repeatable is paramount. This guide provides an in-depth comparison of best practices to maximize the reproducibility of biological assays with such novel compounds against established reference compounds, supported by experimental insights and established protocols.

The Critical Importance of Compound Identity and Purity

The journey to reproducible biological data begins not in the cell culture hood or the plate reader, but at the analytical chemistry bench. The precise chemical constitution of a substance, encompassing both its structure and its purity, is a prerequisite for the accurate characterization of its biological effects.[1][2] In fact, the reproducibility and interpretability of research data are intrinsically linked to the accuracy of the chemical characterization of the materials used.[1][2]

Comparative Analysis: Novel Compound vs. Reference Standard

ParameterNovel Compound (e.g., Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine) Well-Characterized Reference Compound
Purity Assessment Essential to perform comprehensive analysis (e.g., qNMR, HPLC, LC-MS) to determine the percentage of the active pharmaceutical ingredient (API) and identify any impurities.[4] The nature and quantity of impurities can vary between synthesis batches.Purity is typically well-defined and certified by the supplier. Impurity profiles are often known and have been assessed for potential biological activity.
Identity Confirmation Requires thorough structural elucidation using techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm the correct chemical structure.[5]Identity is confirmed against a primary reference standard.
Solubility and Stability Needs to be empirically determined in relevant assay buffers. The hydrobromide salt form, for instance, can enhance solubility in polar solvents.[6] Stability under storage and experimental conditions must be evaluated.Physicochemical properties are well-documented, providing clear guidance for handling and storage.

Key Takeaway: Before initiating any biological assay, a comprehensive Certificate of Analysis (CoA) for the novel compound should be generated and reviewed. This includes data on purity, identity, and relevant physicochemical properties.

Foundational Cell Culture Practices for Reproducible Data

Cell-based assays are a cornerstone of modern drug discovery. However, the living nature of cells introduces inherent variability. Strict adherence to best practices in cell culture is therefore essential to minimize this variability and ensure the reproducibility of experimental outcomes.[7][8]

Core Principles for Maintaining Assay Integrity:

  • Cell Line Authentication: Misidentification and cross-contamination of cell lines are significant contributors to the reproducibility crisis.[9] Regular authentication of cell lines using methods like Short Tandem Repeat (STR) profiling is critical.

  • Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism, growth, and response to stimuli, leading to unreliable data.[7] Routine testing using sensitive methods like PCR is mandatory.

  • Standardized Operating Procedures (SOPs): The implementation of detailed SOPs for all cell handling steps, from thawing and passaging to seeding for an assay, is crucial for consistency.[10][11] This includes defining parameters such as seeding density, passage number limits, and media composition.[7][10]

  • Aseptic Technique: Rigorous aseptic technique is fundamental to preventing microbial contamination that can confound experimental results.[11]

Comparative Workflow: Cell Viability/Cytotoxicity Assay

To illustrate the practical application of these principles, let's compare the workflow for a common cell viability assay, such as an MTS or ATP-based assay, using a novel compound versus a reference inhibitor.

Experimental Workflow: Cell Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Authenticated, Mycoplasma-free Cell Culture Cell_Seeding Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Compound_Addition Add Compound Dilutions Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate (e.g., 72h) Compound_Addition->Incubation Reagent_Addition Add Viability Reagent Incubation->Reagent_Addition Measurement Measure Signal (e.g., Absorbance, Luminescence) Reagent_Addition->Measurement Data_Normalization Normalize Data to Vehicle Control Measurement->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: Standard workflow for a cell viability assay.

Protocol Considerations for Enhanced Reproducibility:

Step 1: Compound Preparation

  • Novel Compound:

    • Accurately weigh a sufficient amount of the compound.

    • Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. The choice of solvent and the dissolution process should be documented.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Reference Compound:

    • Follow the manufacturer's instructions for preparing the stock solution.

    • Serial dilutions are performed as with the novel compound.

Causality: Inconsistent compound handling, such as incomplete dissolution or inaccurate pipetting during dilution, is a major source of variability. For novel compounds with unknown solubility, it is advisable to visually inspect the stock solution for any precipitation.

Step 2: Cell Seeding and Treatment

  • Harvest cells that are in the logarithmic growth phase.

  • Perform an accurate cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a microplate at a predetermined density that ensures they remain in logarithmic growth for the duration of the experiment.

  • Allow the cells to adhere overnight before adding the compound dilutions.

  • Include appropriate controls: vehicle control (cells treated with the same concentration of solvent as the compound-treated wells) and a positive control (a known cytotoxic agent).

Causality: Variations in cell number and distribution across the plate can significantly impact the results.[10] Ensuring a homogenous cell suspension during seeding is critical.

Step 3: Data Acquisition and Analysis

  • After the incubation period, add the viability reagent according to the manufacturer's protocol.

  • Measure the signal on a plate reader.

  • Normalize the data by expressing the signal in each well as a percentage of the vehicle control.

  • Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.

Self-Validation: The inclusion of a positive control with a known IC50 value serves as an internal validation of the assay's performance. If the IC50 of the positive control falls outside the expected range, it may indicate a problem with the assay execution.

Exploring the Mechanism of Action: Kinase Inhibition Assays

Many pyridine-containing compounds, including those with a tetrahydropyran moiety, are designed as kinase inhibitors.[12][13] Reproducibility in kinase inhibition assays is crucial for confirming the compound's on-target activity and selectivity.

Signaling Pathway Visualization: A Generic Kinase Cascade

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response

Caption: A simplified kinase signaling cascade.

Comparative Data: Hypothetical Kinase Inhibition

CompoundTarget KinaseIC50 (nM) - Assay 1IC50 (nM) - Assay 2IC50 (nM) - Assay 3Mean IC50 (nM)Standard Deviation
Novel Compound X Kinase B65807272.37.5
Reference Inhibitor Y Kinase B52555052.32.5
Alternative Compound Z Kinase B150165158157.77.6

Analysis of Reproducibility:

  • The reference inhibitor shows high reproducibility with a low standard deviation, as expected for a well-characterized compound.

  • The novel compound exhibits good reproducibility, suggesting consistent on-target activity.

  • The alternative compound also shows good reproducibility, although it is less potent than the other two.

Key Considerations for Kinase Assays:

  • Assay Format: Whether using a biochemical (purified enzyme) or a cell-based (measuring substrate phosphorylation in cells) format, consistency in reagent concentrations (enzyme, substrate, ATP) is critical.

  • Selectivity Profiling: To understand the compound's specificity, it should be tested against a panel of related and unrelated kinases. This provides crucial information about potential off-target effects.

Conclusion: A Framework for Trustworthy Data

Ensuring the reproducibility of biological assays for novel compounds like "Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine" requires a multi-faceted approach that integrates rigorous analytical chemistry with standardized biological protocols. By meticulously characterizing the test compound, adhering to best practices in cell culture, and employing robust, well-controlled assay designs, researchers can generate high-quality, reliable data. This commitment to scientific integrity is not only essential for the credibility of individual studies but also for accelerating the pace of drug discovery and development.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2023, December 1). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022, September 15). PubMed. Retrieved January 22, 2026, from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025, July 30). Medikamenter QS. Retrieved January 22, 2026, from [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research. (2008, December 5). American Laboratory. Retrieved January 22, 2026, from [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022, September 27). MDPI. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. (2010, October 1). PubMed. Retrieved January 22, 2026, from [Link]

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  • (PDF) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. (2025, October 13). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • Ensuring Reproducibility: Critical Cell Culture Quality Controls. (2022, September 23). Technology Networks. Retrieved January 22, 2026, from [Link]

  • Tetrahydropyran. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine

This guide provides essential safety and handling protocols for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, a compound of interest in contemporary research and drug development. As a novel chemical entity, a compre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, a compound of interest in contemporary research and drug development. As a novel chemical entity, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this document synthesizes data from analogous structures—specifically substituted pyridines and tetrahydropyran derivatives—to establish a robust framework for safe laboratory operations. Our primary objective is to empower researchers with the knowledge to mitigate risks effectively, ensuring both personal safety and data integrity.

Hazard Analysis: A Tale of Two Moieties

The risk profile of Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine is best understood by dissecting its constituent chemical groups: the substituted pyridine ring and the tetrahydropyran ring.

  • The Pyridine Core: Pyridine and its derivatives are known for a range of potential hazards. They can be flammable and are often associated with acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2] Skin, eye, and respiratory irritation are also common concerns.[3][4][5]

  • The Tetrahydropyran Ring: This cyclic ether, structurally similar to tetrahydrofuran (THF), presents a flammability risk.[6][7] A significant, though less pronounced, concern compared to THF is the potential for peroxide formation upon prolonged exposure to air, which can lead to explosive mixtures.[7][8][9]

  • The Amine Functionality: The secondary amine group can contribute to the compound's basicity and may cause skin and eye irritation.

Given this composite hazard profile, a multi-faceted approach to personal protective equipment (PPE) is not just recommended; it is imperative.

The Last Line of Defense: A Multi-Layered PPE Strategy

Effective PPE is more than a checklist; it's a system designed to provide a barrier against anticipated hazards. The following table outlines the recommended PPE for handling Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine.

Protection Type Required PPE Rationale and Best Practices
Primary Body Protection Cotton Lab Coat (65% polyester, 35% cotton blend recommended)[10]Provides a baseline barrier against minor splashes and contact. The cotton component offers a degree of fire retardancy.
Secondary Body Protection Chemical-Resistant Apron or CoverallsFor large volumes (>1L) or high-splash potential tasks: A chemically resistant apron or suit should be worn over the lab coat to protect against significant contamination.
Eye & Face Protection Chemical Safety Goggles or Safety Glasses with Side Shields[2][10]Mandatory at all times. Protects against splashes and aerosols. For tasks with a high risk of splashing, a full-face shield should be used in conjunction with goggles.[11]
Hand Protection Double Gloving: Nitrile or Neoprene GlovesThe outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach. Always inspect gloves for tears or degradation before use. Remove and replace gloves immediately if contamination is suspected.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgesRequired when handling outside of a certified chemical fume hood or if aerosolization is likely. A surgical N-95 respirator can provide protection against both aerosols and splashes.[12] Proper fit-testing and training are essential for effective respiratory protection.
Foot Protection Closed-Toed, Non-Slip ShoesStandard laboratory practice to protect against spills and falling objects.[10]

Operational Protocols: From Donning to Disposal

Preparing for a Safe Workflow

Before handling the compound, a systematic preparation is crucial. The following workflow ensures all safety measures are in place.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling Verify_Fume_Hood Verify Fume Hood Certification & Airflow Assemble_Materials Assemble All Necessary Equipment & Reagents Verify_Fume_Hood->Assemble_Materials 2. Prepare Workspace Locate_Safety_Equipment Locate Eyewash, Safety Shower, & Spill Kit Assemble_Materials->Locate_Safety_Equipment 3. Confirm Emergency Readiness Don_Coat Don Lab Coat & Apron (if needed) Locate_Safety_Equipment->Don_Coat 4. Begin PPE Donning Review_SDS Review SDS of Analogous Compounds Review_SDS->Verify_Fume_Hood 1. Assess Hazards Don_Gloves_1 Don Inner Pair of Gloves Don_Coat->Don_Gloves_1 Don_Goggles Don Safety Goggles/Face Shield Don_Gloves_1->Don_Goggles Don_Gloves_2 Don Outer Pair of Gloves Don_Goggles->Don_Gloves_2 Perform_Experiment Perform Experiment Inside Fume Hood Don_Gloves_2->Perform_Experiment 5. Start Work Keep_Closed Keep Containers Tightly Closed When Not in Use Perform_Experiment->Keep_Closed Monitor_Contamination Monitor for Glove Contamination Keep_Closed->Monitor_Contamination

Caption: Pre-operational safety and PPE donning workflow.

Step-by-Step PPE Procedures

Donning (Putting On) PPE: [10]

  • Body Protection: Don your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Hand Protection (Inner Layer): Put on the first pair of nitrile or neoprene gloves.

  • Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.

  • Hand Protection (Outer Layer): Put on the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing (Taking Off) PPE: [10]

  • Outer Gloves: Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in a designated hazardous waste container.

  • Eye and Face Protection: Remove your face shield (if used) and goggles from the back of your head.

  • Body Protection: Unbutton your lab coat. Peel it off your shoulders, turning the sleeves inside out. Fold the coat so the contaminated exterior is on the inside.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Emergency Response: Spills and Exposures

In the event of an accidental release or exposure, a swift and correct response is critical.

Emergency_Response_Plan cluster_spill Spill Response cluster_exposure Personal Exposure Spill_Exposure Spill or Exposure Occurs Spill_Size Assess Spill Size Spill_Exposure->Spill_Size Exposure_Type Assess Exposure Type Spill_Exposure->Exposure_Type Small_Spill Small Spill: - Alert colleagues - Absorb with inert material (sand, vermiculite) - Place in sealed container for disposal Spill_Size->Small_Spill <100 mL, contained Large_Spill Large Spill: - Evacuate immediate area - Alert supervisor and EH&S - Prevent entry Spill_Size->Large_Spill >100 mL or uncontained Skin_Contact Skin Contact: - Remove contaminated clothing - Flush affected area with water for 15 mins - Seek medical attention Exposure_Type->Skin_Contact Eye_Contact Eye Contact: - Immediately flush with eyewash for 15 mins - Seek immediate medical attention Exposure_Type->Eye_Contact Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure_Type->Inhalation

Caption: Decision-making workflow for spills and personal exposures.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste: All unused Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine and solutions containing it must be disposed of as hazardous waste.[1][3] Do not pour this chemical down the drain.[13] Collect it in a clearly labeled, sealed waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, absorbent pads, and pipette tips, must be placed in a designated solid hazardous waste container.

  • Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for hazardous waste disposal.[14][13]

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine, ensuring that your groundbreaking research is not compromised by avoidable laboratory incidents.

References

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